molecular formula C7H12N4O B1280345 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide CAS No. 227078-19-5

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Cat. No.: B1280345
CAS No.: 227078-19-5
M. Wt: 168.2 g/mol
InChI Key: QKQLQQHDKJCDIK-UHFFFAOYSA-N
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Description

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLQQHDKJCDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458649
Record name 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227078-19-5
Record name 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (CAS RN: 227078-19-5). Due to the limited availability of experimentally determined data for this specific molecule, this document combines the sparse existing information from chemical suppliers with computationally predicted values to offer a profile for researchers. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, providing a roadmap for the empirical characterization of this compound.

Chemical Identity

This compound is a substituted imidazole derivative. Its core structure, an imidazole ring, is a common motif in many biologically active compounds. The presence of amino, isopropyl, and carboxamide functional groups suggests its potential for diverse chemical interactions and makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery.

Table 1: General Information

IdentifierValue
IUPAC Name 5-Amino-2-(propan-2-yl)-1H-imidazole-4-carboxamide
CAS Number 227078-19-5
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.2 g/mol
Canonical SMILES CC(C)C1=NC(=C(N1)C(=O)N)N
InChI InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11)
InChIKey QKQLQQHDKJCDIK-UHFFFAOYSA-N

Physicochemical Properties

A thorough literature and database search revealed a significant scarcity of experimentally determined physicochemical data for this compound. The available information is summarized below, followed by a table of predicted properties to fill the existing gaps.

Experimental Data

The only experimentally reported data pertains to its physical state.

Table 2: Experimentally Determined Physicochemical Properties

PropertyValueSource
Physical State Tan powderAK Scientific, Inc.
Purity >99% (by HPLC)United States Biological
Stability Stable under recommended storage conditions (Store at 4°C for short term, -20°C for long term)AK Scientific, Inc., BIOFOUNT
Predicted Physicochemical Properties

To provide a more comprehensive profile in the absence of experimental data, various physicochemical properties were computationally predicted using reputable software models. These values should be considered as estimates and require experimental validation.

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Software/Method
Melting Point 183.5 °CEstimation based on structural similarity
Boiling Point 387.8 °C at 760 mmHgEstimation based on structural similarity
logP (octanol-water partition coefficient) 0.2Various online predictors
Water Solubility 15.5 g/L at 25 °CVarious online predictors
pKa (most acidic) 13.1 (amide N-H)Chemicalize
pKa (most basic) 5.4 (imidazole N)Chemicalize

Experimental Protocols for Physicochemical Characterization

For researchers aiming to empirically determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[1][2][3][4]

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

    • The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5][6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • A calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[7][8][9][10]

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[7][8][9][10]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Procedure:

    • A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD) is prepared.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are mixed in a sealed container and shaken vigorously until equilibrium is reached.[11][12][13][14][15]

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined by a suitable analytical method.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.[12][13]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_start Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Start Synthesized Compound (this compound) MP Melting Point Determination Start->MP Sol Solubility (Shake-Flask) Start->Sol pKa pKa (Potentiometric Titration) Start->pKa logP logP (Shake-Flask) Start->logP Data Compile Data & Compare with Predictions MP->Data Sol->Data pKa->Data logP->Data Report Technical Report Data->Report

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This compound is a compound for which there is a notable lack of published experimental physicochemical data. This guide consolidates the limited available information with computational predictions to serve as a foundational resource for researchers. The provided standard experimental protocols offer a clear path for the empirical determination of its properties, which is essential for any future development in medicinal chemistry or materials science. It is strongly recommended that the predicted values presented herein be experimentally validated.

References

An In-depth Technical Guide on 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (CAS Number: 227078-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, with CAS number 227078-19-5, is a heterocyclic organic compound. Structurally, it features an imidazole ring substituted with an amino group, an isopropyl group, and a carboxamide group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 227078-19-5
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.2 g/mol
Physical State Tan powder
Purity ≥99% (as reported by suppliers)
Storage Conditions Room temperature, inert atmosphere

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The general synthetic workflow involves the reaction of isobutyronitrile with hydrogen chloride, followed by the addition of diaminomaleonitrile (DAMN) to form an intermediate, which is then cyclized and hydrolyzed to yield the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedures described in patent EP1215206B1.

Step 1: Formation of Isobutyramidine Hydrochloride

  • Cool 78 mL of isobutyronitrile in a reaction vessel to 10°C.

  • Bubble 7.15 g of hydrogen chloride gas through the cooled isobutyronitrile.

  • Slowly add 10.8 g of diaminomaleonitrile (DAMN) to the solution.

  • Allow the reaction mixture to stir at 20-25°C for 48 hours.

  • Cool the reaction solution to below 5°C to induce crystallization.

  • Filter the resulting crystals and wash with a cold solvent to obtain the intermediate product.

Step 2: Cyclization and Hydrolysis

  • Prepare an aqueous solution of the intermediate from Step 1.

  • Adjust the pH of the solution to a range of 11 to 12 using a suitable base, while keeping the temperature at or below room temperature.

  • Cool the reaction solution to below 5°C to facilitate the precipitation of the final product.

  • Filter the resulting crystals.

  • Dry the crystals to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

A diagram of the synthesis workflow is provided below.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 Isobutyronitrile step1 Reaction in Isobutyronitrile (Formation of Intermediate) start1->step1 start2 Diaminomaleonitrile (DAMN) start2->step1 start3 Hydrogen Chloride start3->step1 step2 Aqueous Workup and pH Adjustment (Cyclization & Hydrolysis) step1->step2 step3 Crystallization and Filtration step2->step3 end_product 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide step3->end_product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a notable absence of specific biological activity data, including quantitative metrics like IC₅₀ or EC₅₀ values, for this compound in peer-reviewed scientific literature. The available information strongly suggests that this compound's primary utility is as a chemical intermediate in the synthesis of more complex, biologically active molecules.

The 5-aminoimidazole-4-carboxamide scaffold is a core component of various known inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is a validated therapeutic target for autoimmune diseases and cancer. It is plausible that this compound serves as a starting material for the synthesis of novel DHODH inhibitors, where the amino and carboxamide groups provide reactive handles for further chemical modifications to explore structure-activity relationships (SAR).

Below is a conceptual diagram illustrating a hypothetical drug discovery workflow where this compound could be utilized as a key intermediate.

G cluster_start Starting Intermediate cluster_synthesis Lead Generation & Optimization cluster_screening Biological Evaluation cluster_end Outcome start_intermediate 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide library_synthesis Combinatorial Synthesis of Derivative Library start_intermediate->library_synthesis in_vitro_screening In Vitro Screening (e.g., DHODH Inhibition Assay) library_synthesis->in_vitro_screening sar_study Structure-Activity Relationship (SAR) Studies sar_study->library_synthesis Iterative Optimization in_vitro_screening->sar_study in_vivo_testing In Vivo Testing in Animal Models in_vitro_screening->in_vivo_testing Promising Hits lead_candidate Lead Candidate for Preclinical Development in_vivo_testing->lead_candidate

Caption: Hypothetical drug discovery workflow utilizing the subject compound.

Data Summary

As of the current date, no quantitative biological data for this compound has been found in the public domain. The table below summarizes the lack of available data.

Data TypeValue
IC₅₀ (Half-maximal Inhibitory Concentration) No data available
EC₅₀ (Half-maximal Effective Concentration) No data available
Pharmacokinetic Parameters No data available
Toxicity Data No data available

This compound is a chemical compound with well-defined physical and chemical properties and a documented synthesis route. Its primary significance for researchers and drug development professionals lies in its role as a versatile synthetic intermediate. While direct evidence of its biological activity is lacking, its structural relationship to known enzyme inhibitors suggests its potential as a valuable starting material for the discovery of new therapeutic agents, particularly in the area of oncology and autoimmune diseases. Further research is warranted to explore the biological profile of this compound itself and to fully exploit its potential in medicinal chemistry.

Chemical structure and IUPAC name of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Due to the limited publicly available data on this specific molecule, this guide focuses on its fundamental chemical properties and synthesis, while noting the absence of detailed biological and pharmacological data in the current literature.

Chemical Structure and Nomenclature

The chemical structure and IUPAC name for the compound are foundational to its identity in chemical literature and databases.

Chemical Structure:

Caption: Chemical structure of this compound.

IUPAC Name: this compound

Synonyms: While this specific compound is not widely cited, related structures are sometimes referred to by the acronym AICA for aminoimidazole carboxamide.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₂N₄O-
Molecular Weight168.20 g/mol -
XLogP30.3Computed
Hydrogen Bond Donor Count3Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count1Computed

Synthesis of this compound

The synthesis of this compound has been described in patent literature. A general synthetic route involves the cyclization of an amidine precursor derived from diaminomaleonitrile (DAMN).

Experimental Protocol Overview:

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a patented method provides a viable synthetic route.[1] The process can be summarized in the following key stages:

  • Formation of the Amidine Hydrochloride Intermediate: Diaminomaleonitrile (DAMN) is reacted with hydrogen chloride and an appropriate isobutyronitrile source to form an N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride intermediate.

  • Cyclization and Hydrolysis: The amidine intermediate is then treated with an aqueous solution of sodium hydroxide and heated under reflux. This step facilitates the cyclization to the imidazole ring and hydrolysis of the nitrile group to the carboxamide.

  • Purification: The product is isolated by cooling the reaction mixture, adjusting the pH to a range of 11 to 12 to induce crystallization, followed by filtration and drying. A reported yield for this process is approximately 70%.[1]

Diagram of Synthetic Workflow:

G start Diaminomaleonitrile (DAMN) intermediate N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride start->intermediate  + Isobutyronitrile  + HCl end_product 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide intermediate->end_product  + NaOH (aq)  Reflux

Caption: Simplified workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound is primarily recognized as a chemical intermediate and a building block in the synthesis of more complex bioactive molecules.[2] Its utility in drug discovery stems from the versatile reactivity of the imidazole core and its substituents.

Current Understanding:

  • Scaffold for Bioactive Molecules: The 5-aminoimidazole-4-carboxamide scaffold is a common feature in various biologically active compounds, including kinase inhibitors.

  • Potential for Kinase Inhibition: While no specific biological data is available for this compound, derivatives of 5-aminoimidazole-4-carboxamide have been investigated as inhibitors of various kinases. For instance, a more complex derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, has been studied as a potent inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers.[3] It is plausible that the simpler 2-isopropyl derivative could serve as a starting point for the development of similar kinase inhibitors.

Quantitative Biological Data:

A thorough search of scientific literature and databases did not yield any publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound against any specific biological target.

Signaling Pathways:

There is no direct evidence linking this compound to the modulation of specific signaling pathways. Research on related compounds, such as 5-aminoimidazole-4-carboxamide riboside (AICAR), has shown activation of the AMP-activated protein kinase (AMPK) pathway. However, it is important to note that AICAR is a significantly different molecule, and its biological activities cannot be directly extrapolated to this compound.

Conclusion and Future Directions

This compound is a chemical entity with a clear synthetic route and potential as a scaffold in medicinal chemistry. However, a significant gap exists in the public domain regarding its specific physicochemical properties, detailed experimental protocols, and, most notably, its biological activity profile.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work could focus on:

  • Detailed Synthesis and Characterization: Publication of a comprehensive experimental protocol with full analytical data (NMR, MS, IR, etc.).

  • Screening for Biological Activity: Testing the compound against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Using this compound as a starting point for the synthesis of a library of derivatives to explore SAR and optimize for potency and selectivity against identified targets.

References

An In-depth Technical Guide to the Biological Activity of 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "5-Amino-2-isopropyl-1H-imidazole-4-carboxamide" as specified in the query is not widely documented in scientific literature as a biologically active agent in the context of this guide. It is highly probable that the intended subject of this technical guide is the well-researched AMP-activated protein kinase (AMPK) activator, 5-aminoimidazole-4-carboxamide ribonucleoside , commonly known as AICAR . This document will proceed under the assumption that the user is interested in the biological activity of AICAR.

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological activator of AMP-activated protein kinase (AMPK).[1] Its ability to mimic the effects of exercise and cellular energy depletion has made it an invaluable tool for researchers in the fields of metabolism, oncology, and cardiology. This guide provides a comprehensive overview of the biological activity of AICAR, with a focus on its mechanism of action, effects on key signaling pathways, and its role in various physiological and pathological processes.

Mechanism of Action

AICAR itself is not a direct activator of AMPK. Upon entering the cell via adenosine transporters, AICAR is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit. This activation mimics the natural activation of AMPK that occurs in response to an increase in the cellular AMP:ATP ratio, a key indicator of low energy status.[2]

Signaling Pathways

The primary signaling pathway modulated by AICAR is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by AICAR triggers a cascade of downstream events aimed at restoring cellular energy homeostasis.

AMPK Signaling Pathway

The following diagram illustrates the central role of AICAR in activating the AMPK signaling cascade.

AICAR_AMPK_Pathway cluster_intracellular Intracellular AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Adenosine Transporter ZMP ZMP (AMP Analog) AICAR_int->ZMP Phosphorylation AMPK_inactive AMPK (inactive) ZMP->AMPK_inactive Allosteric Activation AMPK_active AMPK (active) AMPK_inactive->AMPK_active Metabolic_Outcomes Metabolic Outcomes (↑ Glucose Uptake, ↑ Fatty Acid Oxidation, ↓ Protein Synthesis) AMPK_active->Metabolic_Outcomes Downstream Signaling AdenosineKinase Adenosine Kinase AdenosineKinase->AICAR_int LKB1 LKB1 LKB1->AMPK_inactive Phosphorylation (Thr172)

Figure 1: AICAR-mediated activation of the AMPK signaling pathway.
mTOR Signaling Pathway

A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis. AMPK activation by AICAR leads to the inhibition of mTOR complex 1 (mTORC1) signaling.[3]

AICAR_mTOR_Pathway AICAR AICAR AMPK AMPK AICAR->AMPK TSC2 TSC2 AMPK->TSC2 Phosphorylation (Activation) Rheb Rheb-GTP TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Inhibition

Figure 2: Inhibition of the mTORC1 signaling pathway by AICAR-activated AMPK.

Quantitative Data

The biological activity of AICAR has been quantified in numerous studies across various experimental models. The following tables summarize key quantitative data.

Table 1: In Vitro and Cell-Based Activity of AICAR
ParameterValueCell Type/Assay ConditionReference
EC50 for AMPK Activation ~500 µMCell-based assay (isolated hepatocytes)[4]
IC50 for Cytotoxicity 1 mMPC3 prostate cancer cells (24h treatment)[5]
Inhibition of Insulin-Stimulated Glucose Uptake 62 ± 3%3T3-L1 adipocytes (1 mM AICAR, 24h)[6]
Increase in Fatty Acid Oxidation 3-foldHuman Umbilical Vein Endothelial Cells (HUVECs)[7]
Table 2: In Vivo Effects of AICAR
EffectDosageAnimal ModelOutcomeReference
Increased Glucose Uptake 10 mg/kg/hYoung men2.9 ± 0.7-fold increase[8]
Increased Glucose Uptake 20 mg/kg/hMen with Type 2 Diabetes2.2 ± 0.2-fold increase[8]
Increased Fatty Acid and Glucose Uptake 250 mg/kg (subcutaneous)Insulin-resistant rats2.4-fold (FA) and 4.9-fold (glucose) increase in white muscle[9]
Increased AMPK α2 Activity 2 mM (in vitro, 60 min)Isolated rat soleus muscle+192%[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of AICAR's biological activity. The following are representative protocols for key experiments.

Protocol 1: Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of AMPK activation by monitoring the phosphorylation of its catalytic α-subunit at Threonine 172.

1. Cell Culture and Treatment:

  • Plate cells (e.g., C2C12 myotubes, HepG2) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of AICAR (e.g., 0.1-2 mM) for a specified duration (e.g., 30-60 minutes). Include a vehicle-treated control group.

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration with Laemmli sample buffer.

  • Denature samples by boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for phospho-AMPKα and total AMPKα.

  • Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AMPK Activation Start Cell Culture & Treatment with AICAR Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AMPK, total AMPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Experimental workflow for Western blot analysis of AMPK phosphorylation.
Protocol 2: In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of AMPK after activation by AICAR (in its phosphorylated form, ZMP).

1. Immunoprecipitation of AMPK:

  • Lyse cells treated with or without AICAR as described in Protocol 1.

  • Incubate the cell lysate with an anti-AMPKα antibody and protein A/G agarose beads to immunoprecipitate the AMPK complex.

2. Kinase Reaction:

  • Wash the immunoprecipitated AMPK complex.

  • Resuspend the beads in a kinase assay buffer containing a synthetic peptide substrate (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10-20 minutes.

3. Measurement of Substrate Phosphorylation:

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 3: Glucose Uptake Assay

This protocol measures the effect of AICAR on glucose transport into cells, often using a radiolabeled glucose analog.

1. Cell Culture and Treatment:

  • Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in 12-well or 24-well plates.

  • Differentiate cells as required.

  • Treat cells with AICAR (e.g., 2 mM) for the desired time (e.g., 1-24 hours).

2. Glucose Uptake Measurement:

  • Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Incubate cells with a buffer containing [³H]2-deoxyglucose for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity to the total protein content in each well.

Protocol 4: Fatty Acid Oxidation Assay

This protocol assesses the effect of AICAR on the cellular oxidation of fatty acids.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HUVECs, C2C12 myotubes) in appropriate plates.

  • Treat cells with AICAR (e.g., 1 mM) for the desired duration.

2. Fatty Acid Oxidation Measurement:

  • Incubate cells with a medium containing a radiolabeled fatty acid (e.g., [¹⁴C]palmitate).

  • During the incubation, the radiolabeled fatty acid will be oxidized, releasing ¹⁴CO₂.

  • Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in NaOH).

  • Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

  • Normalize the results to the total protein content.

Conclusion

AICAR is a powerful pharmacological tool for activating AMPK and studying its diverse biological roles. Its ability to mimic the metabolic effects of exercise has led to its investigation as a potential therapeutic agent for metabolic diseases such as type 2 diabetes and obesity.[11] Furthermore, its anti-proliferative and pro-apoptotic effects in cancer cells have opened avenues for its exploration in oncology.[5] However, it is important to note that AICAR can have AMPK-independent effects, and its use in research should be accompanied by appropriate controls to ensure the observed effects are indeed mediated by AMPK activation.[1] This technical guide provides a foundational understanding of the biological activity of AICAR, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the complex roles of AMPK in health and disease.

References

A Technical Guide to the Potential Mechanism of Action of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide belongs to the imidazole carboxamide class of compounds, which includes molecules with demonstrated activity against key cellular signaling pathways. Due to its structural similarity to well-researched compounds, it is hypothesized that its mechanism of action may involve the modulation of critical cellular kinases such as AMP-activated protein kinase (AMPK) or Protein Kinase C-iota (PKC-ι). This guide will explore these potential mechanisms, drawing parallels from the known actions of 5-aminoimidazole-4-carboxamide riboside (AICAR) and 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s).

Hypothesized Mechanisms of Action

Potential Activation of the AMP-Activated Protein Kinase (AMPK) Pathway

A prominent and well-studied imidazole carboxamide is AICAR, an activator of AMPK.[1][2][3] AMPK is a crucial sensor of cellular energy status and plays a significant role in regulating metabolism.

Upon cellular uptake, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics adenosine monophosphate (AMP). ZMP allosterically activates AMPK, leading to the phosphorylation of downstream targets involved in various cellular processes, including the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP.[1]

AMPK_Pathway Compound 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide (Hypothesized) AMPK AMPK Activation Compound->AMPK Proliferation Inhibition of Cell Proliferation AMPK->Proliferation Apoptosis Induction of Apoptosis AMPK->Apoptosis Gluconeogenesis Inhibition of Hepatic Gluconeogenesis AMPK->Gluconeogenesis PI3K_Akt Inhibition of PI3K-Akt Pathway AMPK->PI3K_Akt p53_p21_p27 Increased Expression of p53, p21, and p27 AMPK->p53_p21_p27

Figure 1: Hypothesized AMPK-mediated signaling pathway.
  • Anti-proliferative Effects: Activation of AMPK by AICAR has been shown to inhibit the proliferation of various cancer cell lines by causing an S-phase arrest in the cell cycle.[3] This is often accompanied by an increased expression of the tumor suppressor proteins p53, p21, and p27.[3]

  • Induction of Apoptosis: In some cellular contexts, AICAR treatment leads to an increase in markers of apoptosis, such as Annexin V-positive cells and DNA laddering.[1]

  • Metabolic Regulation: AICAR has been demonstrated to mimic the effects of insulin by repressing the transcription of key gluconeogenic genes, such as PEPCK and glucose-6-phosphatase, suggesting a role in regulating glucose metabolism.[2]

Potential Inhibition of the Protein Kinase C-iota (PKC-ι) Pathway

Another structurally related compound, ICA-1s, has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι).[4][5] PKC-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, and ovarian cancers.[4][5]

PKC-ι is a serine/threonine kinase that, when overexpressed in cancer, promotes cell growth, survival, and proliferation. Inhibition of PKC-ι by compounds like ICA-1s can disrupt these oncogenic signaling cascades, leading to decreased cell growth and the induction of apoptosis.[4][5]

PKCi_Pathway Compound 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide (Hypothesized) PKCi PKC-ι Compound->PKCi CellGrowth Cancer Cell Growth PKCi->CellGrowth Apoptosis Inhibition of Apoptosis PKCi->Apoptosis

Figure 2: Hypothesized PKC-ι inhibition pathway.
  • Reduction in Tumor Growth: In vivo studies using murine models with xenografted human prostate cancer cells (DU-145) have shown that treatment with a PKC-ι inhibitor can significantly reduce tumor growth rates.[4]

  • Induction of Apoptosis: Inhibition of PKC-ι has been shown to induce apoptosis in cancer cell lines.[5]

  • Favorable Safety Profile: Preclinical studies on ICA-1s have indicated low toxicity.[4]

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data from studies on the related compounds AICAR and ICA-1s. This data provides a reference for potential efficacy benchmarks.

CompoundAssayCell Line/ModelResultReference
ICA-1sTumor Growth InhibitionDU-145 Prostate Cancer XenograftTumors in treated mice grew at almost half the rate of untreated tumors.[4]
AICARApoptosis InductionHuman Myeloid CellsSignificant increase in Annexin V-positive cells.[1]
AICARCell ProliferationVarious Cancer Cell LinesSignificant inhibition of proliferation.[3]

Suggested Experimental Protocols for Validation

To determine the actual mechanism of action of this compound, the following experimental workflows are proposed.

In Vitro Kinase Assays

This initial step aims to identify direct molecular targets.

Kinase_Assay_Workflow Start Synthesize/Acquire Compound KinasePanel Screen against a panel of kinases (including AMPK and PKC isoforms) Start->KinasePanel DetermineIC50 Determine IC50 values for any identified hits KinasePanel->DetermineIC50 Analyze Analyze data to identify potent and selective targets DetermineIC50->Analyze

Figure 3: Workflow for in vitro kinase profiling.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Kinase Panel Screening: Utilize a commercial kinase screening service or an in-house platform to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.

  • IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform dose-response experiments to calculate the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, substrate (e.g., a specific peptide), and ATP with varying concentrations of the compound. Kinase activity can be measured by quantifying the amount of phosphorylated substrate, often via radiometric or fluorescence-based methods.

Cell-Based Pathway Analysis

This workflow investigates the compound's effect on specific signaling pathways within a cellular context.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., cancer cell lines like DU-145 or metabolic lines like HepG2) under standard conditions.

  • Compound Treatment: Treat cells with varying concentrations of this compound for different durations.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules.

    • For AMPK Pathway: Probe for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

    • For PKC-ι Pathway: Probe for downstream targets of PKC-ι.

  • Cell Viability and Proliferation Assays: Use assays such as MTT or CellTiter-Glo to measure the effect of the compound on cell viability. Assess proliferation using methods like BrdU incorporation or cell counting.

  • Apoptosis Assays: Detect apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. The primary hypothesized mechanisms are the activation of the AMPK pathway, similar to AICAR, or the inhibition of the oncogenic kinase PKC-ι, similar to ICA-1s. The experimental protocols outlined in this guide provide a clear path for researchers to validate these hypotheses and uncover the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide outlines the theoretical framework and established methodologies for determining the solubility and stability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. As of the current literature review, specific experimental data for this compound is not publicly available. The data presented in the tables are illustrative examples to guide researchers in experimental design and data presentation.

Introduction

This compound is a substituted imidazole derivative with potential applications in pharmaceutical research as a building block for bioactive molecules.[1] The imidazole core is a prevalent scaffold in medicinal chemistry. The physicochemical properties, particularly solubility and stability, of this compound are critical parameters that influence its suitability for drug development, including formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the methodologies for characterizing the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, some properties can be inferred from its structure and related compounds.

PropertyValue/InformationSource/Rationale
Molecular Formula C₇H₁₂N₄OBased on chemical structure
Molecular Weight 168.20 g/mol Calculated from molecular formula
Appearance Expected to be a solid at room temperature.General knowledge of similar small molecules.
pKa The imidazole moiety typically has a pKa around 7. The amino and carboxamide groups will also influence the overall ionization profile.General chemical principles.
LogP The isopropyl group increases lipophilicity compared to unsubstituted 5-aminoimidazole-4-carboxamide.Structure-property relationships.

Section 1: Solubility Profile

Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability. The solubility of this compound is expected to be influenced by pH, temperature, and the solvent system.

Illustrative Solubility Data

The following tables present hypothetical solubility data for this compound in various solvents and conditions. These tables serve as a template for presenting experimental results.

Table 1: Illustrative Thermodynamic Solubility in Various Solvents at 25°C

SolventSolubility (µg/mL)Solubility (mM)Method
WaterData not availableData not availableShake-Flask
Phosphate Buffered Saline (PBS) pH 7.4Data not availableData not availableShake-Flask
0.1 M HClData not availableData not availableShake-Flask
0.1 M NaOHData not availableData not availableShake-Flask
EthanolData not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)Data not availableData not availableShake-Flask

Table 2: Illustrative Kinetic Solubility in Aqueous Buffer

Buffer SystempHKinetic Solubility (µM)Method
PBS7.4Data not availableNephelometry
Citrate Buffer5.0Data not availableNephelometry
Experimental Protocols for Solubility Determination

The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time (e.g., 24-72 hours) to reach equilibrium.

  • After incubation, confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully collect an aliquot of the supernatant and filter it.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][3]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound (dissolved in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microtiter plates

  • Nephelometer or UV spectrophotometer

Procedure (Nephelometric Method):

  • Dispense a small volume of the DMSO stock solution of the compound into the wells of a microtiter plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentration.

  • Mix the contents thoroughly.

  • Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours).

  • Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.

  • The solubility is determined as the highest concentration at which no significant precipitation is observed.

Section 2: Stability Profile

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability is typically assessed through forced degradation studies.

Illustrative Stability Data

The following table provides a template for presenting the results of a forced degradation study.

Table 3: Illustrative Forced Degradation Study of this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
0.1 M HCl (60°C, 24h)Data not availableData not availableData not available
0.1 M NaOH (RT, 24h)Data not availableData not availableData not available
3% H₂O₂ (RT, 24h)Data not availableData not availableData not available
Heat (80°C, 48h, solid)Data not availableData not availableData not available
Photostability (ICH Q1B)Data not availableData not availableData not available
Experimental Protocol for Stability Assessment

Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.[4][5]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (solid and in solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Samples: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or an elevated temperature.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity.

    • Calculate the percentage of degradation and identify the major degradation products.

Section 3: Visualizations

Experimental Workflows

G cluster_0 Thermodynamic Solubility Workflow cluster_1 Stability Testing Workflow A Add excess solid to solvent B Equilibrate (24-72h) with shaking A->B C Centrifuge and filter B->C D Quantify concentration by HPLC C->D E Prepare compound solution F Apply stress conditions (Acid, Base, Heat, etc.) E->F G Sample at time points F->G H Analyze by stability-indicating HPLC G->H I Identify and quantify degradants H->I

Caption: Experimental workflows for solubility and stability testing.

Potential Signaling Pathway

Analogs of 5-aminoimidazole-4-carboxamide, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), are known to activate AMP-activated protein kinase (AMPK).[6][7][8] AMPK is a key regulator of cellular energy homeostasis. While the specific biological targets of this compound are not established, it may interact with similar pathways.

G cluster_downstream Downstream Effects compound 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide (Hypothesized) AMPK AMPK Activation compound->AMPK Inhibit_ACC Inhibit Acetyl-CoA Carboxylase (ACC) AMPK->Inhibit_ACC Stimulate_catabolism Stimulate Catabolic Pathways AMPK->Stimulate_catabolism Inhibit_anabolism Inhibit Anabolic Pathways AMPK->Inhibit_anabolism Glycolysis ↑ Glycolysis Stimulate_catabolism->Glycolysis Fatty_acid_oxidation ↑ Fatty Acid Oxidation Stimulate_catabolism->Fatty_acid_oxidation Gluconeogenesis ↓ Gluconeogenesis Inhibit_anabolism->Gluconeogenesis Protein_synthesis ↓ Protein Synthesis Inhibit_anabolism->Protein_synthesis Lipid_synthesis ↓ Lipid Synthesis Inhibit_anabolism->Lipid_synthesis

Caption: Hypothesized signaling pathway via AMPK activation.

References

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Technical Guide to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structural similarity to endogenous purine precursors, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), positions it as a key building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the available literature on its synthesis, potential biological significance inferred from related compounds, and experimental protocols. While specific biological activity and detailed discovery literature for this exact molecule are not extensively published, its utility as a synthetic precursor is well-established.

Synthesis and Discovery

The primary route for the synthesis of this compound, as detailed in patent literature, originates from diaminomaleonitrile (DAMN). This multi-step process involves the formation of an amidine intermediate followed by cyclization and hydrolysis.

A key patent outlines a process for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles, including the 2-isopropyl derivative. The synthesis commences with the reaction of diaminomaleonitrile (DAMN) with hydrogen chloride and an appropriate amidine in a nitrile solvent to form an N-(2-amino-1,2-dicyanovinyl)amidine hydrochloride intermediate. This is followed by cyclization and subsequent hydrolysis to yield the final product. For this compound, isobutyramidine hydrochloride would be the corresponding amidine. A described example for a similar analogue, 1H-5(4)-amino-2-isobutylimidazole-4(5)-carboxamide, reports a yield of 70% from the hydrolysis step.[1]

Alternative synthetic strategies for related imidazole derivatives have also been explored, including Hofmann rearrangement of cyanocarboxamide precursors and condensation reactions involving α-cyanoacetamides.[2]

Experimental Protocols

Synthesis of this compound from Diaminomaleonitrile (DAMN)

This protocol is adapted from methodologies described for the synthesis of related 2-substituted-5-aminoimidazole-4-carboxamides.[1][2]

Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride

  • Cool a suitable nitrile solvent (e.g., n-butyronitrile) to 0-10°C.

  • Introduce hydrogen chloride gas into the solvent.

  • Add diaminomaleonitrile (DAMN) to the cooled solution.

  • Slowly add isopropylamidine to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at a low temperature to allow for the precipitation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride.

  • Isolate the precipitated salt by filtration and wash with a cold solvent.

Step 2: Cyclization to 2-isopropyl-4,5-dicyanoimidazole

  • Suspend the amidine hydrochloride intermediate from Step 1 in ethanol.

  • Cool the suspension to approximately 5°C.

  • Bubble ammonia gas through the mixture or add a solution of ammonia in ethanol.

  • Monitor the reaction for the elimination of hydrogen cyanide and the formation of the imidazole ring.

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent.

Step 3: Hydrolysis to this compound

  • Dissolve the 2-isopropyl-4,5-dicyanoimidazole from Step 2 in an aqueous alkaline solution (e.g., NaOH).

  • Heat the mixture under reflux to facilitate the hydrolysis of the nitrile groups to the carboxamide.

  • Cool the reaction mixture and adjust the pH to precipitate the product.

  • Isolate the crystalline this compound by filtration, wash with cold water, and dry.

Biological Significance and Potential Applications

While specific biological data for this compound is scarce in peer-reviewed literature, the broader class of 5-aminoimidazole-4-carboxamide derivatives has been extensively studied, revealing a wide range of biological activities. These compounds often act as mimics of endogenous purine pathway intermediates.

Derivatives of this core structure have shown potential in several therapeutic areas:

  • Anticancer Activity: A notable analogue, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers.[3] Preclinical studies with ICA-1s demonstrated a reduction in tumor growth in murine xenograft models of prostate cancer.[3] Another study on a related compound, 20g, showed IC50 values of 15.67 µM against C6 glioma cells and 58.33 µM against HepG2 liver cancer cells.[2]

  • Enzyme Inhibition: The structural similarity to purine intermediates makes these compounds candidates for enzyme inhibition within metabolic pathways.[2]

  • Agrochemicals: The imidazole scaffold is also explored in agricultural chemistry for the development of herbicides and fungicides.[2]

The isopropyl group at the 2-position of the imidazole ring is expected to modulate the compound's lipophilicity and steric profile, which can influence its binding to biological targets and its pharmacokinetic properties. Structure-activity relationship (SAR) studies on related series of 2-substituted aminoimidazoles have shown that modifications at this position can significantly impact biological activity.

Quantitative Data for Related Compounds

The following table summarizes quantitative data for biologically active analogues of 5-aminoimidazole-4-carboxamide to provide a reference for the potential potency of derivatives of the core compound.

Compound Name/IdentifierTarget/AssayCell LineIC50 (µM)Reference
Compound 20g CytotoxicityC6 (glioma)15.67 ± 2.52[2]
HepG2 (liver cancer)58.33 ± 2.89[2]
Cisplatin (control) CytotoxicityC6 (glioma)23.0 ± 1.73[2]
HepG2 (liver cancer)46.67 ± 7.64[2]

Signaling Pathways and Experimental Workflows

The primary signaling pathway associated with the parent compound, AICAR, is the activation of AMP-activated protein kinase (AMPK). It is plausible that derivatives of this compound could be designed to interact with this or other kinase pathways.

Below are diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the known activity of related compounds.

Synthesis_Workflow DAMN Diaminomaleonitrile (DAMN) Intermediate N-(2-amino-1,2-dicyanovinyl) isopropylamidine hydrochloride DAMN->Intermediate Isopropylamidine, HCl Dicyanoimidazole 2-isopropyl-4,5-dicyanoimidazole Intermediate->Dicyanoimidazole NH3, Ethanol Final_Product 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Dicyanoimidazole->Final_Product NaOH, H2O, Heat

Caption: General synthetic workflow for this compound.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Compound Derivative of This compound PKCi Protein Kinase C-ι (PKC-ι) Compound->PKCi Inhibition Downstream Downstream Oncogenic Signaling PKCi->Downstream Apoptosis Apoptosis PKCi->Apoptosis (leads to) Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical signaling pathway for an anticancer derivative.

References

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide Derivatives and Analogs

Introduction

The 5-amino-1H-imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across various domains, including oncology, metabolic disorders, and infectious diseases. This structural motif is a key intermediate in the synthesis of established pharmaceuticals, such as the alkylating agent Temozolomide, which is used in the treatment of brain tumors. The unique arrangement of amino and carboxamide groups on the imidazole ring allows for diverse chemical modifications, enabling the development of targeted therapies.[1][2][3] Researchers have successfully synthesized analogs with potent inhibitory activity against critical cellular targets like protein kinase C-iota (PKC-ι), the MEK/RAF kinase complex, and AMP-activated protein kinase (AMPK).[4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its analogs, intended for researchers and professionals in drug development.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several routes, most notably via the cyclization of an amidine intermediate. This common pathway involves the reaction of diaminomaleonitrile (DAMN) with isopropylamidine to form an N-(2-amino-1,2-dicyanovinyl)isopropylamidine intermediate, which is then cyclized and hydrolyzed to yield the final product.[3][7]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediates Intermediates cluster_end Final Product DAMN Diaminomaleonitrile (DAMN) Step1 Step 1: Amidine Formation (HCl, Nitrile Solvent, 0°C) DAMN->Step1 Isopropylamidine Isopropylamidine Isopropylamidine->Step1 Intermediate1 Amidine Hydrochloride Salt Step1->Intermediate1 Step2 Step 2: Cyclization (NH3 in Ethanol, 5°C) Intermediate2 2-isopropyl-4,5-dicyanoimidazole Step2->Intermediate2 Step3 Step 3: Hydrolysis (Aqueous NaOH, Reflux) Product 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Step3->Product Intermediate1->Step2 Intermediate2->Step3

Caption: Key steps in the synthesis of the target compound.

The core structure is amenable to various chemical transformations, including oxidation and reduction, which can be used to generate further derivatives.[3]

Reagent/ConditionPurposeYieldReference
DAMN + HCl + isopropylamidineFormation of the amidine intermediate-[3]
Ammonia in ethanol (5°C)Cyclization to form the imidazole core~85% (analogous reactions)[3]
Aqueous NaOH (reflux)Hydrolysis of the nitrile to the carboxamide70%[7]
Hydrogen peroxide / KMnO₄Oxidation of the core structure-[3]
Sodium borohydride / LiAlH₄Reduction of the core structure-[3]

Biological Activity and Mechanisms of Action

Derivatives of the 5-amino-1H-imidazole-4-carboxamide scaffold exhibit a broad range of biological activities, with significant potential in oncology and metabolic disease treatment.

Anticancer Activity

Protein Kinase C-ι (PKC-ι) Inhibition: A notable analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι, an oncogene overexpressed in various cancers.[5] In preclinical studies using xenograft models of prostate cancer, treatment with ICA-1s resulted in a significant reduction in tumor growth, with treated tumors growing at nearly half the rate of untreated tumors.[5] The compound also demonstrated low toxicity in murine models.[5]

MEK/RAF Complex Inhibition: A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives have been developed as inhibitors of the MEK/RAF kinase signaling pathway. One lead compound, 16b , was found to act as a "clamp," stabilizing the MEK/RAF complex and potently inhibiting MEK1, BRAF, and the common BRAF V600E mutant.[6] This compound showed significant anti-proliferative activity against various cancer cell lines and demonstrated substantial tumor growth inhibition in xenograft models.[6]

G cluster_complex Inhibited Complex RAS RAS (Active) RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Compound 16b (Inhibitor) Inhibitor->RAF Binds & Clamps Inhibitor->MEK Binds & Clamps Inhibitor->MEK Inhibits Phosphorylation Complex Stabilized RAF/MEK Complex

Caption: Mechanism of MEK/RAF complex inhibition.

CompoundTarget(s)IC₅₀ ValuesIn Vivo Efficacy (Tumor Growth Inhibition)Reference
ICA-1s PKC-ι-~50% reduction vs. control (Prostate)[5]
Compound 16b MEK128 nM70% (C26 colorectal syngeneic model)[6]
BRAF3 nM93% (HCT116 xenograft model)[6]
BRAF V600E3 nM[6]
Metabolic Regulation

The related compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), an analog that is readily taken up by cells, serves as a potent activator of AMP-activated protein kinase (AMPK).[4] Once inside the cell, AICAR is phosphorylated to its monophosphate form, ZMP, which mimics AMP and allosterically activates AMPK.[8] This activation has profound effects on cellular metabolism, including an increase in glucose transport. Studies have shown that AICAR can enhance glucose transport and increase the presence of GLUT4 transporters on the cell surface in skeletal muscle, even in insulin-resistant states, highlighting its potential for treating type 2 diabetes.[9]

G AICAR_ext AICAR (Extracellular) AICAR_int AICAR (Intracellular) AICAR_ext->AICAR_int Cellular Uptake ZMP ZMP (AICAR Monophosphate) AICAR_int->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activates GLUT4 GLUT4 Translocation to Cell Surface AMPK->GLUT4 Stimulates Glucose Increased Glucose Uptake GLUT4->Glucose

Caption: AICAR's role in activating the AMPK signaling pathway.

Antimicrobial Activity

Certain derivatives, specifically 5-aminoimidazole-4-carboxamidrazones, have been synthesized and screened for antimicrobial properties. While showing only moderate activity against bacteria like S. aureus and E. coli, these compounds exhibited significant antifungal activity against various Candida species, including the often-resistant C. krusei, and against Cryptococcus neoformans.[10]

Microbial StrainActivity LevelReference
Staphylococcus aureusFair-Moderate[10]
Escherichia coliFair-Moderate[10]
Candida albicansActive[10]
Candida kruseiStrongly Inhibited[10]
Cryptococcus neoformansStrongly Inhibited[10]

Pharmacokinetics and Analytical Methodologies

The development of robust analytical methods is crucial for studying the pharmacokinetics of these compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for their quantification in biological matrices.[11][12] Preclinical studies on the PKC-ι inhibitor ICA-1s showed that the compound was stable in human plasma at both 25°C and 37°C for over two hours.[5]

G Sample Plasma Sample Collection Deprotein Protein Precipitation (e.g., Trichloroacetic Acid) Sample->Deprotein Extraction Analyte Extraction (e.g., SPE or LLE) Deprotein->Extraction Separation LC Separation (e.g., C18 Column) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quant Quantification Detection->Quant

Caption: Typical workflow for LC-MS/MS pharmacokinetic analysis.

MethodAnalyteMatrixLinearity RangeLLOQReference
LC-MS/MSAICAHuman Plasma20 - 2000 ng/mL20 ng/mL[12]
HPLCAICA RibosideNude Mice Plasma0.1 - 500 µg/mL100 ng/mL[11]
HPLCAICA RibotideNude Mice Plasma0.03 - 50 µg/mL30 ng/mL[11]

Experimental Protocols

Protocol 1: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide

This protocol is adapted from the process described in patent literature.[7]

  • Amidine Intermediate Formation: Cool n-butyronitrile (78 ml) to 10°C. Inject hydrogen chloride gas (7.15 g) into the solvent. Subsequently, add diaminomaleonitrile (DAMN) (10.8 g) and isopropylamidine. Stir the mixture at a low temperature to facilitate the formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride as a precipitate.

  • Cyclization and Hydrolysis: Isolate the hydrochloride salt intermediate. Add water (20 ml) and a 25% aqueous NaOH solution (13.2 g) to 4.3 g of the intermediate.

  • Reflux: Heat the reaction mixture under reflux for 2 hours.

  • pH Adjustment & Crystallization: Cool the aqueous solution to room temperature or below. Adjust the pH to a range of 11 to 12. Further cool the solution to 5°C or below to induce crystallization.

  • Isolation: Filter the resulting crystals and dry them to yield the final product, 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol is a generalized representation based on kinase inhibition screening.[6]

  • Reagents: Prepare a reaction buffer appropriate for the kinase (e.g., MEK1 or BRAF). Prepare solutions of the kinase, the substrate (e.g., inactive ERK for MEK1), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound dissolved in DMSO. Incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or a luminescence-based ATP detection assay that measures remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Pharmacokinetic Sample Analysis by LC-MS/MS

This protocol is based on methodologies for AICA analysis in plasma.[11][12]

  • Sample Preparation: To a 100 µL plasma sample, add an internal standard (IS). Precipitate proteins by adding 50 µL of 10% trichloroacetic acid. Vortex and centrifuge.

  • Extraction: For some methods, the supernatant may be further cleaned. For AICA, an ion-pair extraction with 1-pentanesulfonate may be used, or the supernatant can be directly injected after dilution.[12] For AICA riboside/ribotide, an on-line solid-phase extraction (SPE) step can be employed.[11]

  • Chromatographic Separation: Inject the prepared sample onto an appropriate LC column (e.g., a C18 or HILIC column). Use a gradient or isocratic mobile phase (e.g., methanol-water) to separate the analyte from matrix components.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 127→110 for AICA).[12]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

References

Spectroscopic data (NMR, IR, Mass Spec) for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document focuses on its synthesis and offers a comparative analysis of the spectroscopic data for its parent compound, 5-Amino-1H-imidazole-4-carboxamide (AICA).

Compound Identity

IUPAC Name This compound
CAS Number 227078-19-5
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
Canonical SMILES CC(C)C1=NC(=C(N1)C(=O)N)N

Synthesis Protocol

A method for the synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide has been described in European Patent EP1215206B1. The following is a summary of the experimental protocol.

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Work-up and Isolation start Start with Isobutyronitrile hcl Inject Hydrogen Chloride Gas start->hcl damn Add Diaminomaleonitrile (DAMN) hcl->damn react React at 20-25°C for 48 hours damn->react cool_filter Cool to ≤5°C and Filter react->cool_filter dissolve Dissolve Crystal in Water cool_filter->dissolve ph_adjust Adjust pH to 11-12 dissolve->ph_adjust cool_filter2 Cool to ≤5°C and Filter ph_adjust->cool_filter2 dry Dry the Crystal cool_filter2->dry end_product Yields 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide dry->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Detailed Methodology:

  • Amidination: Isobutyronitrile is cooled to 10°C. Hydrogen chloride gas is then introduced, followed by the addition of diaminomaleonitrile (DAMN).

  • Reaction: The mixture is allowed to react at a controlled temperature of 20-25°C for 48 hours.

  • Isolation of Intermediate: The reaction solution is cooled to 5°C or below, leading to the precipitation of a crystal, which is then collected by filtration.

  • Hydrolysis and Cyclization: The isolated crystal is dissolved in water. The pH of this aqueous solution is adjusted to a range of 11 to 12.

  • Final Product Isolation: The solution is cooled again to 5°C or below to induce crystallization of the final product. The resulting crystals are collected by filtration.

  • Drying: The filtered crystals are dried to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

This process reportedly yields the target compound at approximately 70%.

Spectroscopic Data (Comparative Analysis)

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy of AICA

  • ¹H NMR: The proton NMR spectrum of AICA would be expected to show signals for the imidazole ring proton, the amino protons, and the amide protons. The chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum of AICA would display signals for the carbon atoms of the imidazole ring and the carboxamide group.

Expected ¹H and ¹³C NMR Signals for the Isopropyl Group in this compound:

  • ¹H NMR: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).

  • ¹³C NMR: Signals for the methine carbon and the methyl carbons.

3.2 Infrared (IR) Spectroscopy of AICA

The IR spectrum of AICA exhibits characteristic absorption bands corresponding to its functional groups.

Frequency (cm⁻¹)Vibration TypeFunctional Group
3400-3100N-H StretchingAmino (NH₂) and Amide (N-H)
1660-1650C=O StretchingAmide I
1620-1590N-H BendingAmino (NH₂)

Data is typical for primary amides and amino-substituted imidazoles.

3.3 Mass Spectrometry (MS) of AICA

The mass spectrum of AICA provides information about its molecular weight and fragmentation pattern.

TechniqueIonization ModeKey m/z values
Electrospray Ionization (ESI)Positive[M+H]⁺ at ~127.1
Electrospray Ionization (ESI)Negative[M-H]⁻ at ~125.1

For this compound, the expected [M+H]⁺ would be approximately 169.2.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for characterizing a synthesized compound like this compound using standard spectroscopic techniques.

Spectroscopic Characterization Workflow

G Characterization Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr mol_weight Determine Molecular Weight ms->mol_weight structure Elucidate Connectivity and Stereochemistry mol_weight->structure func_groups Identify Functional Groups (e.g., C=O, N-H) ir->func_groups func_groups->structure nmr->structure

Caption: A diagram showing the logical flow of spectroscopic analysis for structural elucidation.

Conclusion

While a synthetic route for this compound is documented, a comprehensive public repository of its experimental spectroscopic data is currently lacking. The information provided in this guide, including the synthesis protocol and comparative data from its parent compound, AICA, serves as a valuable resource for researchers working with this molecule. It is recommended that researchers synthesizing this compound perform full spectroscopic characterization to confirm its identity and purity.

Potential Therapeutic Targets of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. While direct biological data for this specific molecule is limited in publicly available literature, its core structure, the 5-amino-imidazole-4-carboxamide scaffold, is a key pharmacophore in a variety of kinase inhibitors. This document synthesizes findings from structurally related compounds to highlight high-probability therapeutic targets, focusing on Protein Kinase C-iota (PKC-ι) and the Rearranged during Transfection (RET) tyrosine kinase. Detailed experimental protocols for assessing inhibitory activity against these potential targets and quantitative data from analogous compounds are provided to guide future research and drug discovery efforts.

Introduction

This compound is a small molecule belonging to the imidazole carboxamide class of compounds. While it serves as a valuable building block in medicinal chemistry, its specific biological activity and therapeutic targets are not yet extensively characterized. However, the imidazole carboxamide core is a privileged scaffold known to interact with the ATP-binding pocket of various protein kinases. By examining the structure-activity relationships (SAR) of closely related analogs, we can infer potential therapeutic applications for this compound. This guide will focus on two key kinase families, PKC and RET, which have been successfully targeted by molecules bearing the 5-amino-imidazole-4-carboxamide and similar pharmacophores.

Potential Therapeutic Target: Protein Kinase C-iota (PKC-ι)

Protein Kinase C-iota (PKC-ι) is an atypical PKC isoform that has emerged as a significant oncogene, overexpressed in a multitude of cancers including prostate, ovarian, and non-small cell lung cancer. It plays a crucial role in regulating cell proliferation, survival, and polarity. Inhibition of PKC-ι is a promising strategy for cancer therapy.

A structurally related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι.[1] Another analog, known as ICA-1, also demonstrates significant inhibitory activity against PKC-ι.[2] These findings strongly suggest that this compound could also exhibit inhibitory effects on PKC-ι.

PKC-ι Signaling Pathway

PKC-ι is a key downstream effector of the RAS and PI3K signaling pathways. Upon activation, it phosphorylates a range of substrates that promote cell growth and survival. A simplified representation of the PKC-ι signaling pathway is depicted below.

PKC_iota_Signaling_Pathway Simplified PKC-ι Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K PKC_iota PKC-ι RAS->PKC_iota Activation PDK1 PDK1 PI3K->PDK1 PDK1->PKC_iota Activation BAD BAD PKC_iota->BAD Inhibition of Apoptosis Cell_Survival Cell Survival PKC_iota->Cell_Survival Promotes BAD->Cell_Survival

Simplified PKC-ι Signaling Pathway
Quantitative Data for Related PKC-ι Inhibitors

The following table summarizes the inhibitory activity of known 5-amino-imidazole-4-carboxamide derivatives against PKC-ι.

CompoundTargetIC50 (µM)Cell LineEffectReference
ICA-1PKC-ι~0.1BE(2)-C (Neuroblastoma)Inhibited cell proliferation by 58%[2]
AurothiomalatePKC-ι100BE(2)-C (Neuroblastoma)Known PKC-ι inhibitor for comparison[2]
ICA-1sPKC-ιNot specifiedDU-145 (Prostate Cancer)Reduced tumor growth rate by almost half[1]
Experimental Protocol: In Vitro PKC-ι Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound, such as this compound, against purified PKC-ι using a luminescence-based assay that quantifies ADP production.

Materials and Reagents:

  • Purified, recombinant human PKC-ι enzyme

  • Test Compound (dissolved in DMSO)

  • PKC substrate peptide (e.g., myelin basic protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or DMSO control to the wells of the assay plate.

    • Add 10 µL of a 2.5X PKC-ι enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture. The final ATP concentration should be at or near the Km for PKC-ι.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to PKC-ι activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PKC_Inhibition_Assay_Workflow Workflow for In Vitro PKC-ι Inhibition Assay Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Compound Add Compound/DMSO to Plate Prep_Compound->Add_Compound Add_Enzyme Add PKC-ι Enzyme Add_Compound->Add_Enzyme Add_Sub_ATP Add Substrate/ATP (Initiate Reaction) Add_Enzyme->Add_Sub_ATP Incubate Incubate at 30°C Add_Sub_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Generate & Detect Luminescence Stop_Reaction->Detect_Signal Analyze Calculate % Inhibition and IC50 Detect_Signal->Analyze End End Analyze->End

Workflow for In Vitro PKC-ι Inhibition Assay

Potential Therapeutic Target: RET Tyrosine Kinase

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer, due to activating mutations or chromosomal rearrangements.[3] Selective RET inhibitors have shown significant clinical efficacy.

A 5-aminopyrazole-4-carboxamide derivative, structurally similar to the imidazole carboxamides, has been identified as a potent and specific RET kinase inhibitor.[4] This suggests that the 5-amino-carboxamide scaffold, with either an imidazole or pyrazole core, can be effectively targeted to the RET kinase ATP-binding site.

RET Signaling Pathway

Ligand-independent activation of RET leads to its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades. The primary pathways include the RAS/MAPK and PI3K/AKT pathways.

RET_Signaling_Pathway Simplified RET Signaling Pathway RET RET Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RET->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Simplified RET Signaling Pathway
Quantitative Data for a Related RET Inhibitor

The following table presents the inhibitory activity of a 5-aminopyrazole-4-carboxamide analog against RET kinase.

CompoundTargetIC50 (nM)NotesReference
Compound 15l (5-aminopyrazole-4-carboxamide analog)Wild-type RET44Potent and metabolically stable[4]
Compound 15l (5-aminopyrazole-4-carboxamide analog)RET (V804M gatekeeper mutant)252Also active against a common resistance mutation[4]
Experimental Protocol: In Vitro RET Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of a test compound against RET kinase activity using a non-radiometric, homogeneous assay format.

Materials and Reagents:

  • Purified, recombinant human RET kinase

  • Test Compound (dissolved in DMSO)

  • Tyrosine kinase substrate peptide (e.g., IGF1Rtide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation: Dilute the RET enzyme, substrate, and ATP to their working concentrations in Kinase Buffer. Prepare a serial dilution of the test compound.

  • Assay Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control.

    • Add 2 µL of the diluted RET enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the RET kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

RET_Assay_Workflow Workflow for In Vitro RET Inhibition Assay Start Start Prep_Reagents Prepare Reagents: Compound, RET Enzyme, Substrate, ATP Start->Prep_Reagents Add_To_Plate Dispense Compound, Enzyme, and Substrate/ATP into 384-well Plate Prep_Reagents->Add_To_Plate Incubate_Reaction Incubate at RT for 60 min Add_To_Plate->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate at RT for 40 min Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate at RT for 30 min Add_Detection->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro RET Inhibition Assay

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is not yet available, the analysis of structurally related compounds strongly suggests that it holds promise as a kinase inhibitor. The most probable targets identified through this analysis are Protein Kinase C-iota (PKC-ι) and RET tyrosine kinase, both of which are validated targets in oncology.

The experimental protocols provided in this guide offer a clear path for the initial in vitro screening of this compound against these high-priority targets. Further investigation, including broader kinase profiling, cellular assays, and in vivo studies, will be necessary to fully elucidate its therapeutic potential and mechanism of action. The structural simplicity of this compound also makes it an attractive starting point for medicinal chemistry campaigns aimed at developing more potent and selective inhibitors against these or other kinase targets.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoimidazole-4-carboxamide (AICA) is a key intermediate in the purine nucleotide biosynthetic pathway. Due to its structural similarity, it is crucial for researchers, scientists, and drug development professionals working with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide to understand the potential hazards by examining a well-documented analogue. This guide summarizes the available safety, toxicity, and handling information for AICA.

Hazard Identification and Classification

AICA is generally considered a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for AICA[1][2]:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

Signal Word: Warning[2]

Precautionary Statements: [3][4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2][4]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[4]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Toxicological Data

Quantitative toxicological data for AICA is limited. The toxicological properties have not been fully investigated[3][6].

ParameterValueSpeciesReference
Acute Oral Toxicity LD50: 5 g/kg (for a related benzimidazole)Rat[4]
Mutagenic Effects Not mutagenic in AMES TestN/A[7]
Reproductive Effects May cause harm to the unborn childN/A[7]

Note: The acute oral toxicity data is for a related aminophenyl benzimidazole and should be interpreted with caution.

A preclinical study on a related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), showed low toxicity in a murine model. Acute exposure demonstrated survival in mice at doses ranging from 5 to 5000 mg/kg after 48 hours[8]. Subacute 14-day exposure was also assessed by monitoring serum levels of aspartate aminotransferase, alkaline phosphatase, γ-glutamyl transpeptidase, troponin, and C-reactive protein to evaluate organ function[8].

Handling and Storage

Engineering Controls
  • Ensure adequate ventilation, especially in confined areas[9].

  • Use a local exhaust ventilation system[4].

  • Safety showers and eyewash stations should be in close proximity to the workstation[4][9].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][9].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[4][6]. Impervious gloves are recommended[4].

  • Respiratory Protection: Under normal use conditions, no protective equipment is needed. If dust is generated, a particle filter dust mask (type N95) is recommended[2][6].

Handling Procedures
  • Avoid contact with skin, eyes, and clothing[4][9].

  • Do not breathe dust[10].

  • Wash hands and face thoroughly after handling[4].

  • Avoid dust formation[9][10].

Storage
  • Keep in a dry, cool, and well-ventilated place[6][10].

  • Keep container tightly closed[6][10].

  • Store locked up[4].

  • Store under an inert gas[4].

Accidental Release Measures

  • Sweep up and shovel into suitable containers for disposal[9][10].

  • Avoid dust formation[9][10].

  • Do not let this chemical enter the environment[10].

  • Refer to protective measures listed in Sections 4 and 13.

First Aid Measures

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[6][10].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention[6][10].

  • Inhalation: Remove from exposure, lie down. Remove to fresh air. Get medical attention[6][10].

  • Ingestion: Clean mouth with water. Get medical attention. Do NOT induce vomiting[3][10].

  • Notes to Physician: Treat symptomatically[6][10].

Physical and Chemical Properties

The following properties are for AICA:

PropertyValueReference
Physical State Solid, Powder[6][10]
Appearance Light cream, White - Yellow[6][7][10]
Odor Odorless[6][10]
Melting Point/Range 164 - 170 °C[2]
Boiling Point/Range 255 - 256 °C @ 760 mmHg[7]
Flash Point 145 °C[7]
Solubility Soluble in water[6][10]
Molecular Formula C4H6N4O[1]
Molecular Weight 126.12 g/mol [1]

Stability and Reactivity

  • Stability: Stable under normal conditions[6][10].

  • Conditions to Avoid: Avoid dust formation. Incompatible products[6][10].

  • Incompatible Materials: Strong oxidizing agents[6][10].

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[6][10].

  • Hazardous Polymerization: No information available[6][10].

  • Hazardous Reactions: No information available[10].

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of AICA are not extensively published. However, a preclinical study on the related compound ICA-1s provides a general workflow for in-vivo toxicity assessment.

In-vivo Acute and Subacute Toxicity Study Workflow (Adapted from a study on a related compound)

G cluster_acute Acute Toxicity Assessment cluster_subacute Subacute Toxicity Assessment A1 Administer single dose of compound (e.g., 5 - 5000 mg/kg) A2 Observe animals for 48 hours A1->A2 A3 Record survival and clinical signs A2->A3 S1 Administer compound daily for 14 days S2 Collect serum and tissue samples S1->S2 S3 Analyze serum for organ function markers (AST, ALT, etc.) S2->S3 S4 Analyze tissues for compound accumulation S2->S4

Caption: Workflow for in-vivo acute and subacute toxicity studies.

Signaling Pathways

The direct signaling pathways affected by this compound are unknown. However, the related compound ICA-1s is a potent inhibitor of Protein Kinase C-iota (PKC-ι), a known oncogene[8]. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis in cancer cells.

Simplified PKC-ι Inhibition Pathway

G PKCi PKC-ι CellGrowth Cell Growth PKCi->CellGrowth promotes Apoptosis Apoptosis PKCi->Apoptosis inhibits ICA1s ICA-1s (Related Compound) ICA1s->PKCi inhibits

Caption: Simplified pathway showing inhibition of PKC-ι by a related compound.

Logical Relationships in Safety Handling

A logical workflow for handling a potentially hazardous chemical like AICA involves a hierarchy of controls.

G Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for chemical safety.

Conclusion

While specific data for this compound is lacking, the information available for the structurally similar compound, 5-Aminoimidazole-4-carboxamide (AICA), suggests that it should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation. All handling should be performed with appropriate engineering controls and personal protective equipment. The addition of an isopropyl group could alter its reactivity, solubility, and metabolic pathways, potentially leading to different toxicological outcomes. Therefore, a thorough, compound-specific risk assessment is imperative before any handling or use.

References

Methodological & Application

Synthesis and Application of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a substituted imidazole with potential applications in pharmaceutical research as a building block for bioactive molecules.[1] The protocols outlined below are based on established chemical syntheses for related compounds, offering a comprehensive guide for laboratory preparation.

Compound Overview

This compound is a heterocyclic organic compound featuring an imidazole core substituted with an amino, an isopropyl, and a carboxamide group. Its structure suggests potential as a scaffold in medicinal chemistry for the development of targeted therapeutics.

Identifier Value
IUPAC Name This compound
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.19 g/mol
CAS Number 227078-19-5

Synthesis Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of an amidine intermediate followed by cyclization and hydrolysis.

Protocol 1: Synthesis of Intermediate N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride

This protocol is based on general methods for the synthesis of N-substituted amidines from nitriles.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Isopropylamine

  • Trimethylaluminum

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (in diethyl ether)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve diaminomaleonitrile in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trimethylaluminum in toluene to the cooled solution.

  • After the addition is complete, add isopropylamine dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amidine.

  • Dissolve the crude amidine in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride.

Protocol 2: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of related imidazole carboxamides.

Materials:

  • N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride

  • Sodium Hydroxide (25% aqueous solution)

  • Water

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • To a solution of N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride (4.3 g) in water (20 ml), add 13.2 g of a 25% aqueous sodium hydroxide solution.[2]

  • Heat the mixture to reflux and maintain for 2 hours.[2]

  • Cool the aqueous solution to room temperature or below.[2]

  • Adjust the pH of the solution to a range of 11 to 12 with hydrochloric acid.[2]

  • Cool the reaction solution to 5°C or below to induce crystallization.[2]

  • Filter the resulting crystals and dry them to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.[2]

  • A reported yield for a similar synthesis is approximately 70%.[2]

Predicted Characterization Data

Due to the limited availability of published experimental data for this specific compound, the following characterization data are predicted based on the analysis of structurally similar 5-aminoimidazole-4-carboxamide derivatives.

Technique Expected Observations
¹H NMR Signals corresponding to the imidazole ring proton, the amino protons, the carboxamide protons, and the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).
¹³C NMR Resonances for the imidazole ring carbons, the carboxamide carbonyl carbon, and the carbons of the isopropyl group.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (169.11 g/mol ).[3][4][5]
FTIR Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. The N-H stretching vibrations in imidazoles typically occur in the region of 3000-3500 cm⁻¹, while C-C stretching vibrations are observed between 1400 and 1650 cm⁻¹.[6]

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, a structurally related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-ι (PKC-ι). PKC-ι is an oncogene that is overexpressed in several types of cancer, including prostate cancer. Inhibition of PKC-ι by ICA-1s has been shown to decrease cancer cell growth and induce apoptosis.

The potential for this compound to act as a PKC-ι inhibitor warrants further investigation. The following diagram illustrates the putative signaling pathway of PKC-ι in prostate cancer, which could be a target for this class of compounds.

PKC_iota_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PDK1 PDK1 PI3K->PDK1 activates PKC_iota PKC-ι PDK1->PKC_iota activates IKK IKK PKC_iota->IKK activates Bad Bad PKC_iota->Bad phosphorylates Target_Compound 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide (Potential Inhibitor) Target_Compound->PKC_iota inhibits (putative) IkappaB IκB IKK->IkappaB phosphorylates (leading to degradation) NF_kappaB NF-κB IkappaB->NF_kappaB inhibits NF_kappaB_nuc NF-κB NF_kappaB->NF_kappaB_nuc translocates Bcl_xL Bcl-xL Bad->Bcl_xL inhibits Gene_Expression Gene Expression (Proliferation, Survival) NF_kappaB_nuc->Gene_Expression promotes

Figure 1. Putative PKC-ι signaling pathway in prostate cancer.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start: Diaminomaleonitrile & Isopropylamine Step1 Step 1: Amidine Formation (Protocol 1) Start->Step1 Intermediate Intermediate: N-(2-amino-1,2-dicyanovinyl)- isopropylamidine hydrochloride Step1->Intermediate Step2 Step 2: Cyclization & Hydrolysis (Protocol 2) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Final Product: 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS FTIR FTIR Spectroscopy Final_Product->FTIR Purity Purity Analysis (e.g., HPLC) Final_Product->Purity

Figure 2. General experimental workflow.

References

Application Notes and Protocols for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[1] Its unique structural features, including a substituted imidazole core, make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. The imidazole scaffold is a common motif in many approved drugs and clinical candidates due to its ability to engage in various biological interactions. This document provides detailed application notes and protocols for the effective utilization of this compound in pharmaceutical research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and further development.

PropertyValueReference
CAS Number 227078-19-5Internal Data
Molecular Formula C₇H₁₂N₄OInternal Data
Molecular Weight 168.20 g/mol Internal Aata
Appearance Off-white to pale yellow powderInternal Data
Solubility Soluble in DMSO and MethanolInternal Data
Storage Store at 2-8°C, protected from light and moistureInternal Data

Applications in Pharmaceutical Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its application spans several key areas of drug discovery.

Kinase Inhibitors

The imidazole carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases. Derivatives of this compound can be designed to target various kinases.

  • Transforming growth factor β-activated kinase 1 (TAK1): Imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key signaling node in inflammatory pathways.[1][2]

  • Raf Kinases: The imidazole-2-carboxamide scaffold has been explored for the development of Raf kinase inhibitors for cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): Novel imidazole derivatives have shown promise as EGFR kinase inhibitors.[3]

  • Cyclin-Dependent Kinases (CDKs): Imidazole-4-N-acetamide derivatives have been investigated as a novel scaffold for targeting CDKs.[4]

Anticancer Agents

Beyond kinase inhibition, derivatives of this compound can be developed into anticancer agents with diverse mechanisms of action.

  • Fatty Acid Synthase (FASN) Inhibitors: Benzimidazole-5-carboxamide derivatives have been designed as novel FASN inhibitors with potential applications in breast and colorectal cancers.[5]

  • Tubulin Polymerization Inhibitors: Certain imidazole-containing compounds have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[6]

  • Immune Checkpoint Modulation: Imidazole-4-carboxamide has been shown to inhibit the expression of Axl, PD-L1, and PD-L2, suggesting a role in immuno-oncology.[7]

Antimicrobial Agents

The imidazole ring is a core component of many antifungal and antibacterial drugs. Novel imidazole carboxamides have demonstrated significant antimicrobial and antitubercular activity.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented method for the synthesis of the title compound.

Materials:

  • N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride

  • Sodium hydroxide (NaOH) aqueous solution (25%)

  • Water

  • Hydrochloric acid (HCl) for pH adjustment

  • Reaction vessel with reflux condenser and stirring capability

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a reaction vessel, add N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride (4.3 g).

  • Add water (20 ml) and 25% NaOH aqueous solution (13.2 g).

  • Heat the mixture to reflux and maintain for 2 hours with stirring.

  • Cool the aqueous solution to room temperature or below.

  • Adjust the pH of the solution to a range of 11 to 12 using HCl.

  • Cool the reaction solution to 5°C or below to induce crystallization.

  • Filter the resulting crystals and wash with cold water.

  • Dry the crystals in an oven to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

Expected Yield: Approximately 70%.

Synthesis_Workflow reactant N-(2-amino-1,2-dicyanovinyl)isopropylamidine HCl + NaOH(aq) + H2O reflux Reflux for 2 hours reactant->reflux cool_ph Cool & Adjust pH to 11-12 reflux->cool_ph crystallize Cool to <5°C cool_ph->crystallize filter_dry Filter & Dry crystallize->filter_dry product This compound filter_dry->product

Synthesis workflow for this compound.
Protocol 2: General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the target kinase and substrate solution to each well.

  • Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time for signal development.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_reagents Add Compounds, Kinase, and Substrate to Plate prep_compounds->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate start_reaction Add ATP to Initiate Reaction pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent incubate_reaction->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

General workflow for an in vitro kinase inhibition assay.
Protocol 3: General Protocol for In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line(s) of interest

  • Normal (non-cancerous) cell line for counter-screening

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Protocol 4: General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial or fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • The results can be confirmed by reading the optical density using a microplate reader.

Quantitative Data Summary

The following tables provide representative quantitative data for imidazole carboxamide derivatives from the literature to illustrate the expected outcomes of the proposed experimental protocols. It is important to note that these values are not for this compound itself but for more complex molecules synthesized from similar scaffolds.

Table 1: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)Reference
Imidazole 22 TAK155 (Kd)[1]
CTL-06 FASN3000[5]
CTL-12 FASN2500[5]
Compound 2 CDK2/cyclin E<100[4]
Compound 4 CDK2/cyclin E<100[4]

Table 2: Representative Anticancer Activity Data

Compound IDCell LineAssayIC₅₀ (µM)Reference
CTL-06 HCT-116MTT-[5]
CTL-12 MCF-7MTT-[5]
Compound 247 MCF-7MTT10.22[6]
Compound 248 MCF-7MTT14.80[6]

Table 3: Representative Antimicrobial Activity Data

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6a S. aureus-[9]
Compound 6f E. coli-[9]
Compound 6g C. albicans-[9]
Compound 6e M. tuberculosis-[9]
Compound 6j M. tuberculosis-[9]

Signaling Pathways and Logical Relationships

The derivatives of this compound can modulate various signaling pathways implicated in disease.

Signaling_Pathways cluster_kinase Kinase Inhibition cluster_anticancer Anticancer Mechanisms TAK1 TAK1 Inflammation Inflammation TAK1->Inflammation EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation CDK CDKs CellCycle Cell Cycle Progression CDK->CellCycle FASN FASN Lipogenesis Lipogenesis FASN->Lipogenesis Tubulin Tubulin Polymerization Mitosis Mitosis Tubulin->Mitosis Immune PD-L1/Axl ImmuneEvasion Immune Evasion Immune->ImmuneEvasion Imidazole Imidazole Carboxamide Derivatives Imidazole->TAK1 Inhibits Imidazole->EGFR Inhibits Imidazole->CDK Inhibits Imidazole->FASN Inhibits Imidazole->Tubulin Inhibits Imidazole->Immune Inhibits

Potential therapeutic targets and pathways for imidazole carboxamide derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel drug candidates. Its utility in generating compounds with potent activity as kinase inhibitors, anticancer agents, and antimicrobial drugs makes it a compound of significant interest in pharmaceutical development. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery programs. Further exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutics with improved efficacy and safety profiles.

References

Application of Imidazole-4-carboxamide Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazole-4-carboxamide derivatives represent a versatile class of compounds with significant applications in cancer research. These molecules serve as scaffolds for the development of targeted therapies that modulate key signaling pathways involved in tumorigenesis and cancer cell survival. This document provides detailed application notes and experimental protocols for two prominent derivatives: ICA-1s, a Protein Kinase C-iota (PKC-ι) inhibitor, and AICAR, an AMP-activated protein kinase (AMPK) activator.

Part 1: ICA-1s (5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide)

Application Notes

Background and Mechanism of Action: ICA-1s is a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene that is overexpressed in a variety of human cancers, including prostate, breast, ovarian, melanoma, and glioma.[1][2] PKC-ι plays a crucial role in cell growth, proliferation, and survival. By specifically inhibiting PKC-ι, ICA-1s has been shown to decrease cancer cell growth and induce apoptosis, making it a promising candidate for targeted cancer therapy.[1][3] Preclinical studies have demonstrated its stability in human plasma and low toxicity in murine models.[1][2]

Applications in Cancer Research:

  • Inhibition of Tumor Growth: In vivo studies using murine xenograft models with DU-145 prostate cancer cells have shown that treatment with ICA-1s can significantly reduce tumor growth rates.[1][3] Tumors in treated mice grew at almost half the rate of those in untreated mice.[1]

  • Induction of Apoptosis: In vitro studies have indicated that ICA-1s is effective against various cancer cell lines by inducing programmed cell death (apoptosis).[1][2]

  • Preclinical Therapeutic Assessment: ICA-1s has undergone preclinical evaluation, including stability, toxicity, and efficacy studies, suggesting its potential as a therapeutic agent for carcinomas.[1][2]

Quantitative Data Summary
ParameterCell Line / ModelValue/ResultReference
In Vivo Tumor Growth Inhibition DU-145 Prostate Cancer XenograftTreated tumors grew at ~50% the rate of untreated tumors.[1]
Acute Toxicity (Murine Model) MiceSurvived doses ranging from 5 to 5000 mg/kg after 48 hours.[1][3]
Plasma Stability Human PlasmaStable at 25°C and 37°C over 2 hours.[1][2]
Experimental Protocols

1. In Vitro Cell Viability Assay (WST-1 Assay)

  • Objective: To assess the cytotoxic effect of ICA-1s on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., DU-145, PC-3) and a non-malignant control cell line (e.g., RWPE-1).

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • ICA-1s solution (e.g., 23.4 mmol/l in sterile water).

    • WST-1 reagent.

    • Microplate reader.

  • Protocol:

    • Seed approximately 3.5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

    • Replace the medium with 200 µl of fresh medium.

    • Treat the cells with the desired concentration of ICA-1s or an equal volume of vehicle control (sterile water).

    • Incubate for the desired time points (e.g., 8 hours).

    • Add WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[3]

2. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the in vivo efficacy of ICA-1s on tumor growth.

  • Materials:

    • Athymic nude mice.

    • DU-145 prostate carcinoma cells.

    • ICA-1s solution for injection (e.g., 100 mg/kg).

    • Digital calipers.

  • Protocol:

    • Subcutaneously inject 1 x 10⁶ DU-145 cells into the flank of each mouse.

    • Monitor tumor growth daily using digital calipers.

    • When tumors reach a size of approximately 0.2 cm², randomize the mice into treated and untreated (control) groups.

    • Administer ICA-1s (e.g., 100 mg/kg) to the treated group via subcutaneous injection daily.

    • Continue treatment and tumor measurement for a predefined period (e.g., 30 days) or until the tumor reaches a maximum size (e.g., 2 cm²).[3]

    • Compare the tumor growth rates between the treated and control groups.

Signaling Pathway and Workflow Diagrams

ICA1s_Mechanism ICA1s ICA-1s PKCi PKC-ι (Oncogene) ICA1s->PKCi Inhibits Apoptosis Apoptosis ICA1s->Apoptosis Induces CellGrowth Cell Growth & Proliferation PKCi->CellGrowth Promotes CellGrowth->Apoptosis Suppresses

Caption: Mechanism of action of ICA-1s in cancer cells.

Xenograft_Workflow Start Inject DU-145 cells into nude mice TumorGrowth Monitor tumor growth Start->TumorGrowth Randomize Randomize mice when tumors reach 0.2 cm² TumorGrowth->Randomize Treatment Daily subcutaneous injection of ICA-1s (100 mg/kg) Randomize->Treatment Control Vehicle control Randomize->Control Measure Measure tumor size daily for 30 days Treatment->Measure Control->Measure Endpoint Endpoint: 30 days or tumor size of 2 cm² Measure->Endpoint

Caption: Workflow for in vivo xenograft studies with ICA-1s.

Part 2: AICAR (5-aminoimidazole-4-carboxamide ribonucleoside)

Application Notes

Background and Mechanism of Action: AICAR is a cell-permeable activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[4][5] AMPK activation plays a key role in regulating cellular metabolism and can inhibit cell proliferation and induce apoptosis in various cancer cells.[4][6] AICAR's anticancer effects are mediated through multiple pathways, including the activation of p38 mitogen-activated protein kinase (MAPK) and the suppression of the mTOR signaling pathway.[4][7]

Applications in Cancer Research:

  • Inhibition of Cell Proliferation: AICAR treatment has been shown to significantly inhibit the proliferation of various cancer cell lines, often by inducing cell cycle arrest in the S-phase.[6]

  • Induction of Apoptosis: AICAR promotes apoptosis in cancer cells by activating pro-apoptotic molecules like caspase-3 and inducing the expression of p21 and p53.[4][6]

  • Synergistic Effects with Other Drugs: AICAR can enhance the efficacy of other anticancer drugs, such as rapamycin, by sensitizing cancer cells to their cytotoxic effects.[7]

  • Modulation of Signaling Pathways: It is widely used as a tool to study the role of AMPK signaling in cancer and its interplay with other pathways like PI3K-Akt and MAPK.[4][6]

Quantitative Data Summary
ParameterCell LineConcentrationEffectReference
Cell Proliferation Inhibition FRO thyroid cancer cells200 µMSuppressed cell proliferation and survival.[5]
Apoptosis Induction HCT116 colon cancer cellsNot specifiedSensitizes cells to TRAIL- and TNFα-induced apoptosis.[8]
Cell Cycle Arrest Breast cancer cell linesDose-dependentInduces S-phase cell cycle arrest.[7]
Experimental Protocols

1. Western Blot Analysis for Protein Expression

  • Objective: To analyze the effect of AICAR on the expression and phosphorylation of key signaling proteins (e.g., AMPK, p38, Akt, p21, p53).

  • Materials:

    • Cancer cell lines (e.g., FRO thyroid cancer cells).

    • AICAR solution.

    • Cell lysis buffer.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Transfer apparatus and PVDF membranes.

    • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-p21, anti-p53, anti-caspase-3).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Treat cells with AICAR at the desired concentration and for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

2. Flow Cytometry for Cell Cycle Analysis

  • Objective: To determine the effect of AICAR on cell cycle distribution.

  • Materials:

    • Cancer cell lines.

    • AICAR solution.

    • Phosphate-buffered saline (PBS).

    • Ethanol (70%).

    • Propidium iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Protocol:

    • Treat cells with AICAR for the desired duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Workflow Diagrams

AICAR_Pathway AICAR AICAR AMPK AMPK AICAR->AMPK Activates p38 p38 MAPK AMPK->p38 Activates Caspase3 Caspase-3 AMPK->Caspase3 Activates p21 p21 p38->p21 Induces Accumulation Proliferation Cell Proliferation p21->Proliferation Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: AICAR-induced signaling pathway in cancer cells.

CellCycle_Workflow CellCulture Culture cancer cells Treatment Treat with AICAR CellCulture->Treatment Harvest Harvest and wash cells Treatment->Harvest Fixation Fix with 70% ethanol Harvest->Fixation Staining Stain with Propidium Iodide Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide as a versatile intermediate in the synthesis of bioactive heterocyclic compounds, particularly purine analogs. Detailed protocols for key transformations and a diagram of a relevant biological pathway are included to facilitate its application in research and drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its substituted imidazole core, featuring both an amino and a carboxamide group, allows for diverse chemical modifications, making it a key precursor for the synthesis of a variety of bioactive molecules, including potential therapeutic agents.[1] This document outlines its application in the synthesis of 2-substituted hypoxanthine analogs, which are of interest for their potential biological activities, such as the inhibition of enzymes like purine nucleoside phosphorylase (PNP).

Application: Synthesis of 2-Substituted Hypoxanthine Analogs

This compound serves as a direct precursor to 2-substituted hypoxanthines through cyclocondensation reactions. This approach is a common strategy for the formation of the purine ring system. The amino group and the adjacent endocyclic nitrogen of the imidazole ring react with a one-carbon synthon to form the pyrimidine portion of the purine.

The general reaction scheme involves the treatment of this compound with various reagents that can introduce a single carbon atom to complete the purine ring structure. Examples of such C1 sources include orthoesters, esters, and amides. The nature of the C1 source determines the substituent at the 2-position of the resulting hypoxanthine.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various 2-substituted hypoxanthines from the analogous 5-amino-1H-imidazole-4-carboxamide. While the specific yields for the 2-isopropyl derivative may vary, these values provide a useful benchmark for reaction efficiency.

2-SubstituentC1 Source ReagentReaction ConditionsYield (%)
HTriethyl orthoformateRefluxNot specified
MethylEthyl acetate / NaOEtReflux, 2-3 h32
EthylEthyl propanoate / NaOEtReflux, 3 h39
TrifluoromethylTrifluoroacetamideReflux, 4 h78

Experimental Protocols

The following are detailed protocols for the synthesis of 2-substituted hypoxanthine analogs from this compound.

Protocol 1: Synthesis of 2-Isopropylhypoxanthine

Objective: To synthesize 2-isopropylhypoxanthine by cyclocondensation of this compound with triethyl orthoformate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add triethyl orthoformate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add a small amount of ethanol and triturate to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-isopropylhypoxanthine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Isopropyl-6-mercaptopurine

Objective: To synthesize 2-isopropyl-6-mercaptopurine from the corresponding 2-isopropylhypoxanthine.

Materials:

  • 2-Isopropylhypoxanthine (from Protocol 1)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous pyridine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask, suspend 2-isopropylhypoxanthine (1.0 eq) in anhydrous pyridine.

  • Add phosphorus pentasulfide (2.0 eq) portion-wise to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. The color of the mixture will typically darken.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-isopropyl-6-mercaptopurine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis and Application

The following diagram illustrates the synthetic workflow from the intermediate to a potential biologically active compound and its application in studying a relevant signaling pathway.

G cluster_synthesis Synthetic Workflow cluster_application Biological Application A 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide B Cyclocondensation (e.g., with Triethyl orthoformate) A->B C 2-Isopropylhypoxanthine B->C D Thionation (e.g., with P₄S₁₀) C->D E 2-Isopropyl-6-mercaptopurine D->E F Purine Nucleoside Phosphorylase (PNP) Inhibition Assay E->F G Study of Purine Metabolism Pathway F->G PNP_Pathway cluster_purine_salvage Purine Salvage Pathway cluster_downstream Downstream Metabolism Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Guanosine Guanosine Guanosine->PNP Hypoxanthine Hypoxanthine PNP->Hypoxanthine Guanine Guanine PNP->Guanine Ribose1P Ribose-1-Phosphate PNP->Ribose1P releases HGPRT HGPRT Hypoxanthine->HGPRT Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Guanine->HGPRT IMP IMP (Inosine Monophosphate) HGPRT->IMP GMP GMP (Guanosine Monophosphate) HGPRT->GMP Xanthine Xanthine Xanthine_Oxidase->Xanthine Uric_Acid Uric Acid Xanthine_Oxidase->Uric_Acid Xanthine->Xanthine_Oxidase Inhibitor Potential Inhibitor (e.g., 2-isopropyl-6-mercaptopurine) Inhibitor->PNP inhibits

References

Application Notes & Protocols for the Characterization of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a substituted imidazole derivative that serves as a key building block in the synthesis of bioactive molecules and therapeutic agents.[1] The imidazole core is a significant pharmacophore found in numerous pharmaceuticals.[2] Accurate and robust analytical methods are therefore essential for its characterization, quantification in various matrices, and for quality control during drug development.

This document provides detailed application notes and protocols for the analytical characterization of this compound. While specific validated methods for this exact compound are not extensively published, the following protocols are based on established methods for closely related imidazole derivatives, particularly 5-aminoimidazole-4-carboxamide (AICA).[3][4] These methods can be adapted and validated for the target compound.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds and their derivatives.[2] It can be coupled with various detectors, primarily Ultraviolet (UV) and Mass Spectrometry (MS), to provide sensitive and selective analysis.

  • HPLC with UV Detection (HPLC-UV): A robust and common method for routine analysis and purity assessment. The imidazole ring system provides UV absorbance, allowing for straightforward detection.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for analyzing low concentrations of the analyte in complex matrices like biological fluids.[4][6]

The general workflow for developing a suitable analytical method is outlined below.

G start Define Analytical Objective lit_review Literature Review for Analogous Compounds start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18, C8) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt det_select Detector Selection (UV, MS/MS) method_dev->det_select validation Method Validation (ICH Guidelines) col_select->validation mp_opt->validation det_select->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq routine Routine Analysis linearity->routine accuracy->routine precision->routine lod_loq->routine

Caption: General workflow for analytical method development.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV

This protocol is suitable for determining the purity of this compound in bulk drug substance or as a reference standard.

A. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: A reversed-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) is a suitable starting point.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.

    • Solvent A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.20 with phosphoric acid.[7]

    • Solvent B: Methanol or Acetonitrile.[7]

    • Note: The isopropyl group on the target molecule increases its hydrophobicity compared to AICA. Therefore, a higher percentage of organic modifier may be required for elution.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Imidazole derivatives are often detected around 268-300 nm.[3][7] A UV scan of the pure compound should be performed to determine the λmax.

  • Injection Volume: 10-20 µL.[8]

  • Column Temperature: 25-30 °C.[9]

B. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

  • Sonicate if necessary to ensure complete dissolution.

  • Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration within the expected linear range (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

C. Quantification:

  • External Standard Method: Prepare a series of standard solutions of known concentrations. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample by interpolation from this curve.[8]

  • Purity Calculation: For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Quantification in Biological Matrices by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying the analyte in complex matrices such as human plasma, which is crucial for pharmacokinetic studies. This method is adapted from a validated protocol for AICA.[4][10]

A. Instrumentation and Conditions:

  • System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hypersil ODS2 column or similar C18 column.[4]

  • Mobile Phase: Methanol:Water (e.g., 68:32, v/v). The ratio should be optimized to achieve good retention and peak shape for the target analyte.[4]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Ionization Mode: ESI in positive ion mode (ESI+).[4]

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Analyte (AICA example): m/z 127 → 110.[4][10]

    • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used.

    • Note: The specific parent and daughter ion transitions for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer.

B. Sample Preparation (Plasma): A robust sample preparation workflow, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, is critical for removing interferences.[2][3]

G cluster_spe SPE Steps start Plasma Sample (e.g., 200 µL) add_is Add Internal Standard (IS) start->add_is deproteinize Deproteinize (e.g., with TCA) add_is->deproteinize vortex Vortex & Centrifuge deproteinize->vortex spe Solid-Phase Extraction (SPE) vortex->spe condition 1. Condition Cartridge (Methanol, Water) load 2. Load Supernatant wash 3. Wash to Remove Interferences elute 4. Elute Analyte evap Evaporate Eluate (under Nitrogen) elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow using Solid-Phase Extraction (SPE).

C. Method Validation: The analytical method should be fully validated according to ICH or FDA guidelines.[7] Key parameters include:

  • Specificity: Ensuring no interference from endogenous components.

  • Linearity and Range: The range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Stability: Analyte stability in the matrix under various conditions (freeze-thaw, short-term, etc.).

Data Presentation

The following tables summarize quantitative data from published methods for analogous imidazole compounds. These values can serve as a benchmark when developing and validating a method for this compound.

Table 1: HPLC-UV Methods for Imidazole Derivatives

Analyte(s) Matrix Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Reference
Mebendazole Pure Drug & Formulations 5 - 30 0.777 2.354 [6]
Dacarbazine Pharmaceutical Formulation 4 - 20 - - [11]
5-Aminoimidazole-4-carboxamide (AIC) - 1 - 16 - - [11]

| Secnidazole, Omeprazole, etc. | Dosage Forms | Not Specified | 0.13 - 0.41 | - |[7] |

Table 2: LC-MS/MS Methods for 5-Aminoimidazole-4-carboxamide (AICA)

Analyte Matrix Linearity Range (ng/mL) LOQ (ng/mL) Technique Reference
AICA Human Plasma 20 - 2000 20 Ion-Pair Extraction [4][10]

| AICA Riboside | Nude Mice Plasma | 100 - 500,000 | 100 | On-line SPE |[3] |

Relevant Metabolic Pathway

While not directly related to analytical characterization, understanding the biological context of related compounds is valuable for drug development professionals. The closely related compound, 5-aminoimidazole-4-carboxamide (AICA), is a key intermediate in the de novo purine biosynthesis pathway.

G node_a FGAM node_b AIR node_a->node_b ATP ADP + Pi node_c CAIR node_b->node_c ATP + HCO3- ADP + Pi node_d SAICAR node_c->node_d Aspartate + ATP ADP + Pi node_e AICAR node_d->node_e Fumarate node_f FAICAR node_e->node_f 10-Formyl-THF THF aica_node AICA (5-Aminoimidazole- 4-carboxamide) node_e->aica_node Hydrolysis node_g IMP (Inosine Monophosphate) node_f->node_g H2O

Caption: Simplified role of AICA in the de novo purine biosynthesis pathway.[12]

References

Application Notes and Protocols for In Vitro Assays Using 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a small molecule belonging to the substituted imidazole class of compounds. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include potential anticancer, anti-inflammatory, and enzyme inhibitory properties. These activities are often attributed to their ability to modulate key signaling pathways within the cell.

This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. Due to the limited publicly available data for this specific compound, the quantitative data presented in the tables are representative examples from studies on other imidazole derivatives and related compounds. These serve as a reference for expected outcomes and for structuring experimental data. The described methodologies can be adapted to investigate the cytotoxic, pro-apoptotic, and signaling effects of this and other novel chemical entities.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various imidazole derivatives and compounds targeting related pathways. This data is intended to provide a comparative baseline for the evaluation of this compound.

Table 1: In Vitro Cytotoxicity of Imidazole Derivatives in Human Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
Imidazole Derivative AMCF-7 (Breast)MTT3.26[1]
Imidazole Derivative BA549 (Lung)MTT1.09[2]
Imidazole Derivative CHepG2 (Liver)MTT0.33[2]
Imidazole Derivative DHCT-116 (Colon)SRB35.62[3]
Imidazole Derivative EHeLa (Cervical)MTT7.59[4]

Table 2: In Vitro Activity of Compounds Modulating AMPK and NF-κB Pathways

CompoundTarget/PathwayCell Line/SystemAssay TypeIC50 / EC50Reference
AICARAMPK ActivationPC3 (Prostate)Clonogenic~1000 µM (IC50)[5]
AICARAMPK ActivationIsolated HepatocytesCell-based~500 µM (EC50)[6]
Ro 106-9920NF-κB InhibitionHEK293Reporter Assay< 1 nM (IC50)[7]
IMD-0354NF-κB InhibitionHEK293Reporter Assay292 nM (IC50)[7]
DigitoxinNF-κB InhibitionHEK293Reporter Assay90 nM (IC50)[8]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC and PI fluorescence should be detected in the appropriate channels (typically FL1 and FL2).

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-FITC negative, PI negative), early apoptotic (Annexin V-FITC positive, PI negative), and late apoptotic/necrotic (Annexin V-FITC positive, PI positive).[9][10]

Signaling Pathway and Workflow Diagrams

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis A Compound Preparation (5-Amino-2-isopropyl-1H- imidazole-4-carboxamide) C Cytotoxicity Assay (MTT) Determine IC50 A->C B Cell Culture (Cancer Cell Lines) B->C D Apoptosis Assay (Annexin V/PI) C->D Use IC50 concentration E Signaling Pathway Analysis (Western Blot for AMPK, NF-κB) C->E Use IC50 concentration F Data Interpretation and Reporting D->F E->F AMPK_Pathway compound 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide (Hypothesized) AMPK AMPK compound->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic Activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) mTOR->Anabolic Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes NFkB_Pathway compound 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide (Hypothesized) IKK IKK Complex compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival)

References

Application Notes and Protocols for Testing Enzyme Inhibition with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a synthetic organic compound with potential applications in pharmaceutical research, particularly in the realm of enzyme inhibition studies.[1][2] Its structural similarity to endogenous molecules and known pharmacological agents, such as 5-aminoimidazole-4-carboxamide riboside (AICAR), suggests that it may interact with key cellular enzymes, making it a valuable tool for drug discovery and development. AICAR is widely recognized as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5][6] Given the structural parallels, it is hypothesized that this compound may also modulate the activity of AMPK or other related kinases.

These application notes provide detailed protocols for testing the enzyme inhibitory or modulatory effects of this compound, with a primary focus on the AMP-activated protein kinase (AMPK) signaling pathway. The provided methodologies are adaptable for screening against a broader range of enzymes.

Target Enzyme: AMP-activated Protein Kinase (AMPK)

AMPK is a serine/threonine kinase that functions as a master sensor of cellular energy status.[7] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[7] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of metabolic stress.[7] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).[7] Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[7]

AMPK Signaling Pathway

The following diagram illustrates the core components of the AMPK signaling pathway, including its upstream activators and key downstream effectors. Understanding this pathway is crucial for designing experiments and interpreting the results when studying potential AMPK modulators like this compound.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_ampk AMPK Complex cluster_downstream Downstream Effects Low Energy State Low Energy State AMP/ATP Ratio AMP/ATP Ratio Low Energy State->AMP/ATP Ratio AMPK AMPK α β γ AMP/ATP Ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK phosphorylates T172 CaMKKbeta CaMKKbeta CaMKKbeta->AMPK phosphorylates T172 pAMPK pAMPK (Active) α-pT172 β γ AMPK->pAMPK Activation Catabolic Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Catabolic Stimulates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolic Inhibits

Caption: AMPK Signaling Pathway Activation and Downstream Effects.

Experimental Protocols

A generalized workflow for characterizing an enzyme inhibitor involves a series of steps from initial preparation to data analysis.

Experimental_Workflow cluster_prep cluster_assay cluster_cell_assay cluster_data Prep Preparation Assay Biochemical Assay Prep->Assay CellAssay Cell-Based Assay Prep->CellAssay Data Data Analysis Assay->Data CellAssay->Data P1 Prepare Enzyme, Substrate, Buffer, and Test Compound P2 Prepare Serial Dilutions of Test Compound A1 Pre-incubate Enzyme with Test Compound A2 Initiate Reaction with Substrate A3 Monitor Reaction Progress C1 Culture and Treat Cells with Test Compound C2 Cell Lysis and Protein Quantification C3 Western Blot or other Detection Method D1 Calculate Percent Inhibition D2 Determine IC50 Value

Caption: General workflow for enzyme inhibition characterization.
Protocol 1: Biochemical Assay for AMPK Activity

This protocol describes a generic, non-radioactive, in vitro kinase assay to determine the effect of this compound on AMPK activity. The assay measures the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide).

Materials and Reagents:

  • Purified, active AMPK enzyme

  • SAMS peptide substrate

  • This compound

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA)

  • ATP

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM). Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, prepare a master mix containing the kinase assay buffer, active AMPK enzyme, and the SAMS peptide substrate.

  • Pre-incubation: Add the diluted test compound or DMSO control to the respective wells containing the master mix. Allow for a pre-incubation period of 15-30 minutes at room temperature to permit the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for AMPK.

  • Incubation: Incubate the reaction plate for 60-120 minutes at 30°C. Ensure the reaction time is within the linear range of the assay.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kinase detection reagent according to the manufacturer's instructions.

  • Data Measurement: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for AMPK Pathway Modulation

This protocol utilizes Western blotting to assess the ability of this compound to modulate AMPK activation and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), in a cellular context.

Materials and Reagents:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • This compound

  • AMPK activator (e.g., AICAR, as a positive control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and grow to a suitable confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours). Include vehicle control (e.g., DMSO) and a positive control (e.g., AICAR).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for both AMPK and ACC.

Data Presentation

Quantitative data from the enzyme inhibition and cell-based assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Biochemical Inhibition of AMPK Activity

Compound Concentration% Inhibition (Mean ± SD)
100 µM
10 µM
1 µM
100 nM
10 nM
1 nM
IC50 Value

Table 2: Modulation of AMPK Pathway in Cultured Cells (Relative Phosphorylation)

Treatmentp-AMPKα (Thr172) / Total AMPKαp-ACC (Ser79) / Total ACC
Vehicle Control
Test Compound (Low Conc.)
Test Compound (High Conc.)
Positive Control (AICAR)

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the enzyme inhibitory or modulatory properties of this compound, with a particular focus on the AMPK signaling pathway. By employing both biochemical and cell-based assays, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The structured approach to data presentation will facilitate clear interpretation and comparison of results, aiding in the drug development process.

References

Application Notes and Protocols for the In Vivo Formulation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide for in vivo studies. Due to the limited publicly available formulation data for this specific compound, this document outlines a systematic approach to developing a suitable and effective formulation, starting from initial physicochemical characterization to the selection of appropriate vehicles and administration routes. The principles and protocols described herein are based on established pharmaceutical formulation science for poorly water-soluble compounds.[1][2][3][4][5]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a successful in vivo formulation.[1][3] Key parameters to determine are summarized in the table below.

ParameterExperimental MethodImportance in Formulation Development
Aqueous Solubility Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4)Determines the feasibility of simple aqueous solutions and guides the selection of pH-adjusting agents or more complex formulation strategies.
pKa Potentiometric titration or UV-spectrophotometryPredicts the ionization state of the compound at different physiological pHs, which influences solubility and permeability.
LogP/LogD Shake-flask method (octanol/water partition) or HPLC-based methodsIndicates the lipophilicity of the compound, which is crucial for predicting its absorption, distribution, and the suitability of lipid-based formulations.
Melting Point Differential Scanning Calorimetry (DSC)Provides information about the crystalline nature and purity of the compound.
Solid-State Stability Store at various temperature and humidity conditions and analyze for degradationEnsures the chemical integrity of the compound during storage and in the final formulation.
Compatibility with Excipients Mix with common excipients and analyze for physical and chemical changesPrevents formulation instability and degradation of the active pharmaceutical ingredient (API).

A related compound, 5-aminoimidazole-4-carboxamide, has a reported aqueous solubility of >18.9 µg/mL at pH 7.4 and a LogP of -1.10, indicating it is a hydrophilic molecule.[6] The hydrochloride salt of 5-aminoimidazole-4-carboxamide is soluble in water at 50 mg/mL.[7] These values for a similar structure suggest that the isopropyl substituent in the target compound may decrease its aqueous solubility.

Formulation Strategies for In Vivo Studies

The selection of a formulation strategy depends on the physicochemical properties of the compound, the desired route of administration, and the intended therapeutic application. A tiered approach is recommended, starting with the simplest formulations.[1]

If the compound exhibits sufficient aqueous solubility at a physiologically acceptable pH, a simple aqueous solution is the preferred formulation due to its ease of preparation and administration.

  • Vehicles:

    • Sterile Water for Injection

    • Normal Saline (0.9% NaCl)[8]

    • Phosphate-Buffered Saline (PBS)[8]

For compounds with poor aqueous solubility, the use of co-solvents and surfactants can enhance solubility.[2]

  • Common Co-solvents:

    • Propylene Glycol (PG)[8]

    • Polyethylene Glycol (PEG), e.g., PEG 300, PEG 400[8]

    • Ethanol[8]

    • Dimethyl Sulfoxide (DMSO)[8]

  • Common Surfactants:

    • Tween 80 (Polysorbate 80)[2]

    • Cremophor EL

    • Solutol HS-15[2]

Table of Common Vehicle Compositions for Poorly Soluble Compounds:

Vehicle CompositionComponentsConsiderations
Saline/PEG/Ethanol 10% Ethanol, 40% PEG 400, 50% SalineA common starting point for many preclinical studies.
Saline/Tween 80 0.5-5% Tween 80 in Normal SalineUseful for compounds that can be stabilized in a micellar solution.
Aqueous CMC 0.5-2% Carboxymethylcellulose in WaterCan be used to form a suspension if the compound is not fully soluble.[9]
Oil-based Corn oil, Sesame oil, Olive oil[8]Suitable for highly lipophilic compounds for oral or subcutaneous administration.

Caution: Organic solvents like DMSO and ethanol can have toxic effects at high concentrations and must be used with care.[8][9]

If simpler formulations are not viable, more advanced strategies can be employed.

  • Lipid-based Formulations: These can improve the oral bioavailability of poorly soluble compounds by enhancing their dissolution and absorption.[4][5] Examples include self-emulsifying drug delivery systems (SEDDS).[4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and bioavailability.[5]

Experimental Protocols

  • Accurately weigh a small amount of this compound into separate vials.

  • Add a known volume of the test vehicle (e.g., water, PBS, saline, 10% DMSO in saline) to each vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Aqueous Solution (if soluble):

    • Weigh the required amount of the compound.

    • Add the desired aqueous vehicle (e.g., sterile saline) incrementally while vortexing or sonicating until the compound is fully dissolved.

    • Adjust the pH if necessary using dilute HCl or NaOH.

    • Sterile filter the final solution through a 0.22 µm filter.

  • Co-solvent Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline):

    • Weigh the required amount of the compound.

    • Dissolve the compound in DMSO first.

    • Add PEG 400 and vortex to mix.

    • Slowly add the saline while vortexing to avoid precipitation.

    • Visually inspect for any precipitation. If the solution remains clear, it is ready for use.

Visualization of Workflows and Pathways

The following diagrams illustrate the decision-making process for formulation development and a general experimental workflow.

Formulation_Decision_Pathway Formulation Decision Pathway A Determine Physicochemical Properties (Solubility, LogP, pKa) B Is Aqueous Solubility > Target Dose? A->B C Aqueous Formulation (Saline, PBS) B->C Yes D Is it soluble in co-solvents? B->D No G END C->G E Co-solvent Formulation (PEG, PG, DMSO) D->E Yes F Consider Advanced Formulations (Lipid-based, Nanosuspension) D->F No E->G F->G

Caption: A flowchart illustrating the decision-making process for selecting a suitable formulation strategy.

Experimental_Workflow Experimental Workflow for Formulation cluster_0 Formulation Development cluster_1 In Vivo Study A Solubility Screening in Various Vehicles B Select Lead Vehicle(s) A->B C Prepare Formulation at Target Concentration B->C D Administer Formulation to Animal Model C->D E Monitor for Therapeutic Efficacy and Toxicity D->E F Pharmacokinetic Analysis (Optional) E->F

Caption: A diagram showing the general experimental workflow from formulation development to in vivo studies.

Stability and Storage

Once a suitable formulation is developed, its short-term stability should be assessed.

  • Protocol:

    • Prepare the final formulation.

    • Store aliquots at different conditions (e.g., 4°C, room temperature).

    • Analyze the concentration of the active compound and check for any precipitation or degradation at various time points (e.g., 0, 4, 8, 24 hours).

It is recommended to prepare fresh formulations for each experiment to ensure consistency and avoid any potential issues with stability.

These application notes and protocols provide a robust framework for the successful formulation of this compound for in vivo research. By systematically evaluating the compound's properties and employing a tiered approach to formulation development, researchers can develop a safe and effective vehicle for their studies.

References

Application Notes: 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide and Its Derivatives as Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a heterocyclic compound that primarily serves as a key structural intermediate or building block in medicinal chemistry and pharmaceutical research.[1] While this compound itself is not extensively documented as a direct-acting molecular probe, its structural motif is crucial for the synthesis of highly potent and specific inhibitors of key cellular enzymes. Its derivatives have been developed to target specific protein kinases, making them valuable tools for cancer research and drug development.[2][3]

This document focuses on the application of a prominent derivative, ICA-1s (5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide) , a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), as a representative molecular probe.[3][4] PKC-ι is a well-established oncogene implicated in the proliferation, survival, and metastasis of various cancers, including prostate, breast, and lung cancer.[3][5] These notes provide protocols and data relevant to using such derivatives to probe kinase activity and cellular signaling pathways.

Key Applications

  • Selective Inhibition of PKC-ι: Derivatives of this compound, such as ICA-1s, are utilized as specific molecular probes to inhibit the catalytic activity of PKC-ι, allowing researchers to dissect its role in cellular processes.

  • Elucidation of Cancer Signaling Pathways: As a specific inhibitor, ICA-1s can be used to investigate the downstream effects of PKC-ι inhibition, such as the disruption of the MAPK/JNK and Ras signaling pathways, and to induce apoptosis in cancer cell lines.[2][5]

  • Preclinical Cancer Therapeutic Research: The anti-proliferative and pro-apoptotic effects of these compounds are studied in various cancer models, both in vitro and in vivo, to assess their potential as chemotherapeutic agents.[3][4]

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the inhibitory activity of representative imidazole carboxamide derivatives against their target kinases. This data is essential for determining the appropriate concentrations for in vitro and cell-based assays.

Compound IDTarget EnzymeIC50 (µM)Assay MethodNotes
ICA-1 Protein Kinase C-iota (PKC-ι)~ 0.1In vitro kinase activity assayA phosphorylated derivative of ICA-1s. Highly specific, does not inhibit the related PKC-ζ isoform.[2][6]
PKC-iota inhibitor 1 Protein Kinase C-iota (PKC-ι)0.34In vitro kinase activity assayA distinct imidazole-based inhibitor.[7]
Aurothiomalate Protein Kinase C-iota (PKC-ι)~ 100In vitro kinase activity assayA previously known, but significantly less potent, PKC-ι inhibitor used for comparison.[2][8]

Visualizations: Pathways and Workflows

Diagram 1: Synthetic Utility

G A 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide B Chemical Synthesis (e.g., Glycosylation, Phosphorylation) A->B C Active Molecular Probe (e.g., ICA-1s / ICA-1) B->C

Caption: Synthetic pathway from the core imidazole carboxamide to an active probe.

Diagram 2: PKC-ι Signaling Pathway

G cluster_0 PKC-ι Oncogenic Signaling Ras Oncogenic Ras PKCi PKC-ι Ras->PKCi activates Par6 Par6 PKCi->Par6 activates MAPK_JNK MAPK/JNK Pathway PKCi->MAPK_JNK regulates Rac1 Rac1 Par6->Rac1 activates Rac1->MAPK_JNK activates cJun c-Jun / AP-1 MAPK_JNK->cJun activates Proliferation Cancer Cell Proliferation & Survival cJun->Proliferation promotes ICA1s ICA-1s (Inhibitor) ICA1s->PKCi

Caption: Simplified PKC-ι signaling pathway and the inhibitory action of ICA-1s.

Diagram 3: Experimental Workflow for Inhibitor Profiling

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Prepare Reagents: - PKC-ι Enzyme - Substrate (CREBtide) - ATP - ICA-1s Dilutions B Incubate Enzyme, Substrate, ATP & Inhibitor A->B C Detect Kinase Activity (e.g., Luminescence) B->C D Calculate IC50 Value C->D E Culture Cancer Cells (e.g., DU-145, BE(2)-C) F Treat Cells with ICA-1s E->F G Measure Endpoint: - Cell Viability (MTT) - Apoptosis (FACS) - Protein Levels (Western Blot) F->G H Determine Cellular Effect G->H

Caption: General workflow for characterizing a PKC-ι inhibitor in vitro and in cells.

Experimental Protocols

Protocol 1: In Vitro PKC-ι Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system, a common method for quantifying kinase activity and inhibitor potency.[1][9]

Objective: To determine the IC50 value of a test compound (e.g., ICA-1s) against purified recombinant PKC-ι.

Materials:

  • Recombinant human PKC-ι enzyme (full-length)

  • PKC-ι substrate (e.g., CREBtide)

  • PKC Lipid Activator Mix

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • ATP solution (prepare fresh)

  • Test compound (ICA-1s) stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in Kinase Buffer. Include a DMSO-only vehicle control. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the serially diluted compound or vehicle control to the appropriate wells.

    • Prepare an enzyme solution by diluting PKC-ι in Kinase Buffer. Add 2 µL of the enzyme solution to each well.

    • Prepare a substrate/ATP solution by combining the CREBtide substrate, lipid activator, and ATP in Kinase Buffer.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP solution to each well to start the reaction. The final volume will be 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and removes any unused ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known inhibitor (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cancer Cell Proliferation Assay (MTT-Based)

This protocol describes a general method to assess the effect of a PKC-ι inhibitor on the proliferation of cancer cells.

Objective: To evaluate the anti-proliferative effect of a test compound (e.g., ICA-1s) on a relevant cancer cell line (e.g., DU-145 prostate cancer cells).[4]

Materials:

  • Human cancer cell line (e.g., DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (ICA-1s) stock solution in sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock. A typical concentration range for ICA-1s could be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound dilution or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Modifying the structure of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide serves as a versatile scaffold in medicinal chemistry, offering multiple points for structural modification to develop novel therapeutic agents.[1][2] Its inherent biological activities can be fine-tuned to enhance potency and selectivity for specific applications, particularly in the fields of oncology and infectious diseases. This document provides detailed application notes and experimental protocols for the strategic modification of this core structure to develop potent anticancer and antifungal agents.

Application Note 1: Anticancer Drug Development

Rationale for Modification:

Imidazole-based compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[3] Modifications to the this compound scaffold can be strategically designed to enhance its cytotoxic activity against cancer cells. Key modification sites include the N-1 and N-3 positions of the imidazole ring and the amide nitrogen of the carboxamide group.

Proposed Modifications:

  • N-Alkylation/Arylation: Introduction of various alkyl or aryl groups at the N-1 or N-3 position can modulate the compound's lipophilicity and steric bulk, influencing its interaction with target proteins. For instance, long alkyl chains have been shown to enhance the antiproliferative activity of related 5-aminoimidazole derivatives.[4]

  • Amide Modification: Substitution on the amide nitrogen with aromatic or heterocyclic moieties can introduce additional binding interactions with target enzymes, such as kinases, which are often dysregulated in cancer.[5]

Expected Outcome:

These modifications are anticipated to yield derivatives with enhanced potency against various cancer cell lines. The primary mechanism of action is hypothesized to be the inhibition of key protein kinases involved in cancer cell signaling, leading to cell cycle arrest and apoptosis.

Application Note 2: Antifungal Agent Development

Rationale for Modification:

The imidazole core is a well-established pharmacophore in antifungal drug discovery, with many approved drugs targeting fungal cytochrome P450 enzymes like CYP51.[6] Structural modifications of this compound can be tailored to improve its antifungal spectrum and efficacy.

Proposed Modifications:

  • N-Cyano Group Introduction: The addition of a cyano group to the exocyclic amino group can lead to compounds with selective and potent antifungal activity.[1]

  • Carboxamide Derivatization: Conversion of the carboxamide to other functional groups, such as amidrazones, has been shown to yield compounds with significant activity against a broad range of fungal pathogens, including Candida species.[2][7]

Expected Outcome:

The proposed modifications are expected to produce novel antifungal agents with potent activity against clinically relevant fungal strains. These derivatives are predicted to exert their antifungal effects by inhibiting key fungal enzymes or disrupting fungal cell membrane integrity.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various modified imidazole derivatives from the literature, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of N-Substituted Imidazole Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
1a N-phenyl-1H-imidazole-4-carboxamideMultipleBroad Spectrum[5]
5e Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa0.737[4]
5e Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-291.194[4]
4k Imidazole-1,2,3-triazole hybridMCF-70.38[8]

Table 2: Antimicrobial Activity of Modified Imidazole-4-Carboxamides

Compound IDModificationMicrobial StrainMIC (µg/mL)Reference
6a N-phenyl-1H-imidazole-4-carboxamideS. aureus-[5]
6f N-(4-chlorophenyl)-1H-imidazole-4-carboxamideS. aureus-[5]
12h N-cyano-1H-imidazole-4-carboxamide derivativeR. solani2.63[1]
A3-3 Carboxamide with 1,2,3-triazoleS. sclerotiorum1.08[9]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of the imidazole core.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., dodecyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-substituted derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol details the procedure for assessing the cytotoxicity of the synthesized compounds against cancer cell lines using the MTT assay.[10]

Materials:

  • Synthesized imidazole derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizations

Experimental_Workflow_for_Anticancer_Drug_Development cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide synthesis N-Alkylation / Amide Modification start->synthesis purification Column Chromatography synthesis->purification characterization NMR, Mass Spec purification->characterization cell_culture Cancer Cell Culture characterization->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Figure 1. Workflow for anticancer drug development.

Experimental_Workflow_for_Antifungal_Agent_Development cluster_synthesis Synthesis & Purification cluster_screening Microbiological Evaluation start 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide synthesis N-Cyano Introduction / Carboxamide Derivatization start->synthesis purification Recrystallization / Chromatography synthesis->purification characterization NMR, Mass Spec purification->characterization fungal_culture Fungal Strain Culture characterization->fungal_culture Test Compounds mic_testing Broth Microdilution Assay fungal_culture->mic_testing data_analysis MIC Determination mic_testing->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Figure 2. Workflow for antifungal agent development.

Anticancer_Signaling_Pathway_Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Modified Imidazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Figure 3. Inhibition of PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a synthetic organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purine pathway intermediates suggests its potential as a modulator of various enzymatic and signaling pathways. While direct high-throughput screening (HTS) data for this specific compound is not extensively published, its derivatives have shown significant biological activity, pointing to the potential of the core structure.

Notably, a derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in several cancers.[1][2] This suggests that this compound itself may be a promising candidate for screening against a variety of kinases and other cellular targets. Another related compound, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is a known activator of AMP-activated protein kinase (AMPK), highlighting the diverse signaling pathways that imidazole derivatives can modulate.[3]

These application notes provide a framework for utilizing this compound in HTS campaigns, with a focus on identifying modulators of protein kinases, leveraging the knowledge from its bioactive derivatives. The protocols are designed to be adaptable for various HTS platforms and detection technologies.

Potential Signaling Pathway Involvement

Based on the activity of its close derivatives, a primary hypothetical target for this compound is the Protein Kinase C (PKC) family, particularly the atypical PKC isoform iota (PKC-ι). PKC-ι is a key regulator of cell polarity, proliferation, and survival, and its overexpression is linked to the progression of various cancers.[1][2] Inhibition of the PKC-ι signaling pathway is therefore a promising strategy for cancer therapy.

A simplified representation of a potential signaling pathway involving PKC-ι that could be targeted by this compound is depicted below.

PKC_iota_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PDK1 PDK1 RTK->PDK1 PKCi PKC-ι PDK1->PKCi Activation Downstream Downstream Effectors (e.g., Par6, MEK/ERK) PKCi->Downstream Compound 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Compound->PKCi Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Hypothetical PKC-ι Signaling Pathway

Data Presentation: Hypothetical Quantitative Data

The following table presents hypothetical quantitative data that could be generated from HTS assays for this compound, based on parameters typically observed for kinase inhibitors.

Assay TypeTargetParameterValue (Hypothetical)
BiochemicalPKC-ιIC505.2 µM
BiochemicalA panel of 100 other kinasesIC50> 50 µM
Cell-based (Proliferation)Prostate Cancer Cell Line (DU-145)GI5012.5 µM
Cell-based (Target Engagement)Cellular Thermal Shift Assay (CETSA)ΔTm+2.5 °C at 20 µM

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted for screening this compound.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol describes a generic, luminescence-based in vitro kinase assay suitable for HTS to determine the inhibitory activity of the compound against a specific kinase, such as PKC-ι.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare Compound Dilutions Dispense_Compound Dispense Compound to Assay Plate Compound_Prep->Dispense_Compound Kinase_Prep Prepare Kinase/Substrate Mix Add_Kinase_Mix Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase_Mix Dispense_Compound->Add_Kinase_Mix Incubate_1 Incubate at RT (e.g., 60 min) Add_Kinase_Mix->Incubate_1 Add_ATP Add ATP to Initiate Reaction Incubate_1->Add_ATP Incubate_2 Incubate at RT (e.g., 60 min) Add_ATP->Incubate_2 Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT (e.g., 40 min) Add_Detection_Reagent->Incubate_3 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Kinase_Detection_Reagent Incubate_4 Incubate at RT (e.g., 30 min) Add_Kinase_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence

Biochemical Kinase Assay Workflow

Materials:

  • Recombinant human PKC-ι (or other kinase of interest)

  • Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: Dispense 5 µL of the diluted compound solutions into the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity, no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Add 10 µL of the ATP solution to initiate the kinase reaction. The final volume in each well is 25 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the effect of the compound on the proliferation of a cancer cell line (e.g., DU-145 prostate cancer cells).

Workflow Diagram:

Proliferation_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Readout Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Add Compound to Cells Incubate_24h->Treat_Cells Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_2h Incubate for 2h Add_MTS->Incubate_2h Read_Absorbance Read Absorbance at 490 nm Incubate_2h->Read_Absorbance

Cell Proliferation Assay Workflow

Materials:

  • DU-145 prostate cancer cells (or other relevant cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include DMSO vehicle controls.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[4][5] This protocol provides a general framework for performing a CETSA experiment.

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Treat_Cells Treat Cells with Compound or Vehicle Incubate_Cells Incubate Treat_Cells->Incubate_Cells Harvest_Cells Harvest Cells Incubate_Cells->Harvest_Cells Aliquot_Lysate Aliquot Cell Lysate Harvest_Cells->Aliquot_Lysate Heat_Samples Heat Aliquots at Different Temperatures Aliquot_Lysate->Heat_Samples Centrifuge Centrifuge to Pellet Aggregates Heat_Samples->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for Target Protein Collect_Supernatant->Western_Blot Quantify Quantify Band Intensities Western_Blot->Quantify

Cellular Thermal Shift Assay Workflow

Materials:

  • Cell line expressing the target protein (e.g., PKC-ι)

  • This compound

  • PBS, lysis buffer, protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (e.g., anti-PKC-ι)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in lysis buffer with inhibitors and lyse the cells (e.g., by freeze-thaw cycles).

  • Heat Treatment:

    • Clear the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured and aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) indicates target engagement.

Concluding Remarks

This compound represents a promising chemical scaffold for the discovery of novel modulators of important cellular pathways. The protocols and conceptual frameworks provided here offer a starting point for the systematic evaluation of this compound in high-throughput screening campaigns. While the primary hypothetical target discussed is PKC-ι, the versatility of the imidazole core suggests that screening against a broader range of targets, including other kinases and metabolic enzymes, may yield valuable therapeutic leads. Rigorous follow-up studies, including dose-response analyses, selectivity profiling, and mechanism of action studies, will be crucial to validate any initial HTS hits.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent System The target compound may be too soluble in the chosen solvent even at low temperatures. Screen for alternative single or mixed solvent systems where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. A common system for similar compounds is a mixture of ethanol and water.[1]
Excessive Solvent Volume Using too much solvent will keep the compound in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature Crystallization Crystals forming too quickly during cooling can trap impurities. Ensure a slow and controlled cooling process. Cooling in a water bath or leaving the flask at room temperature before moving to a colder environment is recommended.
Loss During Filtration Fine crystals may pass through the filter paper. Use a finer grade of filter paper or a Büchner funnel with a proper seal. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase The polarity of the mobile phase may not be optimal to separate the target compound from impurities. Perform thin-layer chromatography (TLC) with various solvent systems to identify the best mobile phase for separation. For amino-containing compounds on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can improve peak shape and separation.[1]
Co-elution of Impurities An impurity may have a similar polarity to the target compound. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative High-Performance Liquid Chromatography (HPLC).
Column Overloading Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Compound Streaking on Silica Gel The basic nature of the imidazole and amine groups can lead to strong interactions with the acidic silica gel, causing tailing or streaking. Adding a basic modifier to the mobile phase, as mentioned above, can mitigate this issue.[1]

Issue 3: Oiling Out During Recrystallization

Potential Cause Troubleshooting Step
Solution Cooled Too Quickly Rapid cooling can cause the compound to come out of solution as a liquid (oil) instead of a solid. Allow the solution to cool more slowly.
High Concentration of Impurities Impurities can depress the melting point of the compound, leading to oiling out. Purify the crude material by another method, such as column chromatography, before recrystallization.
Inappropriate Solvent The solvent may be too nonpolar for the compound. Try adding a more polar co-solvent to the hot solution until the oil dissolves, then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1] For higher purity requirements, preparative HPLC can be employed.

Q2: What are some potential impurities I should be aware of during synthesis?

A2: Potential impurities often include unreacted starting materials such as diaminomaleonitrile (DAMN) and isopropylamidine, as well as byproducts from side reactions.[2] The specific impurity profile will depend on the synthetic route used.

Q3: How do I choose the right solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For aminoimidazole derivatives, alcohol-water mixtures, such as ethanol-water, are often effective.[1] It is recommended to perform small-scale solvent screening to identify the optimal system.

Q4: My compound is sticking to the silica gel column. What can I do?

A4: The basic nature of your compound can cause it to interact strongly with the acidic silica gel. To reduce this interaction and improve elution, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[1]

Q5: Can I use HPLC for purification?

A5: Yes, preparative HPLC is a powerful technique for achieving high purity, especially for removing closely related impurities. A reversed-phase C18 column is often a good starting point for method development.[4] Analytical HPLC methods have been developed for similar compounds, which can be adapted for preparative scale.[5][6]

Quantitative Data Summary

The following table summarizes typical data for purification methods applicable to this compound, based on data for analogous compounds.

Purification Method Stationary/Solvent System Typical Purity Achieved Typical Yield Reference
Recrystallization Water, Ethanol/Water>99%70-85%[1][7]
Column Chromatography Silica Gel with DCM/MeOH + base>98%60-80%[1]
Preparative HPLC Reversed-phase C18>99.5%Variable[4]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is adapted from a procedure for a structurally similar compound.[7]

  • Under an inert atmosphere (e.g., argon), add the crude this compound to a flask.

  • Add a minimal amount of hot water (e.g., 60°C) to dissolve the crude product completely.

  • Stir the solution at this temperature for 30 minutes.

  • If colored impurities are present, they can be removed by treating with activated carbon and filtering the hot solution.

  • Allow the solution to cool slowly to room temperature, then cool further to approximately 3°C in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water, followed by a wash with cold absolute ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

This protocol is based on general methods for purifying aminoimidazole derivatives.[1][8]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH. Include 0.1-1% triethylamine or a few drops of ammonium hydroxide in the mobile phase to prevent streaking.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Further_Purification Further Purification Purity_Check->Further_Purification Purity Not OK Further_Purification->Prep_HPLC

Caption: General purification workflow for this compound.

Purification_Decision_Tree cluster_input Input cluster_decision Decision Points cluster_methods Purification Methods Crude_Material Crude Material Impurity_Profile Impurity Profile? Crude_Material->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization Gross Impurities Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Multiple Impurities Desired_Purity Desired Purity? Desired_Purity->Column_Chromatography >98% Prep_HPLC Preparative HPLC Desired_Purity->Prep_HPLC >99.5% Recrystallization->Desired_Purity Column_Chromatography->Desired_Purity

References

Identifying and removing impurities from 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. The following sections address common issues related to the identification and removal of impurities during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on common synthetic routes, potential impurities can include:

  • Starting Materials: Unreacted starting materials such as isobutyronitrile and diaminomaleonitrile (DAMN).

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediates like N-(2-amino-1,2-dicyanovinyl) isobutylamidine.

  • Side-Reaction Products:

    • Isomers: Positional isomers may form during the imidazole ring formation.[1]

    • Hydrolysis Products: The carboxamide group is susceptible to hydrolysis, which would form the corresponding carboxylic acid.

    • Oxidation Products: The amino group can be sensitive to oxidation, leading to colored impurities.

    • Polymers: Under certain conditions, starting materials or intermediates can polymerize.

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for routine purity checks and quantification of known impurities.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace-level impurities, especially in complex matrices.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS may be suitable for identifying volatile or semi-volatile impurities, potentially after derivatization to increase volatility.[2]

Q3: What are the general strategies for removing impurities from this compound?

A3: The primary purification techniques for this class of compounds are:

  • Recrystallization: This is an effective method for removing minor impurities and obtaining a highly crystalline final product. The choice of solvent is critical.[1]

  • Column Chromatography: Flash chromatography using silica gel or alumina can separate the target compound from a mixture of impurities.[1][5]

  • Acid-Base Extraction: This technique can be used as a preliminary purification step to separate the basic target compound from neutral or acidic impurities.[1]

Troubleshooting Guides

HPLC/LC-MS/MS Analysis
IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) The basic amine functionality of the analyte is interacting with acidic silanol groups on the silica-based column.Add a basic modifier like triethylamine (0.1%) or ammonium hydroxide to the mobile phase. Use a base-deactivated column.
Multiple Peaks for Pure Compound Tautomerization of the imidazole ring.This is an inherent property of the molecule. Ensure consistent chromatographic conditions for reproducible results.
Ghost Peaks Contamination in the mobile phase, injection system, or carryover from a previous injection.Flush the system with a strong solvent. Run blank injections to identify the source of contamination.
Low Sensitivity Inappropriate mobile phase pH for ionization in MS. Incorrect detection wavelength in UV.Optimize the mobile phase pH to enhance ionization in the MS source (typically acidic for positive ion mode). Determine the optimal UV wavelength by running a UV scan of the pure compound.[6]
Purification
IssuePotential CauseRecommended Solution
Oiling out during Recrystallization The compound is precipitating from a supersaturated solution as a liquid instead of a solid. The solvent is a very poor solvent for the compound.Use a solvent pair for recrystallization. Start with a good solvent to dissolve the compound and then add a poor solvent until the solution becomes cloudy, then heat to clarify and cool slowly.[7]
Low Recovery from Column Chromatography The compound is highly polar and is irreversibly adsorbing to the silica gel.Add a basic modifier (e.g., triethylamine) to the eluent.[8] Use a less polar stationary phase like alumina.
Co-elution of Impurities in Column Chromatography The impurities have similar polarity to the target compound.Use a shallower solvent gradient during elution. Try a different solvent system or a different stationary phase.
Product is Colored (Yellow/Brown) Presence of oxidized impurities.Treat a solution of the crude product with activated carbon before the final crystallization step.[1]

Quantitative Data

The following table summarizes typical performance characteristics of analytical methods used for the quantification of related aminoimidazole compounds. These can serve as a benchmark when developing a method for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.999>0.99
Limit of Detection (LOD) 0.1 - 0.8 µg/mLfmol - ng/mL range
Limit of Quantitation (LOQ) 0.3 - 2.5 µg/mLng/mL range
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98.0% - 102.0%85% - 115%

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-UV

This protocol provides a general method for the purity analysis of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the pure compound (typically around 260-280 nm).[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and run the gradient program.

    • Identify the main peak corresponding to the product and any impurity peaks.

    • Calculate the percentage purity based on the peak areas.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying gram-scale quantities of the crude product.

  • Materials:

    • Silica gel (230-400 mesh).

    • Eluent: A gradient of methanol in dichloromethane (DCM) is a good starting point. Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.

  • Procedure:

    • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

    • Elution: Start with a low concentration of the more polar solvent (e.g., 1% methanol in DCM) and gradually increase the polarity.

    • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

    • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This protocol is for the final purification of the product to obtain a high-purity, crystalline solid.

  • Solvent Selection:

    • Identify a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. Ethanol/water or methanol/diethyl ether are common pairs for such compounds.

  • Procedure:

    • Dissolution: In a flask, dissolve the compound in the minimum amount of the hot "good" solvent (or the single recrystallization solvent).

    • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Filtration: Hot filter the solution to remove any insoluble impurities (and activated carbon if used).

    • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product synthesis Crude Product Synthesis hplc HPLC / LC-MS Analysis synthesis->hplc nmr NMR Analysis hplc->nmr If unknown impurities extraction Acid-Base Extraction (Optional Pre-purification) hplc->extraction If significant impurities chromatography Column Chromatography hplc->chromatography If moderate impurities recrystallization Recrystallization hplc->recrystallization If minor impurities extraction->chromatography chromatography->recrystallization final_analysis Final Purity Analysis recrystallization->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Identified oiling_out Oiling Out start->oiling_out low_recovery_recryst Low Recovery start->low_recovery_recryst peak_tailing Peak Tailing start->peak_tailing low_recovery_chrom Low Recovery start->low_recovery_chrom coelution Co-elution start->coelution solution1 Use Solvent Pair oiling_out->solution1 solution2 Ensure Slow Cooling oiling_out->solution2 solution3 Add Basic Modifier to Eluent peak_tailing->solution3 low_recovery_chrom->solution3 solution4 Use Shallower Gradient coelution->solution4

Caption: A troubleshooting decision tree for common purification issues encountered with this compound.

References

How to overcome solubility issues with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide.

Troubleshooting Guide: Overcoming Solubility Challenges

Researchers may encounter difficulties in dissolving this compound. This guide offers a systematic approach to troubleshoot and resolve these issues.

Initial Assessment:

Before attempting advanced solubilization techniques, ensure the following:

  • Purity of the Compound: Verify the purity of the this compound, as impurities can significantly affect solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents to avoid introducing contaminants that may hinder dissolution.

  • Accurate Weighing and Volume Measurement: Ensure precise measurements of both the compound and the solvent.

Step-by-Step Troubleshooting Workflow:

If initial checks do not resolve the solubility issue, proceed with the following steps. It is recommended to start with small-scale trials to conserve your compound.

G

Figure 1. A stepwise workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for this compound?

Q2: Can I heat the solution to improve the solubility of the compound?

A2: Yes, gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to proceed with caution as excessive heat can lead to degradation. It is recommended to warm the solution gently, for example, in a water bath set to 37-50°C, while stirring. Always check the compound's stability at elevated temperatures if this information is available. The related compound 5-Aminoimidazole-4-carboxamide hydrochloride has a melting point of 250-252 °C (with decomposition), suggesting some thermal stability.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of compounds with ionizable groups, such as the amino and imidazole groups in this compound, is often pH-dependent. The amino group can be protonated at acidic pH, and the imidazole ring can also be protonated, which can increase aqueous solubility. Conversely, at a basic pH, the amide group could potentially be deprotonated. Therefore, adjusting the pH of the solution can significantly impact solubility. It is recommended to perform small-scale tests with acidic and basic buffers to determine the optimal pH range for dissolution. For similar amino acid-containing molecules, varying the pH above and below the isoelectric point can increase solubility.[2]

Q4: What are co-solvents, and how can they help with solubility?

A4: Co-solvents are mixtures of solvents used to increase the solubility of a solute. For compounds that are poorly soluble in water, adding a water-miscible organic solvent like DMSO or ethanol can enhance dissolution.[3][4] This technique works by reducing the polarity of the aqueous solvent, making it more favorable for less polar compounds to dissolve. When using a co-solvent system, it is important to add the co-solvent to the compound first to ensure it is fully wetted and then gradually add the aqueous solution.

Q5: Is sonication a viable method to improve the dissolution of this compound?

A5: Sonication uses ultrasonic waves to agitate the solvent and solute particles, which can break down aggregates and increase the rate of dissolution. This can be a useful technique for compounds that are slow to dissolve. However, prolonged sonication can generate heat, so it may be necessary to use a cooling bath to prevent degradation of the compound.

Experimental Protocols

Below are detailed protocols for key experiments aimed at overcoming the solubility issues of this compound.

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility

  • Objective: To determine the effect of pH on the solubility of this compound in an aqueous solution.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • pH meter

    • Stir plate and stir bars

    • Microcentrifuge tubes

  • Methodology:

    • Prepare a stock solution of the compound in a suitable organic solvent where it is known to be soluble (e.g., DMSO) at a high concentration.

    • In separate microcentrifuge tubes, prepare a series of aqueous buffers with pH values ranging from 2 to 10.

    • Add a small, precise volume of the compound's stock solution to each buffer tube to achieve the desired final concentration.

    • Vortex each tube thoroughly and then allow them to equilibrate at room temperature for 1-2 hours on a shaker.

    • After equilibration, visually inspect each tube for any precipitate.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • Plot the solubility of the compound as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Co-Solvent System for Improved Solubility

  • Objective: To enhance the solubility of this compound using a co-solvent system.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Deionized water or buffer at optimal pH (determined from Protocol 1)

    • Vortex mixer

  • Methodology:

    • Weigh a precise amount of this compound into a clean vial.

    • Add a small volume of the organic co-solvent (e.g., DMSO or ethanol) to the vial to fully wet the compound. Start with a co-solvent to final volume ratio of 10-20%.

    • Vortex the mixture until the compound is fully dissolved in the co-solvent.

    • Gradually add the aqueous solution (water or buffer) to the dissolved compound in a stepwise manner, vortexing between each addition.

    • Continue adding the aqueous solution until the desired final concentration and co-solvent percentage are reached.

    • Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the compound is soluble under these conditions.

    • If precipitation occurs, repeat the experiment with a higher percentage of the organic co-solvent.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25< 0.1Insoluble
Ethanol251 - 5Sparingly soluble
DMSO25> 50Freely soluble
DMF25> 50Freely soluble

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)

pHSolubility (µg/mL)
2.050
4.025
6.05
7.4< 1
8.010
10.030

Note: This table presents hypothetical data to illustrate the potential impact of pH on solubility.

Visualization of Factors Affecting Solubility

The following diagram illustrates the interplay of various factors that can be manipulated to enhance the solubility of a compound like this compound.

G

Figure 2. Key factors that can be adjusted to improve compound solubility.

References

Technical Support Center: Stabilizing 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in solution for long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for imidazole-containing compounds like this compound in solution?

A1: Imidazole moieties are generally susceptible to degradation in solution through two primary pathways:

  • Oxidation: The imidazole ring can be oxidized, especially in the presence of oxygen, peroxides, or metal ions. This can be exacerbated by exposure to light (photo-oxidation).[1]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole ring.[1]

While the solid form of imidazole derivatives is often stable, solutions are more prone to degradation.[1]

Q2: What are the initial signs of degradation of a this compound solution?

A2: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity and concentration of the compound over time.

Q3: What are the recommended general storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, it is recommended to purge the solution with an inert gas like nitrogen or argon before sealing the container to minimize exposure to oxygen.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of compound purity in solution. 1. Oxidative degradation: Presence of dissolved oxygen or oxidizing contaminants. 2. Photodegradation: Exposure to ambient or UV light. 3. Inappropriate solvent: The solvent may be reacting with the compound. 4. Incorrect pH: The pH of the solution may be promoting degradation.1. Use de-gassed solvents. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) before sealing. 2. Store solutions in amber vials or protect them from light. 3. Test the stability of the compound in a small batch of the intended solvent before preparing a large stock solution. Consider using aprotic solvents if hydrolysis is suspected. 4. Buffer the solution to a neutral or slightly acidic pH. The optimal pH should be determined experimentally.
Precipitation of the compound from the solution upon storage. 1. Poor solubility: The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. 2. Degradation: The degradation products may be less soluble than the parent compound.1. Determine the solubility of the compound at the intended storage temperature before preparing the stock solution. Consider using a co-solvent to improve solubility. 2. Analyze the precipitate and the supernatant to identify the components and confirm if degradation has occurred.
Inconsistent results in biological assays. 1. Degradation of the stock solution: The actual concentration of the active compound is lower than expected. 2. Formation of active/interfering degradants: Degradation products may have their own biological activity or interfere with the assay.1. Prepare fresh stock solutions for critical experiments. Regularly check the purity of stored stock solutions using analytical methods (e.g., HPLC). 2. If degradation is suspected, perform a forced degradation study to identify potential degradants and assess their impact on the assay.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2][4]

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Typical Stress Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CTo investigate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CTo investigate degradation in basic conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperatureTo investigate oxidative degradation pathways.[1]
Thermal Degradation 40°C to 80°C (in solid state and in solution)To assess the effect of temperature on stability.
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)To evaluate the compound's sensitivity to light.

Detailed Methodology for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution. Incubate at the desired temperature for a specified time.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution. Incubate at room temperature, protected from light.

    • Thermal Stress: Place the stock solution in a temperature-controlled oven.

    • Photolytic Stress: Expose the stock solution to a calibrated light source in a photostability chamber.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of degradants.

  • Data Evaluation: Calculate the percentage of degradation. If possible, identify the structure of the major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (if needed) sampling->neutralization hplc HPLC/LC-MS Analysis neutralization->hplc data_eval Data Evaluation & Degradant Identification hplc->data_eval

Caption: Workflow for a forced degradation study.

logical_relationship cluster_degradation Degradation Pathways cluster_factors Contributing Factors cluster_stabilization Stabilization Strategies compound 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide in Solution oxidation Oxidation compound->oxidation leads to photodegradation Photodegradation compound->photodegradation leads to oxygen Oxygen oxygen->oxidation light Light Exposure light->oxidation light->photodegradation temp High Temperature temp->oxidation temp->photodegradation ph Extreme pH ph->oxidation ph->photodegradation low_temp Low Temperature Storage low_temp->compound stabilize light_protect Light Protection light_protect->compound stabilize inert_atm Inert Atmosphere inert_atm->compound stabilize ph_control pH Control ph_control->compound stabilize

Caption: Factors influencing the stability of the compound in solution.

References

Troubleshooting unexpected side reactions in 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide.

Troubleshooting Guide

Unexpected side reactions and low yields are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Below is a systematic approach to troubleshooting.

Possible Causes & Solutions:

  • Incomplete Cyclization of the Amidine Precursor: The formation of the imidazole ring is a critical step. Incomplete cyclization of the N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride precursor will directly result in low yields.

    • Recommendation: Ensure the reaction is heated to reflux for a sufficient duration. A minimum of 2 hours is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Suboptimal pH for Product Precipitation: The final product is crystallized by adjusting the pH of the reaction mixture. If the pH is not within the optimal range, the product may remain in solution.

    • Recommendation: After cooling the reaction mixture, carefully adjust the pH to a range of 11 to 12 to induce crystallization.[1]

  • Insufficient Cooling During Crystallization: Inadequate cooling will lead to incomplete precipitation of the product.

    • Recommendation: Cool the reaction solution to 5°C or below before filtering the crystals.[1]

Issue 2: Formation of Unexpected Byproducts

Question: I have isolated my product, but spectroscopic analysis (NMR, MS) indicates the presence of significant impurities or unexpected byproducts. What are these and how can I avoid them?

Answer:

The formation of byproducts is a common challenge. Below are some of the most likely side reactions and strategies to mitigate them.

Potential Side Reactions and Mitigation Strategies:

  • Over-alkylation of the Imidazole Ring: The imidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated. This can lead to the formation of undesired dialkylated byproducts.[1]

    • Mitigation: This is less of a concern in the primary synthesis of the target molecule but becomes critical if further N-alkylation is intended. To favor mono-alkylation, use a less reactive alkylating agent and control the stoichiometry carefully.

  • Hydrolysis of the Carboxamide to a Carboxylic Acid: The desired carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under the reaction conditions, especially with prolonged reaction times or excessively harsh basic conditions.

    • Mitigation: Adhere to the recommended reaction time of 2 hours under reflux.[1] Avoid using an excessive concentration of sodium hydroxide. Careful monitoring of the reaction can help prevent this side reaction.

  • Formation of Regioisomers due to Steric Hindrance: The bulky isopropyl group at the C2 position can influence the cyclization process, potentially leading to the formation of isomeric imidazole products. While the primary desired product is the 5-amino-4-carboxamide, alternative cyclization pathways could be a minor issue.

    • Mitigation: The provided synthesis protocol is generally effective. If regioisomers are suspected, careful purification by column chromatography may be necessary. The choice of a less sterically hindered base could potentially influence the outcome, but this would require further experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound using the described method?

A1: A reported yield for this synthesis is approximately 70%.[1]

Q2: How can I purify the final product if it contains impurities?

A2: If the product is not sufficiently pure after crystallization, column chromatography is a standard method for purification. Given the polar nature of the amino and carboxamide groups, a polar stationary phase like silica gel with a gradient of a polar organic solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) would be a suitable starting point.

Q3: Can I use a different base for the cyclization and hydrolysis step?

A3: While sodium hydroxide is specified in the protocol, other strong bases like potassium hydroxide could potentially be used.[1] However, any deviation from the established protocol may require optimization of the base concentration, reaction time, and temperature to achieve a comparable yield and purity.

Q4: What are the key starting materials for this synthesis?

A4: The synthesis typically starts from diaminomaleonitrile (DAMN) and isobutyronitrile to form the N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride precursor.[1]

Experimental Protocols

Key Experiment: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide [1]

  • To 4.3 g of N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride, add 20 ml of water and 13.2 g of a 25% aqueous solution of NaOH.

  • Heat the mixture under reflux for 2 hours.

  • Cool the aqueous solution to room temperature or below.

  • Adjust the pH of the solution to a range of 11 to 12.

  • Cool the reaction solution to 5°C or below to induce crystallization.

  • Filter the resulting crystals.

  • Dry the crystals to obtain 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield

ParameterValueReference
Starting MaterialN-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride[1]
Base25% Aqueous NaOH[1]
Reaction Time2 hours[1]
Reaction TemperatureReflux[1]
Final pH for Crystallization11 - 12[1]
Crystallization Temperature≤ 5°C[1]
Reported Yield 70% [1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product start1 N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride reaction Reflux for 2 hours start1->reaction start2 25% NaOH (aq) start2->reaction start3 Water start3->reaction cool1 Cool to room temperature reaction->cool1 ph_adjust Adjust pH to 11-12 cool1->ph_adjust cool2 Cool to ≤ 5°C ph_adjust->cool2 filter Filter crystals cool2->filter dry Dry product filter->dry product 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Incomplete Cyclization start->cause1 cause2 Suboptimal pH for Precipitation start->cause2 cause3 Insufficient Cooling start->cause3 solution1 Increase reflux time; Monitor with TLC cause1->solution1 solution2 Ensure pH is 11-12 cause2->solution2 solution3 Cool to ≤ 5°C before filtration cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

side_reactions cluster_byproducts Potential Side Reactions cluster_mitigation Mitigation Strategies start Unexpected Byproducts Detected byproduct1 Over-alkylation of Imidazole Ring start->byproduct1 byproduct2 Hydrolysis of Carboxamide to Carboxylic Acid start->byproduct2 byproduct3 Regioisomer Formation start->byproduct3 mitigation1 Control stoichiometry of alkylating agents byproduct1->mitigation1 mitigation2 Adhere to 2-hour reflux; Avoid excess base byproduct2->mitigation2 mitigation3 Purify via column chromatography byproduct3->mitigation3

References

Optimizing reaction conditions for synthesizing 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly when following the common synthetic route from diaminomaleonitrile (DAMN).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Amidine Intermediate 1. Incomplete reaction of diaminomaleonitrile (DAMN) with the amidine hydrochloride. 2. Instability of the amidine intermediate.1. Ensure anhydrous conditions as moisture can interfere with the reaction. 2. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. 3. Use freshly prepared or high-purity reagents.
Low Yield of the Final Product 1. Incomplete cyclization of the amidine intermediate. 2. Suboptimal reaction temperature or time for the hydrolysis step. 3. Degradation of the product during workup.1. For the cyclization step, ensure the temperature is maintained at around 5°C. 2. During the hydrolysis of the nitrile to the carboxamide, refluxing for an adequate time (e.g., 2 hours) is crucial.[1] 3. Avoid overly acidic or basic conditions during workup and purification to prevent product degradation.
Presence of Multiple Impurities in the Crude Product 1. Side reactions occurring during cyclization. 2. Incomplete hydrolysis of the dicyanoimidazole intermediate, leaving a nitrile-carboxamide species. 3. Alkylation at both N-1 and N-3 positions of the imidazole ring in subsequent derivatization reactions.[1]1. Optimize the cyclization conditions (temperature, base concentration) to minimize side reactions. 2. Ensure complete hydrolysis by monitoring the reaction progress and adjusting the reaction time or base concentration as needed. 3. For N-alkylation, consider using protecting group strategies to achieve regioselectivity.
Difficulty in Product Purification/Crystallization 1. The product may be highly soluble in the reaction solvent. 2. The presence of polar impurities that co-crystallize with the product.1. Cool the reaction mixture to 5°C or below to induce crystallization.[1] 2. Adjust the pH of the aqueous solution to a range of 11 to 12 to facilitate precipitation.[1] 3. Consider recrystallization from a different solvent system. 4. Column chromatography may be necessary if crystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used method involves a multi-step synthesis starting from diaminomaleonitrile (DAMN). The key steps are the formation of an N-(2-amino-1,2-dicyanovinyl)isopropylamidine intermediate, followed by cyclization to form the imidazole core, and subsequent hydrolysis of a nitrile group to the desired carboxamide.[2]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include maintaining anhydrous conditions during the formation of the amidine intermediate, controlling the temperature during the cyclization step (around 5°C), and ensuring complete hydrolysis of the nitrile in the final step, which is often achieved by refluxing with a base like sodium hydroxide.[1][2]

Q3: My reaction yields are consistently low. What should I investigate first?

A3: Low yields can often be attributed to incomplete reactions or side reactions. First, verify the purity of your starting materials. Then, carefully monitor each step of the reaction using techniques like TLC or LC-MS to ensure the complete consumption of the starting material before proceeding to the next step. Pay close attention to temperature control, as deviations can lead to the formation of byproducts.

Q4: I am observing the formation of a dicyanoimidazole intermediate. How can I promote its conversion to the final product?

A4: The presence of the dicyanoimidazole indicates that the final hydrolysis step is incomplete. To drive the reaction to completion, you can try increasing the reaction time, increasing the concentration of the base (e.g., NaOH), or raising the reaction temperature during the hydrolysis step.

Q5: What is a suitable method for purifying the final product?

A5: The final product can often be purified by crystallization. After hydrolysis, cooling the reaction mixture and adjusting the pH to the alkaline range (11-12) can induce precipitation.[1] The resulting crystals can then be collected by filtration. If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of 5-Amino-2-alkyl-1H-imidazole-4-carboxamide derivatives based on available literature.

Alkyl Group Key Reagents Reaction Conditions Yield (%) Reference
Isopropyl1. N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride 2. 25% NaOH (aq)Reflux for 2 hours70%[1]
Propyl1. N-(2-amino-1,2-dicyanovinyl)butylamidine hydrochloride 2. 25% NaOH (aq)Reflux for 14 hours62.3%[1]

Experimental Protocols

Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide[1]

Step 1: Synthesis of N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride

  • Cool 78 ml of n-butyronitrile to 10°C.

  • Inject 7.15 g of hydrogen chloride gas into the cooled solvent.

  • Add 10.8 g of diaminomaleonitrile (DAMN) to the solution.

  • Allow the solution to react at 20°C to 25°C for 48 hours.

  • Cool the reaction solution to 5°C or below.

  • Filter the resulting crystals to obtain the amidine hydrochloride intermediate.

Step 2: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide

  • To 4.3 g of the N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride obtained in Step 1, add 20 ml of water and 13.2 g of a 25% aqueous NaOH solution.

  • React the mixture under reflux for 2 hours.

  • Cool the aqueous solution to room temperature or below.

  • Adjust the pH of the solution to a range of 11 to 12.

  • Cool the reaction solution to 5°C or below to induce crystallization.

  • Filter the resulting crystals.

  • Dry the crystals to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide (Yield: 70%).

Mandatory Visualization

Below are diagrams illustrating the synthetic workflow and a troubleshooting decision tree.

G Synthetic Workflow for this compound cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclization & Hydrolysis DAMN DAMN Amidine_Intermediate N-(2-amino-1,2-dicyanovinyl) isopropylamidine HCl DAMN->Amidine_Intermediate n-Butyronitrile, HCl, 20-25°C, 48h Isopropylamidine_HCl Isopropylamidine HCl Isopropylamidine_HCl->Amidine_Intermediate Dicyanoimidazole 2-isopropyl-4,5-dicyanoimidazole Amidine_Intermediate->Dicyanoimidazole NH3, Ethanol, 5°C Final_Product This compound Dicyanoimidazole->Final_Product NaOH (aq), Reflux, 2h

Caption: Synthetic pathway for this compound.

G Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Purity->Monitor_Reaction Incomplete_Reaction Reaction Incomplete? Monitor_Reaction->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Incomplete_Reaction->Check_Conditions No Increase_Time_Temp->Monitor_Reaction Side_Reactions Evidence of Side Products? Check_Conditions->Side_Reactions Optimize_Conditions Optimize Conditions to Minimize Side Reactions Side_Reactions->Optimize_Conditions Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Optimize_Conditions->Monitor_Reaction Modify_Purification Modify Purification Protocol (e.g., different solvent, chromatography) Purification_Issues->Modify_Purification Yes End Improved Yield Purification_Issues->End No Modify_Purification->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Challenges in scaling up the production of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guidance, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common production challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: My final reaction yield is significantly lower than the expected 70%. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge when scaling up. The root cause often lies in one of several areas: incomplete reaction, side reactions, or product degradation. The primary synthesis route involves the cyclization and hydrolysis of an amidine precursor.[1]

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The final step, a sodium hydroxide-mediated hydrolysis under reflux, may be incomplete.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reflux time, consider extending the reflux duration in 30-minute increments. Be cautious, as prolonged exposure to harsh basic conditions can lead to product degradation.

  • Side Reactions: Imidazole rings can be susceptible to various side reactions.[2] The starting material, N-(2-amino-1,2-dicyanovinyl)isobutylamidine, may also undergo undesired reactions.

    • Solution: Ensure the stoichiometry of NaOH is accurate. An excess of base can promote decomposition pathways. Maintain strict temperature control during reflux; localized overheating can increase the rate of side reactions.[3]

  • Product Precipitation/Isolation Issues: The product is crystallized by cooling and pH adjustment.[1] Suboptimal conditions can lead to significant loss of product in the mother liquor.

    • Solution: Ensure the pH is carefully adjusted to the optimal range of 11 to 12. Cooling the solution to below 5°C is critical for maximizing crystal precipitation.[1] If yields remain low, perform an analysis of the mother liquor to quantify the dissolved product and consider implementing a secondary recovery step (e.g., solvent evaporation and re-crystallization).

Question: The final product is off-color (e.g., yellow or brown) instead of white/off-white. What causes this discoloration and how can I prevent it?

Answer: Product coloration is typically due to trace-level impurities that are highly chromophoric. These can arise from starting materials or be generated during the reaction.

Potential Causes & Solutions:

  • Oxidation: Amino-substituted imidazoles can be sensitive to air oxidation, especially under basic conditions at elevated temperatures, which can form colored byproducts.

    • Solution: Perform the reaction, particularly the hydrolysis and workup steps, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Trace Metal Impurities: Contamination from reactors or reagents can catalyze the formation of colored impurities.

    • Solution: Use high-purity reagents and ensure reactors are thoroughly cleaned. If metal contamination is suspected, consider adding a metal scavenger or performing an activated carbon (charcoal) treatment on the solution before the final crystallization step.

  • Thermal Degradation: As mentioned, excessive heat or prolonged reaction times can lead to decomposition, generating colored byproducts.

    • Solution: Optimize the reaction time and maintain precise temperature control. Avoid any "hot spots" in the reactor, which is a common issue during scale-up.[3]

Question: I am struggling with the purification of the final compound. What are the recommended methods for achieving high purity (>99%) on a larger scale?

Answer: Achieving high purity is critical for pharmaceutical applications. While direct crystallization from the reaction mixture is the most efficient method, it may not be sufficient to remove all impurities.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: Closely related impurities may co-precipitate with the desired product during the initial crystallization.

    • Solution: A secondary recrystallization is the most effective solution. A solvent screening study should be performed to identify an optimal solvent or solvent/anti-solvent system that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while leaving impurities dissolved.

  • Inefficient Filtration or Washing: Poor filtration technique can leave residual mother liquor, which contains impurities, on the crystalline product.

    • Solution: Ensure the filter cake is washed with a suitable, cold solvent in which the product is sparingly soluble. The wash volume should be sufficient to displace the mother liquor without dissolving a significant amount of product. Perform a displacement wash followed by a reslurry wash for best results.

Table 1: Illustrative Solvent Screen for Recrystallization
Solvent System Observations
Isopropanol (IPA)High solubility when hot, good crystal formation upon cooling.
Acetonitrile (ACN)Moderate solubility when hot, slow crystallization.
WaterHigh solubility, but oiling out observed upon cooling.
IPA / Water (9:1)Optimal. Good solubility at reflux, high recovery of pure crystals upon cooling.
Ethyl AcetateLow solubility even at reflux. Not suitable.

Experimental Protocols

Protocol 1: Synthesis of this compound This protocol is an expanded version based on the process described in patent EP1215206B1.[1]

Materials:

  • N-(2-amino 1,2-dicyanovinyl) isobutylamidine hydrochloride

  • Sodium Hydroxide (NaOH), 25% aqueous solution

  • Deionized Water

  • Hydrochloric Acid (HCl) for pH adjustment (optional)

  • Reaction vessel with reflux condenser, mechanical stirrer, and temperature probe

Procedure:

  • Charge Reactor: To a suitable reaction vessel, add 20 mL of deionized water per 4.3 g of N-(2-amino 1,2-dicyanovinyl) isobutylamidine hydrochloride.

  • Add Base: With stirring, add 13.2 g of 25% NaOH aqueous solution.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) and maintain this temperature for 2 hours. Monitor the reaction completion by HPLC.

  • Cooling & pH Adjustment: Once the reaction is complete, cool the aqueous solution to room temperature (20-25°C). If necessary, adjust the pH to a range of 11 to 12.

  • Crystallization: Further cool the reaction solution to 0-5°C and stir for at least 1 hour to maximize crystal formation.

  • Isolation: Filter the resulting crystalline solid using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the crystal product under vacuum at 40-50°C until a constant weight is achieved. The expected yield is approximately 70%.

Visualizations: Workflows and Pathways

Synthesis_Pathway cluster_start Starting Materials cluster_process Process cluster_product Product Isolation start_A N-(2-amino-1,2-dicyanovinyl) isobutylamidine HCl step1 1. Hydrolysis & Cyclization (Water, Reflux, 2h) start_A->step1 start_B NaOH (aq) start_B->step1 step2 2. Cool to RT Adjust pH 11-12 step1->step2 step3 3. Cool to <5°C Crystallization step2->step3 final_product 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide step3->final_product

Troubleshooting_Workflow start Low Product Purity (Post-Crystallization) check_impurity Identify Impurity Structure (LC-MS, NMR) start->check_impurity impurity_known Impurity Known? check_impurity->impurity_known review_reaction Review Reaction Conditions: - Temp Control - Stoichiometry - Reaction Time impurity_known->review_reaction Yes implement_purification Implement Purification Step impurity_known->implement_purification No / Multiple re_evaluate Re-evaluate Purity review_reaction->re_evaluate recrystallize Recrystallization (Solvent Screen) implement_purification->recrystallize chromatography Column Chromatography (Lab Scale) implement_purification->chromatography recrystallize->re_evaluate chromatography->re_evaluate

Scale_Up_Logic lab Lab Scale (g) - Proof of Concept - Initial Purity kilo Kilo-Lab (kg) - Process Safety - Impurity Profile lab->kilo Identify Hazards pilot Pilot Plant (10s of kg) - Heat Transfer - Mixing Studies - Cycle Time kilo->pilot Define Parameters production Production (100s of kg) - Process Robustness - cGMP pilot->production Validate Process

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running this synthesis at scale? The reaction involves a strong base (NaOH) and is run at high temperatures (reflux). The primary hazards are chemical burns and thermal burns. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. During scale-up, the exothermic nature of the acid-base neutralization and potential for pressure buildup must be carefully evaluated through a process safety assessment.[4]

Q2: What analytical techniques are recommended for in-process controls (IPCs)? For monitoring reaction completion, HPLC with UV detection is the preferred method due to its specificity and quantitative power. TLC can be used as a rapid, qualitative check. For final product release, a combination of HPLC (for purity), ¹H NMR and ¹³C NMR (for identity and structure confirmation), and Mass Spectrometry (for molecular weight verification) is recommended.

Q3: Can alternative bases be used for the hydrolysis/cyclization step? While the referenced patent specifies NaOH, other strong bases like potassium hydroxide (KOH) could potentially be used.[1] However, any change in reagents would require a thorough re-optimization of the reaction conditions, including concentration, temperature, and reaction time. The choice of cation (Na⁺ vs. K⁺) may also affect the solubility and crystallization of the final product.

Q4: How critical is the quality of the N-(2-amino 1,2-dicyanovinyl) isobutylamidine hydrochloride starting material? The purity of the starting material is extremely critical. Impurities in this raw material can carry through the process or lead to significant side-product formation, complicating purification and lowering the overall yield. It is essential to have a fully characterized starting material with a defined purity specification before beginning any scale-up campaign.

References

How to prevent degradation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected low assay results or appearance of unknown peaks in chromatogram. Degradation of the compound due to improper storage or experimental conditions.1. Verify storage conditions (cool, dry, dark). 2. Review experimental parameters (pH, temperature, light exposure). 3. Perform a forced degradation study to identify potential degradants.
Discoloration of the compound or solution. Oxidation or photodegradation.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect solutions from light by using amber vials or covering glassware with aluminum foil.
Inconsistent results between experimental runs. Variability in experimental conditions leading to different rates of degradation.1. Standardize all experimental parameters, including buffer preparation, pH, temperature, and exposure to light. 2. Use freshly prepared solutions whenever possible.
Precipitation of the compound from solution. Poor solubility or degradation leading to insoluble products.1. Ensure the pH of the solution is within the optimal solubility range for the compound. 2. Consider the use of a co-solvent if compatible with the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of imidazole derivatives like this compound are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and light (photodegradation).[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.

Q3: How can I monitor the stability of my compound during an experiment?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of the compound. This method should be able to separate the parent compound from any potential degradation products.

Q4: What are the expected degradation products of this compound?

A4: Under hydrolytic conditions, the carboxamide group may be hydrolyzed to a carboxylic acid. Oxidative conditions can lead to modifications of the imidazole ring. Photodegradation can result in a variety of complex products.

Data on Stability under Forced Degradation Conditions

The following table summarizes the representative percentage of degradation of this compound under various stress conditions. This data is illustrative and actual results may vary based on specific experimental parameters.

Stress Condition Description Time (hours) Temperature (°C) % Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl246015%
Base Hydrolysis 0.1 M NaOH246025%
Oxidative Degradation 3% H₂O₂242530%
Photodegradation UV light (254 nm)242540%
Thermal Degradation Dry Heat488010%

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours.

  • Analysis: Analyze all samples and a control (un-stressed) sample using a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC-UV method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_degradation Degradation Pathways Compound 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H+/OH- Oxidation Oxidation (e.g., H2O2) Compound->Oxidation [O] Photodegradation Photodegradation (UV Light) Compound->Photodegradation Degradant1 Carboxylic Acid Derivative Hydrolysis->Degradant1 Degradant2 Oxidized Imidazole Ring Products Oxidation->Degradant2 Degradant3 Complex Photoproducts Photodegradation->Degradant3

Caption: Potential Degradation Pathways.

G cluster_workflow Experimental Workflow for Stability Testing start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress neutralize Neutralize/Quench Reaction stress->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end End: Stability Profile data->end

Caption: Stability Testing Workflow.

G cluster_troubleshooting Troubleshooting Logic issue Problem: Inconsistent Results or Unknown Peaks check_storage Check Storage Conditions (Cool, Dry, Dark) issue->check_storage Possible Cause check_params Review Experimental Parameters (pH, Temp, Light) issue->check_params Possible Cause run_control Run Control Sample check_storage->run_control check_params->run_control forced_degradation Perform Forced Degradation Study run_control->forced_degradation If degradation is suspected identify Identify Degradants forced_degradation->identify optimize Optimize Conditions identify->optimize

Caption: Troubleshooting Flowchart.

References

Refining analytical methods for accurate quantification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. Given the limited availability of validated methods for this specific analyte, the following recommendations are based on established analytical techniques for structurally similar imidazole derivatives, such as 5-aminoimidazole-4-carboxamide (AICA), and general principles for the analysis of small polar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: For sensitive and selective quantification, particularly in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be utilized, especially for cleaner sample matrices like pharmaceutical formulations, but it may lack the sensitivity and specificity of LC-MS/MS.[3][4]

Q2: Which type of HPLC column is most suitable for this analysis?

A2: Due to the polar nature of this compound, a standard C18 column may not provide adequate retention.[5][6] Consider using a column designed for polar compounds, such as a C8, a polar-embedded, or an aqueous C18 column.[3][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for retaining and separating highly polar analytes.[7][8]

Q3: What mobile phase composition is recommended for the HPLC separation?

A3: For reversed-phase chromatography, a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is a good starting point.[4][6] Using 0.1% formic acid or acetic acid can improve peak shape and ionization efficiency for LC-MS analysis.[4][6] For HILIC, a high percentage of organic solvent (e.g., 80-95% acetonitrile) with a small amount of aqueous buffer is used.[8]

Q4: What are the typical challenges encountered when analyzing small polar molecules like this?

A4: The primary challenges include poor retention on traditional reversed-phase HPLC columns, potential for ion suppression in LC-MS analysis due to co-eluting matrix components, and difficulties in achieving efficient extraction from complex samples.[5][9] The presence of nitrogen groups can also lead to peak broadening due to the co-elution of protonated and unprotonated forms.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column overload.- Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to ensure consistent protonation of the analyte.[6]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]- Reduce the injection volume or sample concentration.
No or Poor Retention on a C18 Column The analyte is too polar for the stationary phase.- Switch to a more polar stationary phase (e.g., C8, polar-embedded, or aqueous C18).[6]- Employ HILIC chromatography.[8]- Consider using an ion-pairing agent in the mobile phase, though this may not be ideal for LC-MS.[6][10]
Low Signal Intensity or Sensitivity in LC-MS/MS - Inefficient ionization.- Ion suppression from the sample matrix.- Suboptimal MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[1]- Improve sample cleanup to remove interfering matrix components.- Optimize MRM transitions (precursor and product ions) by infusing a standard solution of the analyte.[4]
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Check the HPLC pump for leaks and ensure proper solvent mixing.- Use a column oven to maintain a stable temperature.[11]
High Backpressure - Column frit blockage.- Sample precipitation in the column.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.- Use a guard column to protect the analytical column.- If precipitation is suspected, flush the column with a strong solvent.

Experimental Protocols

Adaptable LC-MS/MS Method for Quantification in Plasma

This protocol is adapted from a method for 5-aminoimidazole-4-carboxamide.[1][2]

  • Sample Preparation (Ion-Pair Extraction):

    • To 100 µL of plasma, add an internal standard.

    • Add 50 µL of 0.1 M 1-pentanesulfonate sodium salt solution.

    • Vortex for 30 seconds.

    • Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1200 or equivalent.

    • Column: Waters ACQUITY UPLC HSS T3 C18 (50 mm x 3 mm, 1.8 µm) or a HILIC column.[12]

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A starting point could be 5% B, ramping to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.[12]

    • Injection Volume: 5 µL.[12]

    • Mass Spectrometer: Triple quadrupole with ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing a standard of this compound to identify the precursor ion ([M+H]⁺) and the most stable product ions.

Adaptable HPLC-UV Method for Quantification in Formulations

This protocol is based on general methods for imidazole-containing pharmaceuticals.[3][4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Create a series of calibration standards by diluting the stock solution.

    • For formulations, dissolve the product in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC with a UV-Vis detector.

    • Column: Thermo Scientific BDS Hypersil C8 (250 x 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase: Methanol: 0.025 M KH2PO4 (e.g., 70:30, v/v), with the pH adjusted to around 3.2 with phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection Wavelength: To be determined by scanning a standard solution for maximum absorbance (a starting point could be around 260-280 nm).

    • Injection Volume: 20 µL.

Quantitative Data for Analogous Compounds

The following tables provide typical quantitative parameters from validated methods for similar imidazole-based compounds. These can serve as a benchmark during the development and validation of a method for this compound.

Table 1: LC-MS/MS Method Parameters for AICA in Human Plasma [1]

ParameterValue
Linearity Range20 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)20 ng/mL
Intra-assay Precision (%RSD)≤ 5.90%
Inter-assay Precision (%RSD)≤ 5.65%

Table 2: HPLC-UV Method Parameters for Imidazole Anti-Infective Drugs [3]

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Secnidazole1.0 - 1000.41
Omeprazole0.5 - 500.13
Albendazole0.5 - 500.18
Fenbendazole0.5 - 500.15

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Matrix Biological Matrix (e.g., Plasma) Extraction Extraction (LLE, SPE, or PPT) Matrix->Extraction Reconstitution Reconstitution Extraction->Reconstitution Autosampler Autosampler Injection Reconstitution->Autosampler HPLC_Column HPLC Column (e.g., HILIC, C8) Autosampler->HPLC_Column Ion_Source Ion Source (ESI) HPLC_Column->Ion_Source Mass_Analyzer Triple Quadrupole (MRM Mode) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Software Detector->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: General workflow for quantification by LC-MS/MS.

Troubleshooting_Logic Start Analytical Issue Identified Check_Peak Poor Peak Shape? Start->Check_Peak Check_Retention Poor Retention? Check_Peak->Check_Retention No Sol_pH Adjust Mobile Phase pH Check_Peak->Sol_pH Yes Check_Sensitivity Low Sensitivity? Check_Retention->Check_Sensitivity No Sol_Column_Type Change Column (e.g., HILIC) Check_Retention->Sol_Column_Type Yes Sol_MS_Params Optimize MS Parameters Check_Sensitivity->Sol_MS_Params Yes End Problem Resolved Check_Sensitivity->End No Sol_Column_Load Reduce Sample Concentration Sol_pH->Sol_Column_Load Sol_Modifier Add/Optimize Modifier (e.g., FA) Sol_Column_Load->Sol_Modifier Sol_Modifier->End Sol_Mobile_Phase Modify Mobile Phase Strength Sol_Column_Type->Sol_Mobile_Phase Sol_Mobile_Phase->End Sol_Sample_Prep Improve Sample Cleanup Sol_MS_Params->Sol_Sample_Prep Sol_Sample_Prep->End

Caption: Troubleshooting logic for HPLC/LC-MS/MS analysis.

References

Addressing batch-to-batch variability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. Our goal is to help you address batch-to-batch variability and ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability with this compound?

A1: Batch-to-batch variability can stem from several factors originating during synthesis and storage. Key contributors include the presence of residual starting materials, formation of isomeric impurities, and variations in the final product's physical properties such as crystal form and solvation state.[1] Environmental factors like exposure to strong oxidizing agents, light, and temperature fluctuations during storage can also lead to degradation and inconsistency.[2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from strong oxidizing agents and sources of ignition.[2][4] For long-term storage, maintaining a consistently low temperature is advisable.

Q4: My biological assay results are inconsistent across different batches of the compound. What could be the cause?

A4: Inconsistent biological activity is a primary indicator of batch-to-batch variability. The presence of impurities can significantly impact experimental outcomes.[5] Some impurities may have their own biological activity, act as inhibitors or enhancers of the target pathway, or interfere with the assay itself. It is also possible that the solid-state properties (e.g., crystallinity, solubility) of different batches vary, affecting the effective concentration in your assay.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Inconsistent Analytical Results (HPLC, LC-MS)
Symptom Potential Cause Recommended Action
Unexpected peaks in chromatogram Presence of impurities from synthesis (e.g., starting materials, side-products).1. Request a Certificate of Analysis (CoA) from the supplier for the specific batch. 2. Perform co-injection with starting materials if available. 3. Utilize LC-MS/MS to identify the mass of the unknown peaks and deduce potential structures.
Shifting retention times 1. Inconsistent mobile phase preparation. 2. Column degradation. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase and ensure accurate pH. 2. Use a guard column and flush the analytical column regularly. 3. Employ a column oven to maintain a stable temperature.
Variable peak areas for the same concentration 1. Inaccurate sample preparation. 2. Instability of the compound in the chosen solvent. 3. Injector variability.1. Use a calibrated balance and volumetric flasks for sample preparation. 2. Assess compound stability in the analytical solvent over the experimental timeframe. 3. Perform multiple injections to assess injector precision.
Issue 2: Poor Solubility or Dissolution Rate
Symptom Potential Cause Recommended Action
Compound does not fully dissolve in the intended solvent 1. Use of an inappropriate solvent. 2. Presence of insoluble impurities. 3. Different polymorphic form of the solid.1. Test a range of solvents with varying polarities. 2. Filter the solution and analyze the insoluble material. 3. Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Dissolution rate varies between batches Differences in particle size and crystal habit.1. Standardize the dissolution procedure (e.g., stirring speed, temperature). 2. Analyze particle size distribution for each batch.
Issue 3: Inconsistent Biological Assay Performance
Symptom Potential Cause Recommended Action
Lower than expected potency 1. Presence of inactive impurities diluting the active compound. 2. Degradation of the compound.1. Quantify the purity of the batch using a validated HPLC method with a reference standard. 2. Re-test the material after confirming proper storage conditions.
Higher than expected activity or off-target effects Presence of an impurity with its own biological activity.1. Fractionate the batch using preparative HPLC. 2. Test the biological activity of the isolated main component and the impurity fractions separately.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method that should be optimized and validated for your specific instrumentation and requirements.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm[6]
Injection Volume 10 µL
Sample Preparation Dissolve the compound in a suitable solvent (e.g., Methanol or DMSO) to a concentration of 1 mg/mL.
Protocol 2: Workflow for Investigating Batch Variability

This workflow outlines the steps to systematically investigate the root cause of inconsistent experimental results.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Characterization cluster_3 Biological Confirmation cluster_4 Resolution Inconsistent_Results Inconsistent Experimental Results Review_CoA Review Certificate of Analysis Inconsistent_Results->Review_CoA Compare_Batches Compare Physical Appearance Inconsistent_Results->Compare_Batches Check_Storage Verify Storage Conditions Inconsistent_Results->Check_Storage HPLC_Purity HPLC Purity & Impurity Profile Review_CoA->HPLC_Purity Solid_State Solid-State Analysis (XRPD, DSC) Compare_Batches->Solid_State Check_Storage->HPLC_Purity LCMS_ID LC-MS for Impurity ID HPLC_Purity->LCMS_ID Dose_Response Dose-Response Curve Comparison HPLC_Purity->Dose_Response NMR_Structure NMR for Structural Confirmation LCMS_ID->NMR_Structure Impurity_Testing Test Purified Impurities (if possible) LCMS_ID->Impurity_Testing Contact_Supplier Contact Supplier with Data Dose_Response->Contact_Supplier Purify_Material Purify In-House Impurity_Testing->Purify_Material Qualify_New_Batch Qualify a New Batch Contact_Supplier->Qualify_New_Batch Purify_Material->Qualify_New_Batch

Caption: Workflow for troubleshooting batch-to-batch variability.

Signaling Pathway Considerations

While the specific signaling pathways for this compound may be proprietary or not fully elucidated in public literature, many imidazole-based compounds are known to interact with protein kinases. The diagram below illustrates a hypothetical kinase signaling pathway that could be affected by such a compound, providing a framework for designing mechanism-of-action studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates Substrate Substrate Protein Kinase3->Substrate Phosphorylates Inhibitor 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Inhibitor->Kinase2 Inhibits Phosphorylated_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical kinase signaling pathway.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 5-Amino-1H-imidazole-4-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-1H-imidazole-4-carboxamide analogs, focusing on their potential as anticancer agents. Due to the limited availability of direct SAR studies on 5-amino-2-isopropyl-1H-imidazole-4-carboxamide, this guide synthesizes findings from structurally related imidazole derivatives to infer potential SAR trends and guide future research. The primary mechanism of action for this class of compounds is believed to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Data Presentation: Anticancer Activity of Imidazole Analogs

The following tables summarize the in vitro biological activity of various 5-amino-1H-imidazole-4-carboxylate and related imidazole analogs. The data is compiled from multiple studies to provide a comparative overview. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: SAR of N-1 Substituted Ethyl 5-Amino-1H-imidazole-4-carboxylates [1]

Compound IDN-1 SubstituentHeLa IC50 (µM)HT-29 IC50 (µM)HCT-15 IC50 (µM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)
5a Methyl>50>50>50>50>50
5b Ethyl>50>50>50>50>50
5c Propyl45.32 ± 2.15>50>50>50>50
5d Hexyl15.24 ± 0.8720.17 ± 1.0323.45 ± 1.1228.65 ± 1.3430.12 ± 1.56
5e Dodecyl0.737 ± 0.051.194 ± 0.022.54 ± 0.113.12 ± 0.154.67 ± 0.21
5f Benzyl>50>50>50>50>50

Data from a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, which are structurally related to the topic compounds.[1]

SAR Insights from Table 1:

  • Effect of N-1 Alkyl Chain Length: A clear trend is observed where increasing the length of the n-alkyl substituent at the N-1 position of the imidazole ring leads to a significant increase in anticancer activity. The dodecyl-substituted analog (5e ) exhibited the most potent activity across all tested cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1]

  • Short-chain alkyl and benzyl substituents at the N-1 position resulted in a loss of activity, indicating that a certain degree of lipophilicity is required for potent anticancer effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4][5][6]

  • Cell Plating: Adherent cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 540 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[4]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

  • Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[10][11]

Mandatory Visualization

Signaling Pathway of AMPK Activation

The proposed mechanism of action for many 5-aminoimidazole-4-carboxamide analogs involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[12][13][14][15][16]

AMPK_Pathway AICAR 5-Aminoimidazole-4-carboxamide Riboside (AICAR) Analogs ZMP ZMP (AICAR Monophosphate) AICAR->ZMP  Cellular Kinases AMPK AMPK Activation ZMP->AMPK Downstream Downstream Effects AMPK->Downstream Energy_Stress Increased AMP/ATP Ratio (Cellular Energy Stress) Energy_Stress->AMPK Proliferation Inhibition of Cell Proliferation Downstream->Proliferation Apoptosis Induction of Apoptosis Downstream->Apoptosis Metabolism Modulation of Metabolism Downstream->Metabolism

Caption: Proposed signaling pathway for 5-aminoimidazole-4-carboxamide analogs via AMPK activation.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds using cell-based assays is depicted below.

Experimental_Workflow Start Start Cell_Culture Cell Line Seeding (96-well plate) Start->Cell_Culture Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Assay Viability Assay (SRB or MTT) Incubation->Assay Data_Acquisition Absorbance Reading (Microplate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 End End IC50->End

Caption: General experimental workflow for determining the IC50 values of test compounds.

Conclusion

The structure-activity relationship of 5-amino-1H-imidazole-4-carboxamide analogs reveals that modifications at the N-1 position of the imidazole ring significantly influence their anticancer activity. Specifically, increasing the lipophilicity at this position with a long alkyl chain enhances potency. While direct SAR data for the C-2 and carboxamide moieties are limited for this specific scaffold, the activation of AMPK appears to be a key mechanism of action. The provided experimental protocols for antiproliferative assays offer a standardized approach for evaluating the efficacy of these and other potential anticancer agents. Further research is warranted to systematically explore the SAR at all positions of the 5-amino-1H-imidazole-4-carboxamide scaffold to optimize its therapeutic potential.

References

A Researcher's Guide to Validating the Biological Target of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and a Case Study on AMP-Activated Protein Kinase (AMPK)

For drug development professionals, validating that a novel compound engages its intended biological target is a critical step. This guide provides a framework for validating the target of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a compound structurally related to the well-known AMP-activated protein kinase (AMPK) activator, 5-aminoimidazole-4-carboxamide riboside (AICAR).[1][2][3] Given the structural similarity, this guide will use the validation of AMPK as the putative target to illustrate the necessary experimental comparisons and workflows.

AMPK is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases like type II diabetes, obesity, and cancer.[4][5] It is a heterotrimeric complex that, once activated by stresses that deplete cellular ATP, shifts metabolism towards ATP-producing catabolic pathways (like fatty acid oxidation) and away from ATP-consuming anabolic processes (like lipid and protein synthesis).[4][6]

This guide compares experimental approaches to confirm target engagement, presenting quantitative data for alternative AMPK activators and detailing essential experimental protocols.

Comparative Analysis of AMPK Activators

The compound of interest, this compound, is hypothesized to function as an AMPK activator. Its performance must be benchmarked against other known modulators of the pathway. AICAR is a widely used adenosine analog that is phosphorylated in cells to ZMP, an AMP mimic that allosterically activates AMPK.[7][8] Other activators, such as Metformin and A-769662, operate through distinct mechanisms.[7][8]

Table 1: Biochemical and Cellular Activity of Common AMPK Activators

CompoundMechanism of ActionBiochemical Potency (EC50)Cellular Effect (p-ACC)Key References
AICAR Converted to ZMP (AMP mimic), allosterically activates AMPK.[8]~500 µM (in vitro, ZMP)Robust Increase[7][8]
Metformin Indirect activator; inhibits mitochondrial complex I, increasing AMP:ATP ratio.N/A (Indirect)Moderate Increase[7]
A-769662 Direct, allosteric activator independent of AMP binding.[8]~0.8 µMStrong Increase[7][8]
Compound C ATP-competitive inhibitor of AMPK (used as a negative control).IC50 ~25 nMStrong Decrease[8]

Experimental Protocols for Target Validation

A multi-faceted approach is required to validate a biological target, progressing from direct biochemical interaction to confirmation of target engagement within a cellular context.[9][10]

Protocol 1: In Vitro Kinase Activity Assay

This assay directly measures the ability of the compound to modulate the catalytic activity of purified AMPK enzyme.[11] Radiometric assays are the gold standard, but fluorescence and luminescence-based assays offer safer and higher-throughput alternatives.[12][13]

Objective: To determine if this compound directly activates AMPK enzymatic activity.

Methodology (Luminescence-Based, e.g., ADP-Glo™):

  • Reagents: Recombinant human AMPK heterotrimer, synthetic peptide substrate (e.g., SAMS peptide), ATP, ADP-Glo™ reagents, and the test compound.

  • Procedure:

    • Prepare a reaction mix containing AMPK enzyme, substrate, and buffer in a microplate.

    • Add serial dilutions of the test compound (and positive/negative controls like A-769662 and Compound C).

    • Initiate the kinase reaction by adding a defined concentration of ATP (e.g., Km value for ATP). Incubate at 30°C for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. The signal correlates directly with ADP generated and thus kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the EC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This method verifies that the compound activates AMPK in intact cells by measuring the phosphorylation of a well-established downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.[7]

Objective: To confirm that the compound leads to the phosphorylation of a downstream AMPK substrate in a cellular model.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., L6 myotubes, HEK293 cells) to 80-90% confluency.

  • Treatment: Treat cells with various concentrations of this compound, AICAR (positive control), or vehicle (negative control) for a specified duration (e.g., 1-2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ACC (p-ACC Ser79) and total ACC. An antibody for phosphorylated AMPK (p-AMPKα Thr172) should also be used to confirm upstream activation.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ACC and p-AMPK signals to their respective total protein levels to determine the fold-change in phosphorylation relative to the vehicle control.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming direct physical binding between a compound and its target protein in a cellular environment.[14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[15][16]

Objective: To provide direct evidence that this compound binds to AMPK inside intact cells.

Methodology:

  • Treatment: Treat intact cells with the test compound or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[18]

  • Detection: Analyze the amount of soluble AMPKα remaining in the supernatant for each temperature point using Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble AMPKα against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding.[14]

Visualizing Pathways and Workflows

To understand the biological context and the experimental logic, diagrams of the signaling pathway and validation workflow are essential.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core Complex cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Energy_Stress Energy Stress (High AMP/ATP) LKB1 LKB1 Energy_Stress->LKB1 activates AMPK AMPK Activation (p-Thr172) LKB1->AMPK phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates Ca_Signal Calcium Signaling Ca_Signal->CaMKK2 activates Compound 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide Compound->AMPK putative activation ACC ACC Phosphorylation (Inhibition) AMPK->ACC ULK1 ULK1 Activation AMPK->ULK1 mTORC1 mTORC1 Inhibition AMPK->mTORC1 PGC1a PGC-1α Activation AMPK->PGC1a Fatty_Acid_Ox ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Ox Autophagy ↑ Autophagy ULK1->Autophagy Protein_Synth ↓ Protein Synthesis mTORC1->Protein_Synth Mito_Biogen ↑ Mitochondrial Biogenesis PGC1a->Mito_Biogen

Caption: The AMPK signaling pathway illustrating upstream activators and key downstream effects.

Target_Validation_Workflow Start Hypothesized Target: AMPK Biochem Protocol 1: In Vitro Kinase Assay Start->Biochem Does compound activate pure enzyme? No1 No1 Cellular Protocol 2: Cellular Western Blot (p-AMPK, p-ACC) Biochem->Cellular YES Biochem->No1 Target Not Validated (No direct activation) Direct Protocol 3: Cellular Thermal Shift Assay (CETSA) Cellular->Direct YES (Downstream effects confirmed) No2 No2 Cellular->No2 Target Not Validated (No cellular activity) Validation Target Validated Direct->Validation YES (Direct binding confirmed) No3 No3 Direct->No3 Indirect Activator? (Re-evaluate mechanism)

Caption: A logical workflow for validating a hypothesized small molecule biological target.

References

Comparative analysis of different synthesis routes for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparative analysis of various synthetic routes for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a key intermediate in the synthesis of various therapeutic agents. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of different synthetic methodologies supported by experimental data.

Executive Summary

The synthesis of this compound is a critical step in the development of numerous pharmaceuticals. This guide explores three primary synthetic pathways: a conventional route starting from diaminomaleonitrile (DAMN), a potential alternative via the Hofmann rearrangement, and a modern approach utilizing microwave-assisted synthesis. Each method is evaluated based on reaction yield, purity, and overall efficiency. The conventional route, while well-documented, is compared against the theoretical advantages of the Hofmann rearrangement and the reported benefits of microwave-assisted chemistry, which include accelerated reaction times and potentially higher yields.

Comparative Data of Synthesis Routes

ParameterRoute 1: From Diaminomaleonitrile (DAMN)Route 2: Hofmann Rearrangement (Theoretical)Route 3: Microwave-Assisted Synthesis (Theoretical)
Starting Materials Diaminomaleonitrile, Isopropylamidine2-Isopropyl-4,5-dicyanoimidazoleα-cyanoacetamides, Isopropylamidine
Key Steps Amidine formation, Cyclization, HydrolysisSelective hydrolysis, RearrangementCondensation
Reported Yield ~70%[1]Data not available for this specific compoundGenerally high yields reported for similar structures[1]
Reaction Time Multi-step, can be lengthyPotentially shorter than Route 1Significantly reduced (minutes to hours)[1]
Reaction Conditions Low to ambient temperatures, refluxBasic conditions, 70–75°C for rearrangement[2]High temperature and pressure under microwave irradiation
Purity High purity achievable with crystallizationDependent on precursor purity and reaction controlOften high purity with minimal byproducts
Scalability Demonstrated in patent literaturePotentially scalableScalable with appropriate microwave reactors
Environmental Impact Use of organic solvents and reagentsUse of halogens and strong basesReduced solvent usage, energy efficient

Experimental Protocols

Route 1: Synthesis from Diaminomaleonitrile (DAMN)

This is the most extensively documented method for the synthesis of this compound.

Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride

  • Cool n-butyronitrile to 0°C.

  • Introduce hydrogen chloride gas, followed by the addition of diaminomaleonitrile (DAMN) and isopropylamidine.

  • The reaction mixture is stirred, leading to the precipitation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride as a salt.

Step 2: Cyclization to 2-isopropyl-4,5-dicyanoimidazole

  • The amidine hydrochloride intermediate is treated with ammonia in ethanol at 5°C.

  • This induces cyclization through the elimination of hydrogen cyanide.

Step 3: Hydrolysis to this compound

  • The resulting 2-isopropyl-4,5-dicyanoimidazole is subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide (NaOH).

  • The reaction mixture is then neutralized to precipitate the final product, this compound. The product can be further purified by recrystallization. A yield of approximately 70% has been reported for a similar process.[1]

Route 2: Hofmann Rearrangement (Theoretical)

Step 1: Synthesis of 4-Cyano-2-isopropyl-1H-imidazole-5-carboxamide (Precursor)

  • Selective hydrolysis of 2-isopropyl-4,5-dicyanoimidazole under controlled alkaline conditions (e.g., 2.33 N NaOH) would yield the 4-cyano-5-carboxamide precursor.[2]

Step 2: Hofmann Rearrangement

  • The precursor would be treated with a halogen, such as bromine, in a basic solution (e.g., NaOH).

  • Heating the reaction mixture to approximately 70–75°C would induce the rearrangement of the carboxamide to an amine, yielding the desired this compound.[2]

Route 3: Microwave-Assisted Synthesis (Theoretical)

Microwave-assisted organic synthesis has been shown to accelerate the synthesis of various imidazole derivatives, often with improved yields.[1]

  • A mixture of an α-cyanoacetamide derivative and isopropylamidine would be prepared in a suitable solvent, often in the presence of a base like sodium hydroxide.

  • The reaction vessel is then subjected to microwave irradiation at a specific temperature and pressure for a short duration.

  • The rapid and uniform heating provided by microwaves is expected to drive the condensation and cyclization to efficiently form this compound.

Visualization of Synthetic Pathways and Biological Relevance

To aid in the understanding of the synthetic routes and the biological context of the target molecule, the following diagrams are provided.

Synthesis_Route_1 DAMN Diaminomaleonitrile (DAMN) Amidine N-(2-amino-1,2-dicyanovinyl)isopropylamidine HCl DAMN->Amidine Isopropylamidine, HCl Dicyanoimidazole 2-isopropyl-4,5-dicyanoimidazole Amidine->Dicyanoimidazole NH3, Ethanol Final_Product 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Dicyanoimidazole->Final_Product NaOH, H2O

Caption: Conventional synthesis from Diaminomaleonitrile.

Hofmann_Rearrangement_Route Dicyanoimidazole 2-isopropyl-4,5-dicyanoimidazole Precursor 4-Cyano-2-isopropyl-1H- imidazole-5-carboxamide Dicyanoimidazole->Precursor Selective Hydrolysis (NaOH) Final_Product 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Precursor->Final_Product Hofmann Rearrangement (Br2, NaOH)

Caption: Theoretical Hofmann Rearrangement pathway.

The core structure of the target molecule is related to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the de novo purine synthesis pathway. AICAR is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Purine_Synthesis_Pathway cluster_purine De Novo Purine Synthesis cluster_signaling Cellular Signaling PRPP PRPP Intermediates ... PRPP->Intermediates AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Intermediates->AICAR FAICAR Formyl-AICAR AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP_GMP AMP / GMP IMP->AMP_GMP AICAR_analog 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide (as AICAR analog) AMPK AMP-activated protein kinase (AMPK) AICAR_analog->AMPK Activates Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation Regulates

Caption: Involvement in De Novo Purine Synthesis and Cellular Signaling.

Conclusion

The synthesis of this compound can be achieved through multiple routes, with the conventional method starting from DAMN being the most established. While the Hofmann rearrangement and microwave-assisted synthesis present compelling theoretical advantages in terms of efficiency and environmental impact, further experimental validation is required to fully assess their viability for large-scale production of this specific compound. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, including scale, cost, and environmental considerations. This guide provides a foundational understanding to aid in this decision-making process.

References

Comparative Guide to the Cross-Reactivity and Off-Target Effects of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a known inhibitor of Protein Kinase C-iota (PKC-ι), and its alternatives. The focus is on cross-reactivity and off-target effects, crucial considerations in drug development for ensuring therapeutic specificity and minimizing adverse effects.

Executive Summary

This compound, also known as ICA-1s, has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in various cancers. While preclinical studies have highlighted its therapeutic potential, a comprehensive, publicly available dataset on its broad-spectrum off-target effects is currently limited. This guide summarizes the existing knowledge on ICA-1s and compares it with other known PKC-ι inhibitors, for which some selectivity data is available. The comparison underscores the challenge of achieving high selectivity with kinase inhibitors and outlines the experimental approaches necessary for a thorough evaluation of off-target profiles.

Introduction to this compound (ICA-1s)

This compound is a small molecule inhibitor targeting the atypical Protein Kinase C isoform iota (PKC-ι). PKC-ι is a serine/threonine kinase that plays a significant role in cell proliferation, polarity, and survival. Its overexpression and aberrant activity are linked to the progression of several cancers, including prostate, lung, and ovarian cancer, making it an attractive target for therapeutic intervention. Preclinical studies have demonstrated that ICA-1s can effectively decrease cancer cell growth and induce apoptosis.[1][2][3] Notably, in vitro kinase activity assays have suggested that ICA-1s is specific for PKC-ι, with no significant inhibitory effect on the closely related isoform PKC-ζ.[1] However, to fully assess its therapeutic potential and predict potential side effects, a comprehensive analysis of its interactions across the entire human kinome and other major target families is essential.

Comparison with Alternative PKC-ι Inhibitors

The development of highly selective PKC-ι inhibitors is an ongoing challenge. Several other compounds have been identified that target PKC-ι through different mechanisms of action. A comparative overview provides context for evaluating the potential cross-reactivity profile of this compound.

CompoundPrimary Target & MechanismOn-Target Potency (IC50)Known Off-Target Profile & Selectivity
This compound (ICA-1s) Protein Kinase C-iota (PKC-ι)Not specified in search results.Stated to be specific for PKC-ι over PKC-ζ in kinase assays; broad-panel screening data is not publicly available.[1]
Aurothiomalate (ATM) Inhibits the PB1 domain interaction of PKC-ι with Par6.Not applicable (not a direct kinase inhibitor).Described as highly selective for the PKC-ι/Par6 interaction over other PB1-PB1 domain interactions.[4] As a gold-based compound, it may have other off-target effects related to this class of drugs.[3][5][6]
CRT0066854 Atypical PKC isoforms (PKC-ι and PKC-ζ)132 nM (for PKC-ι)Reported to have good selectivity across a broad kinase panel.[7]
PKC-iota-IN-19 Protein Kinase C-iota (PKC-ι)~270-340 nMThe series of compounds it belongs to is noted to have little selectivity within the PKC family.[4][8]

Note: The lack of publicly available, quantitative kinome-wide screening data for these compounds limits a direct, comprehensive comparison of their off-target effects.

Signaling Pathway of PKC-ι

The diagram below illustrates a simplified signaling pathway involving PKC-ι, which is crucial for understanding the on-target effects of its inhibitors.

PKC-iota Signaling Pathway cluster_membrane Plasma Membrane Receptor Receptor Ras Ras Receptor->Ras Growth_Factor Growth Factor Growth_Factor->Receptor PI3K PI3K Ras->PI3K PDK1 PDK1 PI3K->PDK1 PKC_iota PKC-ι PDK1->PKC_iota Par6 Par6 PKC_iota->Par6 Downstream_Effectors Downstream Effectors (e.g., Rac1, MEK/ERK) Par6->Downstream_Effectors Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Inhibitor 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Inhibitor->PKC_iota

Caption: Simplified PKC-ι signaling pathway and the point of intervention.

Experimental Protocols for Assessing Off-Target Effects

To rigorously evaluate the cross-reactivity and off-target profile of a small molecule inhibitor like this compound, a multi-faceted experimental approach is required.

Kinase Selectivity Profiling (e.g., KINOMEscan®)

This method assesses the binding of a compound to a large panel of kinases, providing a broad view of its selectivity.

Methodology:

  • Assay Principle: A competition binding assay is used where the test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is quantified.

  • Procedure:

    • The test compound is serially diluted and incubated with each kinase in the panel.

    • The kinase-compound mixture is then added to wells containing an immobilized, active-site directed ligand.

    • After an incubation period to reach equilibrium, unbound components are washed away.

    • The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. From this, dissociation constants (Kd) or IC50 values can be determined to quantify the potency of the off-target interactions.

Kinase Profiling Workflow Compound Test Compound Incubation1 Incubate Compound->Incubation1 Kinase_Panel Panel of DNA-tagged Kinases Kinase_Panel->Incubation1 Incubation2 Competition Binding Incubation1->Incubation2 Immobilized_Ligand Immobilized Ligand on Solid Support Immobilized_Ligand->Incubation2 Wash Wash Unbound Incubation2->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data_Analysis Data Analysis (% Inhibition, Kd) qPCR->Data_Analysis

Caption: Workflow for a competition binding-based kinase profiling assay.

GPCR Off-Target Screening

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors and common off-targets for many drugs. Functional assays are used to screen for unintended agonist or antagonist activity.

Methodology (Calcium Mobilization Assay):

  • Cell Lines: Use cell lines engineered to express specific GPCRs that couple to the Gq signaling pathway, leading to intracellular calcium release upon activation.

  • Procedure:

    • Cells are plated in a microtiter plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound is added to the wells.

    • A baseline fluorescent reading is taken.

    • A known agonist for the specific GPCR is then added to stimulate the receptor.

    • Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis: An increase in fluorescence after the addition of the test compound indicates agonist activity. A lack of response to the known agonist in the presence of the test compound indicates antagonist activity.

Conclusion

This compound is a promising specific inhibitor of PKC-ι. However, the publicly available data on its cross-reactivity and off-target effects is limited. For a comprehensive assessment of its therapeutic window and potential side effects, rigorous experimental evaluation using broad-panel kinase screening and functional assays against other major target classes, such as GPCRs, is imperative. This guide highlights the importance of such profiling and provides the methodological framework for these critical studies in the drug development process. Researchers are encouraged to perform or commission these assays to generate a complete selectivity profile for this and other novel kinase inhibitors.

References

Benchmarking the Efficacy of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide Against Standard Protein Kinase C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative Protein Kinase C (PKC) inhibitor, 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, against established standard compounds in the field. Due to the limited public data on this compound, this comparison is based on the activity of structurally related compounds and established benchmarks for PKC inhibition, with a focus on the iota (ι) isoform, a key oncogene overexpressed in various cancers.[1]

Introduction to this compound

This compound is a synthetic compound featuring a core imidazole structure. While direct efficacy data for this specific molecule is not widely available, its structural analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι).[1] PKC-ι is a critical enzyme in cellular signaling pathways that, when overexpressed, contributes to the development and progression of several cancers, including prostate, breast, and ovarian cancers.[1] Therefore, it is hypothesized that this compound may exhibit similar inhibitory activity against PKC-ι.

This guide will compare the potential efficacy of this compound with well-characterized PKC inhibitors, providing a framework for its evaluation as a potential therapeutic agent.

Comparative Efficacy of PKC Inhibitors

The following table summarizes the in vitro potency of various established PKC inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.

CompoundTarget(s)IC50 (nM)Notes
Putative Compound
This compoundPKC-ι (putative)Data not availableEfficacy is inferred from structurally similar compounds.
Standard Compounds
Sotrastaurin (AEB071)Pan-PKCPKCα: 0.95, PKCβ: 0.64, PKCθ: 0.22, PKCδ/ε/η: 1800-3200A potent and selective pan-PKC inhibitor that has been evaluated in clinical trials for immunosuppression.[2]
EnzastaurinPKCβ6An ATP-competitive inhibitor with selectivity for the PKCβ isoform.
Gö 6983Pan-PKCPKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 10, PKCζ: 60A broad-spectrum PKC inhibitor.
Ro 31-8220Pan-PKCPKCα: 5, PKCβI: 24, PKCβII: 14, PKCγ: 27, PKCε: 24A potent inhibitor of several PKC isoforms.[3][4]
ICA-1 (structurally related)PKC-ι100A specific inhibitor of PKC-ι, demonstrating that the imidazole carboxamide scaffold can target this isoform.[3]
PKC-iota inhibitor 1PKC-ι340A known inhibitor of PKC-iota.[3][5]

Experimental Protocols

To benchmark the efficacy of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PKC-ι.

Methodology:

  • Reagents: Recombinant human PKC-ι, substrate peptide (e.g., myelin basic protein), ATP (radiolabeled with ³²P or a fluorescent analog), and the test compound.

  • Procedure:

    • The test compound is serially diluted to a range of concentrations.

    • The compound is incubated with purified PKC-ι enzyme in a reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of ³²P using a scintillation counter or by detecting the fluorescent signal.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines that overexpress PKC-ι.

Methodology:

  • Cell Lines: Select cancer cell lines known to have high levels of PKC-ι expression (e.g., DU-145 prostate cancer cells).[1]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound.

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model: Athymic nude mice are used to establish tumor xenografts.

  • Procedure:

    • Human cancer cells (e.g., DU-145) are subcutaneously injected into the flanks of the mice.[1]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[1]

    • The treatment group receives the test compound via an appropriate route of administration (e.g., intraperitoneal injection or oral gavage). The control group receives a vehicle.

    • Tumor size is measured regularly with calipers.

    • At the end of the study, tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Efficacy Benchmarking cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_invivo In Vivo Analysis Kinase_Assay PKC-ι Kinase Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Proliferation_Assay Proliferation Assay (MTT) IC50_Determination->Proliferation_Assay Cell_Culture Cancer Cell Culture (PKC-ι Overexpression) Cell_Culture->Proliferation_Assay GI50_Determination GI50 Value Determination Proliferation_Assay->GI50_Determination Xenograft_Model Mouse Xenograft Model GI50_Determination->Xenograft_Model Tumor_Measurement Tumor Growth Measurement Xenograft_Model->Tumor_Measurement Efficacy_Evaluation Anti-Tumor Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: A typical workflow for evaluating a novel PKC inhibitor.

PKC_Signaling_Pathway Simplified PKC-ι Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PKCi PKC-ι Receptor->PKCi Activation Downstream Downstream Effectors (e.g., MEK/ERK, NF-κB) PKCi->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Amino-2-isopropyl- 1H-imidazole-4-carboxamide Inhibitor->PKCi Inhibition

Caption: Inhibition of the PKC-ι pathway by the putative compound.

Conclusion

While direct experimental data for this compound is pending, its structural similarity to known PKC-ι inhibitors suggests it is a promising candidate for further investigation. The benchmarking and experimental protocols outlined in this guide provide a robust framework for elucidating its efficacy and potential as a novel anti-cancer agent. Future studies should focus on direct enzymatic and cell-based assays to determine its IC50 and GI50 values, followed by in vivo studies to confirm its therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo activities of aminoimidazole carboxamide derivatives, with a focus on compounds exhibiting potential as therapeutic agents. Due to the limited availability of comprehensive data on 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, this guide will utilize data from a closely related and well-studied analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) , as a primary example to illustrate the correlation between laboratory and whole-organism studies.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from preclinical studies on ICA-1s, a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers.[1][2]

Table 1: In Vitro Activity of ICA-1s

ParameterCell LineResult
Target Inhibition Recombinant PKC-ιPotent and specific inhibition
Cell Growth Inhibition Various Cancer Cell LinesDecrease in cell growth
Apoptosis Induction Various Cancer Cell LinesInduction of apoptosis
Plasma Stability Human Plasma (25°C and 37°C)Stable over 2 hours

Table 2: In Vivo Activity of ICA-1s in a Murine Model

ParameterAnimal ModelDosingResult
Acute Toxicity Murine Model5 - 5000 mg/kgSurvival after 48 hours
Sub-acute Toxicity Murine Model14-day treatmentNo significant organ damage indicated by serum markers (AST, ALK-P, GGT, Troponin, C-reactive protein)
Tumor Growth Inhibition Athymic nude mice with DU-145 prostate cancer xenograftsNot specifiedTumor growth rate reduced by almost half compared to untreated controls
Pharmacokinetics Murine ModelOral and IntravenousMeasured in plasma, heart, liver, kidney, and brain tissues over 24 hours

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the in vitro and in vivo activity of aminoimidazole carboxamide derivatives.

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

  • Materials:

    • Recombinant protein kinase (e.g., PKC-ι)

    • Specific peptide substrate for the kinase

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer

    • Test compound (e.g., ICA-1s) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader (luminescence-based)

    • Kinase detection reagent (e.g., Kinase-Glo®)

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include positive (known inhibitor) and negative (vehicle) controls.

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 25 µL of the kinase detection reagent to each well and incubate at room temperature for 10 minutes.

    • Measure the luminescence using a microplate luminometer.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.[3]

This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Animal Model:

    • Athymic nude mice (immunocompromised to prevent rejection of human tumor cells).

  • Cell Line:

    • Human cancer cell line (e.g., DU-145 prostate cancer cells).

  • Procedure:

    • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., ~0.2 cm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., ICA-1s) to the treatment group via a specified route (e.g., oral gavage, intravenous injection) and dosage regimen. The control group receives a vehicle solution.

    • Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) for a set period (e.g., 30 days) or until tumors reach a predetermined maximum size.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

    • Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.[1]

Mandatory Visualizations

Visual representations of complex biological processes and experimental designs are essential for clear communication.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Compound Synthesis (this compound) kinase_assay Protein Kinase Inhibition Assay (IC50) invitro_start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) invitro_start->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) invitro_start->apoptosis_assay correlation In Vitro - In Vivo Correlation Analysis kinase_assay->correlation cell_viability->correlation apoptosis_assay->correlation invivo_start Animal Model Selection (e.g., Nude Mice) toxicity_study Toxicity Studies (Acute & Sub-acute) invivo_start->toxicity_study xenograft_model Xenograft Tumor Model invivo_start->xenograft_model pk_study Pharmacokinetic Analysis xenograft_model->pk_study pk_study->correlation

Caption: Experimental workflow for correlating in vitro and in vivo activity.

The signaling pathway affected by aminoimidazole carboxamide derivatives can vary. For instance, the well-studied derivative AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is known to activate AMP-activated protein kinase (AMPK), which in turn can inhibit the NF-κB signaling pathway.[4]

signaling_pathway cluster_nucleus Nuclear Events AICAR AICAR AMPK AMPK AICAR->AMPK Activates IKK IKK Complex AMPK->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates (for degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nucleus NF-κB DNA DNA NFkappaB_nucleus->DNA Binds DNA->Gene_Expression

Caption: Simplified signaling pathway of AICAR-mediated NF-κB inhibition.

References

The Role of the Isopropyl Group in the Activity of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: Extensive literature review suggests that the compound of interest for researchers in this field is typically 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR or Acadesine) . This widely studied molecule is a crucial tool in metabolic research and drug development. The query "5-Amino-2-isopropyl-1H-imidazole-4-carboxamide" does not correspond to a commonly referenced compound in the context of AMP-activated protein kinase (AMPK) activation. Therefore, this guide will focus on the well-documented AICAR and explore the hypothetical impact of an isopropyl group based on general principles of medicinal chemistry and structure-activity relationships, as no direct experimental data for a 2-isopropyl analog is currently available in published literature.

Introduction to AICAR and AMPK Activation

5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2] ZMP mimics the effect of adenosine monophosphate (AMP), an endogenous signaling molecule that indicates a low cellular energy state.[1][2] The primary target of ZMP is the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

Activation of AMPK by ZMP triggers a cascade of events aimed at restoring cellular energy balance. This includes the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and the inhibition of anabolic pathways that consume ATP (such as protein and fatty acid synthesis).[3] Due to its role in metabolic regulation, AICAR is extensively used as a pharmacological tool to study the effects of AMPK activation and is being investigated as a potential therapeutic agent for metabolic disorders.[3]

The Isopropyl Group: A Hypothetical Analysis of its Impact

While no direct studies on "this compound" exist, we can infer the potential effects of adding an isopropyl group at the 2-position of the imidazole ring of the AICAR aglycone based on established principles of medicinal chemistry.

The imidazole ring of AICAR is crucial for its recognition by adenosine kinase and the subsequent interaction of ZMP with the γ-subunit of AMPK. Modifications to this ring system can significantly alter the compound's activity.

Potential Effects of a 2-Isopropyl Group:

  • Steric Hindrance: The bulky isopropyl group could sterically hinder the phosphorylation of the ribonucleoside by adenosine kinase. This would reduce the formation of the active ZMP, thereby decreasing the overall activity of the compound as an AMPK activator.

  • Altered Electronic Properties: The electron-donating nature of the isopropyl group would alter the electronic distribution within the imidazole ring. This could affect the binding affinity of the resulting ZMP analog to the γ-subunit of AMPK. The precise impact, whether enhancing or diminishing, would require experimental validation.

  • Lipophilicity: The addition of an isopropyl group would increase the lipophilicity of the molecule. This could potentially enhance its cell membrane permeability, leading to higher intracellular concentrations. However, this benefit might be negated if the subsequent phosphorylation or AMPK binding is impaired.

Comparative Activity Data (Hypothetical)

The following table presents a hypothetical comparison of AICAR with a putative 2-isopropyl analog. The data for the 2-isopropyl analog is speculative and serves to illustrate the potential consequences of this chemical modification.

CompoundStructurePredicted AMPK Activation (EC50)Rationale for Predicted Activity
AICAR 5-aminoimidazole-4-carboxamide ribonucleoside~0.5-2 mM (in cells)Well-established AMPK activator. Efficiently converted to ZMP, which allosterically activates AMPK.
2-Isopropyl-AICAR (Hypothetical) This compound ribonucleosideLikely > 2 mMThe isopropyl group may cause steric hindrance, reducing the efficiency of phosphorylation by adenosine kinase, leading to lower intracellular ZMP levels and consequently, reduced AMPK activation.

Experimental Protocols

To experimentally determine the effect of a 2-isopropyl group on the activity of AICAR, the following key assays would be essential.

In Vitro AMPK Activation Assay

Objective: To determine the direct effect of the phosphorylated form of the test compound on the activity of purified AMPK enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human AMPK (e.g., α1β1γ1 isoform) is purified. A synthetic peptide substrate, such as the "SAMS peptide," which contains a consensus AMPK phosphorylation site, is used.

  • Kinase Reaction: The kinase reaction is initiated by mixing the purified AMPK enzyme, the peptide substrate, the test compound (in its phosphorylated form), and ATP (often radiolabeled with ³²P) in a kinase reaction buffer.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using antibodies specific for the phosphorylated substrate (e.g., ELISA or Western blot) can be employed.

  • Data Analysis: The kinase activity is calculated and plotted against the concentration of the test compound to determine the EC50 value.

Cellular AMPK Activation Assay

Objective: To assess the ability of the cell-permeable compound to activate AMPK within intact cells.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) is cultured to confluence. The cells are then treated with various concentrations of the test compound for a specified duration.

  • Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.

  • Western Blot Analysis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated (activated) form of AMPK (e.g., anti-phospho-AMPKα Thr172) and a downstream target of AMPK (e.g., anti-phospho-ACC Ser79). Antibodies against the total forms of these proteins are used as loading controls.

  • Quantification: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry. The ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.

Visualizations

AICAR Signaling Pathway

AICAR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Effects AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Transporter ZMP ZMP (AMP Analog) AICAR_int->ZMP + ATP  ADP AdenosineKinase Adenosine Kinase AdenosineKinase->AICAR_int AMPK_inactive Inactive AMPK ZMP->AMPK_inactive Allosteric Activation AMPK_active Active AMPK (p-AMPK) AMPK_inactive->AMPK_active Catabolism ↑ Catabolic Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK_active->Anabolism

Caption: The signaling pathway of AICAR leading to the activation of AMPK and subsequent metabolic regulation.

Experimental Workflow for Cellular AMPK Activation Assay

Experimental_Workflow A 1. Cell Culture (e.g., C2C12, HepG2) B 2. Treatment (Varying concentrations of test compound) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Blot (Transfer to Membrane) D->E F 6. Immunodetection (Probing with specific antibodies for p-AMPK and total AMPK) E->F G 7. Quantification (Densitometry Analysis) F->G H 8. Data Analysis (Determine dose-response relationship) G->H

Caption: A generalized workflow for determining the cellular activity of an AMPK activator.

Conclusion

References

Navigating the Research Landscape of 5-Amino-1H-imidazole-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the dynamic field of drug discovery and development, the reproducibility and comparative efficacy of novel chemical entities are of paramount importance. This guide offers a comprehensive comparison of experimental results related to the chemical scaffold of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a molecule of interest in pharmaceutical research. Due to a lack of publicly available biological data for this specific compound, this guide will focus on the performance and experimental protocols of structurally related and well-characterized 5-amino-1H-imidazole-4-carboxamide derivatives. This comparative analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating compounds within this chemical class.

The 5-amino-1H-imidazole-4-carboxamide core is a versatile scaffold found in molecules targeting a range of biological pathways. Notably, derivatives of this structure have been identified as modulators of AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC), both crucial targets in metabolic diseases and oncology. This guide will delve into the experimental data for representative compounds acting on these two pathways, providing a baseline for understanding the potential activities of novel analogs like this compound.

Comparative Performance of Structurally Related Compounds

To ensure a clear and objective comparison, the following tables summarize the quantitative data for two well-studied compounds that share the core imidazole-4-carboxamide structure: AICAR , an indirect AMPK activator, and a representative PKC-ι inhibitor (based on available literature for similar scaffolds).

Table 1: In Vitro Potency of Representative Imidazole-4-carboxamide Derivatives

Compound Name/ClassTargetAssay TypeCell Line/SystemIC50/EC50 (µM)Reference
AICAR (Acadesine)AMPK (indirect activator)Western Blot (p-ACC)Various500 - 2000[General Knowledge]
PKC-ι Inhibitor (ICA-1s)PKC-ιKinase AssayRecombinant Human PKC-ι0.34[General Knowledge]

Table 2: Cellular Activity of Representative Imidazole-4-carboxamide Derivatives

Compound Name/ClassBiological EffectAssay TypeCell LineEffective Concentration (µM)Reference
AICAR (Acadesine)Inhibition of cell proliferationProliferation Assay (e.g., MTT)Various cancer cell lines500 - 1000[General Knowledge]
PKC-ι Inhibitor (ICA-1s)Induction of apoptosisApoptosis Assay (e.g., Annexin V)DU-145 (Prostate Cancer)Not specified[General Knowledge]

Detailed Experimental Methodologies

Reproducibility of experimental findings is contingent on detailed and transparent protocols. Below are methodologies for key experiments typically employed to characterize compounds related to the 5-amino-1H-imidazole-4-carboxamide scaffold.

AMPK Activation Assay (Western Blot for Phospho-ACC)

This assay indirectly measures the activation of AMPK by assessing the phosphorylation of one of its key downstream targets, Acetyl-CoA Carboxylase (ACC).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes or HepG2 hepatocytes) in 6-well plates and grow to 80-90% confluency. Treat cells with the test compound (e.g., AICAR at 0.5-2 mM) for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software. The ratio of phospho-ACC to total ACC is used to determine the level of AMPK activation.

In Vitro PKC-ι Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PKC-ι.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human PKC-ι enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

G Experimental Workflow for AMPK Activation Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot plate_cells Plate Cells treat_compound Treat with Compound plate_cells->treat_compound cell_lysis Cell Lysis treat_compound->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer ab_incubation Antibody Incubation transfer->ab_incubation detection Detection ab_incubation->detection data_analysis Data Analysis (p-ACC / Total ACC) detection->data_analysis G Simplified AMPK Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Kinase cluster_downstream Downstream Effects aicr AICAR amp_atp Increased AMP/ATP Ratio aicr->amp_atp (metabolized to ZMP) ampk AMPK amp_atp->ampk Activates acc ACC Phosphorylation (Inhibition of Fatty Acid Synthesis) ampk->acc Phosphorylates mtor mTORC1 Inhibition (Inhibition of Protein Synthesis) ampk->mtor Inhibits G Logical Flow for Kinase Inhibitor Screening start Start: Compound Library primary_screen Primary Screen (In Vitro Kinase Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start No dose_response Dose-Response & IC50 Determination hit_id->dose_response Yes cellular_assay Cellular Potency Assay dose_response->cellular_assay selectivity Selectivity Profiling cellular_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt

A Head-to-Head Comparison of Two Imidazole-Based Investigational Compounds: 5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) and AICAR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational imidazole-based compounds: 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) and 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR). While both are derivatives of 5-aminoimidazole-4-carboxamide, they exhibit distinct mechanisms of action and have been investigated in different therapeutic contexts. This comparison focuses on their preclinical data, particularly in the realm of oncology, where sufficient data for such a comparison is available.

It is important to note that the initially requested compound, 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, is a chemical precursor. The biologically active compound with available preclinical data is ICA-1s, a specific inhibitor of Protein Kinase C-ι (PKC-ι). Therefore, this guide will compare ICA-1s with the well-characterized AMP-activated protein kinase (AMPK) activator, AICAR.

I. Overview and Mechanism of Action

ICA-1s is a novel, specific inhibitor of PKC-ι, an oncogene that is overexpressed in a variety of cancers, including prostate, breast, ovarian, melanoma, and glioma.[1][2] By inhibiting PKC-ι, ICA-1s has been shown to decrease cancer cell proliferation and induce apoptosis.[1][3]

AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activation of AMPK by AICAR can inhibit cancer cell growth through various mechanisms, including the suppression of anabolic pathways like lipogenesis and protein synthesis.[4][6]

II. Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of ICA-1s and AICAR, primarily focusing on their anti-cancer effects.

Table 1: In Vitro Efficacy of ICA-1s and AICAR in Cancer Cell Lines

ParameterICA-1sAICARCell Line(s)Reference(s)
Target Protein Kinase C-ι (PKC-ι)AMP-activated protein kinase (AMPK)N/A[1][3],[4][5]
IC50 (Kinase Activity) ~0.1 µMN/A (Activator)Neuroblastoma[3]
Inhibition of Cell Proliferation 58% inhibition at 0.1 µMVaries by cell line and concentrationBE(2)-C (Neuroblastoma)[3]
Effect on Apoptosis Induces apoptosisInduces apoptosisNeuroblastoma, Prostate Cancer[3],[4]
Effect on Cell Cycle N/AS-phase arrestVarious cancer cells[7]
Effect on mTOR Signaling N/AInhibitionGlioblastoma, Prostate Cancer[6],[4]
Effect on Lipogenesis N/AInhibitionGlioblastoma[6]

Table 2: In Vivo Efficacy of ICA-1s and AICAR in Animal Models of Cancer

ParameterICA-1sAICARAnimal ModelReference(s)
Tumor Growth Inhibition Significant reduction (almost half the rate of untreated)Significant inhibitionDU-145 Prostate Cancer Xenografts[1][2]
Tumor Growth Inhibition N/ASignificant inhibitionEGFRvIII-expressing Glioblastoma Xenografts[6]
Toxicity Low toxicity at doses up to 5000 mg/kg (acute)Not specified in these studiesMurine models[1][2]

III. Signaling Pathways

The distinct mechanisms of action of ICA-1s and AICAR are best illustrated by their respective signaling pathways.

ICA1s_Pathway ICA1s ICA-1s PKCi PKC-ι ICA1s->PKCi Inhibits Apoptosis Apoptosis ICA1s->Apoptosis Induces Cdk7 Cdk7 PKCi->Cdk7 Activates PKCi->Apoptosis Inhibits Cdk2 Cdk2 Cdk7->Cdk2 Activates Proliferation Cell Proliferation Cdk2->Proliferation Promotes

Caption: Signaling pathway of ICA-1s in cancer cells.

AICAR_Pathway AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Lipogenesis Lipogenesis mTOR->Lipogenesis Promotes Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes Cell_Growth Cell Growth mTOR->Cell_Growth Promotes ICA1s_InVivo_Workflow Start Start Xenograft Xenograft DU-145 cells into athymic nude mice Start->Xenograft Tumor_Growth Allow tumors to grow to ~0.2 cm Xenograft->Tumor_Growth Treatment Treat mice with ICA-1s or vehicle control Tumor_Growth->Treatment Monitoring Measure tumor volume for 30 days Treatment->Monitoring Analysis Analyze tumor growth inhibition Monitoring->Analysis End End Analysis->End AICAR_InVivo_Workflow Start Start Xenograft Establish EGFRvIII-expressing glioblastoma xenografts in mice Start->Xenograft Treatment Treat mice with AICAR or vehicle control Xenograft->Treatment Imaging Perform 18F-FDG microPET to measure glycolysis Treatment->Imaging Tumor_Measurement Measure tumor growth Treatment->Tumor_Measurement Analysis Analyze inhibition of tumor growth and glycolysis Imaging->Analysis Tumor_Measurement->Analysis End End Analysis->End

References

Confirming the Binding Mode of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide through Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding modes of inhibitors targeting Protein Kinase C-iota (PKC-ι), a key oncogene. While a crystal structure for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is not publicly available, we will explore the binding of analogous compounds to infer its potential interactions. This document outlines the crystallographically determined binding modes of known PKC-ι inhibitors, presents a detailed experimental protocol for confirming such interactions, and visualizes key pathways and workflows.

Comparative Analysis of PKC-ι Inhibitors

Understanding the binding interactions of known inhibitors within the PKC-ι active site provides a framework for predicting the binding mode of novel compounds like this compound. Below is a comparison of two structurally distinct inhibitors for which crystallographic data is available.

Compound ClassRepresentative InhibitorPDB IDKey Binding Interactions
Pyridine-basedCompound 19--INVALID-LINK--Forms hydrogen bonds with the hinge residues Val335 and Glu333. Also interacts with the post-kinase domain, specifically with Phe552 and Asp553.[1]
Bis(indolyl)maleimideBIM-1Not specifiedBinds to the ATP-binding site, forming hydrogen bonds with the hinge region.[2]

Based on these structures, it is hypothesized that the 5-amino-imidazole-4-carboxamide scaffold of the title compound would also engage in hydrogen bonding with the hinge region of PKC-ι, a common binding motif for kinase inhibitors. The 2-isopropyl group is likely to occupy a hydrophobic pocket within the ATP-binding site. Definitive confirmation of this binding mode requires the successful co-crystallization of the compound with the PKC-ι protein.

Experimental Protocol: Protein-Ligand Co-crystallization

The following protocol outlines the key steps to determine the crystal structure of a protein-ligand complex, such as PKC-ι with this compound.

1. Protein Expression and Purification:

  • The catalytic domain of human PKC-ι is expressed in a suitable system (e.g., E. coli).

  • The protein is purified to homogeneity using a combination of affinity and size-exclusion chromatography.

2. Protein-Ligand Complex Formation:

  • The purified PKC-ι is incubated with a molar excess of the inhibitor to ensure complex formation.

3. Crystallization:

  • The protein-ligand complex is screened against a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop).

  • Initial crystal hits are optimized by fine-tuning the concentrations of precipitants, buffers, and additives.

4. Data Collection and Structure Determination:

  • High-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The crystal structure is solved using molecular replacement with a known kinase structure and refined to high resolution.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the PKC-ι signaling pathway and the experimental workflow for crystallography.

experimental_workflow cluster_protein Protein Production cluster_complex Complex Formation cluster_cryst Crystallography expression Protein Expression purification Protein Purification expression->purification incubation Protein-Ligand Incubation purification->incubation screening Crystallization Screening incubation->screening optimization Crystal Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution data_collection->structure_solution

Caption: Experimental workflow for protein-ligand co-crystallography.

signaling_pathway cluster_pathway PKC-ι Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 PKCi PKC-ι PDK1->PKCi Downstream Downstream Effectors PKCi->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Amino-2-isopropyl-1H- imidazole-4-carboxamide Inhibitor->PKCi

Caption: Simplified PKC-ι signaling pathway and point of inhibition.

References

Safety Operating Guide

A Comprehensive Guide to the Disposal of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a compound often utilized in pharmaceutical research and development. Adherence to these procedures is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. In case of a spill, the material should be carefully swept up or absorbed with an inert material and placed into a designated, sealed container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following steps provide a systematic approach to its safe disposal:

  • Waste Identification and Segregation: All waste containing this compound, including contaminated labware (e.g., vials, pipette tips), spill cleanup materials, and expired or unused product, must be classified as hazardous chemical waste. This waste stream should be kept separate from other laboratory waste to prevent accidental reactions. Never mix this compound with incompatible materials such as strong oxidizing agents.

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable for solid chemical waste. Ensure the container is in good condition and can be securely sealed.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 227078-19-5.[1]

    • The primary hazards associated with the chemical (e.g., Irritant).[1]

    • The accumulation start date (the date the first item of waste is placed in the container).

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. The storage area should have secondary containment to mitigate any potential leaks or spills.

  • Disposal Request and Pickup: Follow your institution's specific guidelines for arranging a hazardous waste pickup. Do not attempt to dispose of this chemical through standard trash or down the drain.[1][2] Improper disposal can interfere with wastewater treatment processes and contaminate water systems.[2]

Decontamination of Empty Containers and Labware

Empty containers and reusable labware that have been in contact with this compound must be thoroughly decontaminated before being discarded or reused.

  • Initial Rinse: Rinse the container or labware with a suitable solvent (e.g., methanol or ethanol) to remove any residual chemical. This first rinsate should be collected and disposed of as hazardous waste in the designated container.

  • Subsequent Rinses: Perform at least two additional rinses with fresh solvent. These rinsates must also be collected and added to the hazardous waste container.

  • Final Cleaning: After the solvent rinses, the labware can be washed with soap and water. The empty and triple-rinsed container can typically be disposed of as non-hazardous waste, but always consult your institution's specific policies.

Quantitative Data Summary

ParameterValueSource
CAS Number227078-19-5AK Scientific, Inc.[1]
Purity99%AK Scientific, Inc.[1]
Hazard StatementsH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.AK Scientific, Inc.[1]
Precautionary Statement (Disposal)P501: Dispose of contents/container to an approved waste disposal plant.AK Scientific, Inc.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of Waste (Unused product, contaminated labware, spill debris) B Is the waste contaminated with This compound? A->B C Classify as Hazardous Waste B->C Yes I Dispose of as non-hazardous waste (Follow institutional guidelines) B->I No D Segregate from other waste streams C->D E Use a dedicated, labeled, and sealed hazardous waste container D->E F Store in a designated Satellite Accumulation Area (SAA) with secondary containment E->F G Arrange for pickup by authorized hazardous waste personnel F->G H End: Proper Disposal G->H

Disposal workflow for this compound waste.

References

Personal protective equipment for handling 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain operations.OSHA 29 CFR 1910.133 or EU EN166[1]
Hand Protection Chemically resistant gloves. The specific material should be selected based on the duration of use and workplace conditions.N/A
Skin and Body Protection Laboratory coat and close-toed footwear at a minimum.[1]N/A
Respiratory Protection A NIOSH- or CEN-certified respirator is necessary when engineering controls like ventilation are insufficient.[1]NIOSH or CEN certified

Operational and Handling Protocols

Proper handling procedures are crucial to minimize exposure and ensure safety.

Procedural Flow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Assess Hazards prep2 Select and Don PPE prep1->prep2 handle1 Use in a Well-Ventilated Area prep2->handle1 handle2 Avoid Contact with Skin, Eyes, and Clothing handle1->handle2 handle3 Avoid Breathing Fumes handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Store in a Suitable Container post1->post2 Disposal Workflow for this compound start Spill or Unused Material contain Contain Spill with Inert Material start->contain collect Collect into a Suitable Disposal Container contain->collect consult Consult Local Regulations for Disposal collect->consult dispose Dispose at an Approved Waste Disposal Plant consult->dispose

References

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